Naltriben mesylate
描述
Structure
3D Structure
属性
IUPAC Name |
22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naltriben mesylate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Naltriben (B52518) Mesylate
Abstract
Naltriben mesylate is a pivotal pharmacological tool used extensively in neuroscience and related fields. Its primary and most characterized mechanism of action is as a potent and highly selective antagonist of the delta (δ)-opioid receptor, with a pronounced preference for the δ₂ subtype.[1][2] This selectivity has made it indispensable for differentiating between δ-opioid receptor subtypes and elucidating their distinct physiological roles.[2][3][4] However, the pharmacological profile of naltriben is multifaceted. Emerging research has identified it as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][5] Furthermore, at high concentrations, naltriben exhibits a more complex pharmacology, including agonist activity at kappa (κ)-opioid receptors and noncompetitive antagonism at mu (μ)-opioid receptors.[1][6][7] This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of its core signaling pathways.
Core Mechanism: Delta-Opioid Receptor Antagonism
Naltriben's principal mechanism is the competitive antagonism of the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[8][9] By binding to the receptor, naltriben blocks endogenous and exogenous agonists, thereby inhibiting their downstream signaling effects.[9] It is particularly noted for its selectivity for the δ₂ receptor subtype over the δ₁ subtype, a characteristic that has been crucial for investigating the specific functions of these receptors.[1][6][8]
Receptor Binding Affinity and Selectivity
Naltriben demonstrates high-affinity binding to δ-opioid receptors. Its selectivity for the δ-opioid receptor is significantly higher than for μ- and κ-opioid receptors. This is quantitatively demonstrated by its inhibition constant (Kᵢ), with lower values indicating higher binding affinity.
Table 1: Competitive Binding Affinities (Kᵢ) of Naltriben for Opioid Receptors
| Receptor Target | Kᵢ (nM) | Species / Tissue | Reference |
|---|---|---|---|
| δ-Opioid | 0.21 | - | [8] |
| 0.126 | Mouse | [10] | |
| 0.056 - 7 | Mouse, Rat | [11] | |
| μ-Opioid | 16.2 | - | [8] |
| 19.79 ± 1.12 | Rat Cortex Membranes | [7][12] | |
| κ-Opioid | 3.5 | - | [8] |
| | 82.75 ± 6.32 | Rat Cortex Membranes (κ₂) |[7][12] |
Note: Kᵢ values can vary based on experimental conditions, including the radioligand used and tissue preparation.
Downstream Signaling Pathway
The canonical signaling pathway for the δ-opioid receptor involves the Gαi/o-mediated inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][11] As a competitive antagonist, naltriben binds to the receptor but does not trigger the conformational change required for G-protein activation.[9] Instead, it prevents agonists from binding and initiating this cascade. The result is a disinhibition of adenylyl cyclase, preventing the agonist-induced decrease in cAMP.[9][13]
Caption: Canonical δ-Opioid Receptor signaling antagonism by Naltriben.
Secondary and Off-Target Mechanisms of Action
Beyond its primary role, naltriben's pharmacology is more complex, involving interactions with other cellular targets, particularly at higher concentrations.
TRPM7 Channel Activation
Recent studies have identified naltriben as a selective positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[14] TRPM7 is a cation channel involved in a wide range of physiological processes. Naltriben's activation of TRPM7 leads to an influx of calcium (Ca²⁺), which acts as a second messenger to trigger downstream signaling events, such as the MAPK/ERK pathway.[1][14][15] This mechanism has been shown to enhance migration and invasion in glioblastoma cells.[3][14]
Table 2: Quantitative Data for Naltriben's Effect on TRPM7
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| EC₅₀ for Activation | ~20 µM | Recombinant TRPM7 / HEK293 cells | [14][15] |
| Effect on Current Density | Increase from 9.7 to 31.3 pA/pF | U87 Glioblastoma Cells | [15] |
| Selectivity | No effect on TRPM2, TRPM8, TRPV1 at 50 µM | Heterologous expression system |[14][15] |
Caption: Naltriben-mediated activation of TRPM7 and downstream signaling.
Dose-Dependent Effects on κ- and μ-Opioid Receptors
At concentrations significantly higher than those required for δ-opioid antagonism, naltriben's selectivity diminishes. It has been shown to act as a kappa (κ)-opioid receptor agonist and a noncompetitive mu (μ)-opioid receptor antagonist.[7][16][17] This dose-dependent polypharmacology is a critical consideration in experimental design to avoid confounding off-target effects.[17][18] The κ-agonist activity was observed in rats at a subcutaneous dose of 3 mg/kg.[16][17]
Caption: Dose-dependent pharmacology of Naltriben.
Experimental Protocols
The characterization of naltriben's pharmacological profile relies on a suite of well-established in vitro and in vivo assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of naltriben for a specific receptor by measuring its ability to displace a radiolabeled ligand.[19][20]
-
Objective: To determine the Kᵢ of naltriben for opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the opioid receptor subtype of interest.[8]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]naltrindole for DOR).[19]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).[8]
-
Glass fiber filters, cell harvester, and a liquid scintillation counter.[21]
-
-
Methodology:
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand and the membrane preparation with varying concentrations of unlabeled naltriben.[10]
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold assay buffer.[19][21]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[4]
-
Data Analysis: Calculate the concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[4][12]
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This functional assay measures the ability of an antagonist to reverse agonist-induced inhibition of adenylyl cyclase.[11]
-
Objective: To determine the functional potency (e.g., IC₅₀ or pA₂) of naltriben.
-
Materials:
-
Cell Line: A cell line expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).[22]
-
δ-Opioid Agonist: A selective agonist (e.g., SNC80).[22]
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).[22]
-
cAMP assay kit (e.g., HTRF, ELISA-based).[22]
-
-
Methodology:
-
Cell Culture: Plate cells in a suitable microplate and culture overnight.
-
Antagonist Pre-incubation: Pre-incubate cells with varying concentrations of naltriben.[10]
-
Agonist & Forskolin Stimulation: Add a fixed concentration of the δ-opioid agonist (e.g., its EC₈₀) along with forskolin to stimulate cAMP production.[10]
-
Incubation: Incubate for 15-30 minutes at 37°C.[10]
-
Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit.[10]
-
Data Analysis: Plot the cAMP concentration against the log of the naltriben concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which reflects naltriben's potency in antagonizing the agonist's effect.[23][24]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents through TRPM7 channels in the cell membrane and assess the modulatory effect of naltriben.[15]
-
Objective: To measure the potentiation of TRPM7 currents by naltriben.
-
Materials:
-
Methodology:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Giga-seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Baseline Recording: Record baseline TRPM7 currents by applying a voltage ramp protocol.
-
Drug Application: Perfuse the cell with a solution containing naltriben (e.g., 50 µM).[5][14]
-
Data Acquisition: Record the changes in the current-voltage relationship. Potentiation of the outwardly rectifying current at positive potentials is characteristic of TRPM7 activation.[14][15]
-
Conclusion
This compound is a pharmacologically complex agent. While its primary, high-affinity action is the selective antagonism of the δ₂-opioid receptor, its off-target activities as a TRPM7 channel activator and, at high doses, a κ-opioid agonist and μ-opioid antagonist are critical for the correct design and interpretation of experimental studies.[1][17] A thorough understanding of this multifaceted profile allows researchers to leverage naltriben as a precise tool to dissect the complex roles of the δ-opioid system while being cognizant of potential confounding variables.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Naltriben - Wikipedia [en.wikipedia.org]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Naltriben Mesylate: A Technical Guide to its Delta-2 Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate, a benzofuran (B130515) analog of naltrindole, is a potent and highly selective antagonist of the delta-opioid receptor (δ-OR), with a pronounced preference for the delta-2 (δ₂) subtype.[1] This selectivity has established Naltriben as an indispensable pharmacological tool for differentiating the roles of δ-opioid receptor subtypes, particularly the δ₁ and δ₂ subtypes, in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the quantitative data supporting Naltriben's δ₂ selectivity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. While primarily a δ-opioid antagonist, it is noteworthy that at higher concentrations, Naltriben can exhibit agonist activity at the kappa-opioid receptor (κ-OR).[1][3]
Data Presentation: Quantitative Analysis of Receptor Selectivity
The selectivity of Naltriben mesylate is quantitatively defined by its binding affinity (Ki) and functional antagonist potency (pA₂ or Ke) at different opioid receptor subtypes. The data consistently demonstrates a higher affinity and potency at the δ-opioid receptor, with a distinct preference for the δ₂ subtype over the δ₁ subtype, and significantly lower affinity for mu (μ) and kappa (κ) opioid receptors.
Binding Affinity (Ki)
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are employed to determine these values by measuring the ability of Naltriben to displace a radiolabeled ligand from the receptor.
Table 1: Comparative Binding Affinities (Ki) of this compound at Opioid Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Delta-2 (δ₂) | 0.13 | Mouse Brain | [4] |
| Delta-1 (δ₁) | 1.2 | Mouse Brain | [4] |
| Mu (μ) | 19.79 ± 1.12 | Rat Cerebral Cortex | [3] |
| Kappa (κ) | 82.75 ± 6.32 | Rat Cerebral Cortex | [3] |
From a comparative study by Sofuoglu et al., 1991.
Table 2: Selectivity Ratios of this compound
| Selectivity Ratio | Value |
| δ₁ / δ₂ | 9.2 |
| μ / δ₂ | ~152 |
| κ / δ₂ | ~636 |
Functional Antagonist Potency (pA₂ / Ke)
Functional assays are crucial for characterizing the pharmacological action of a ligand. For an antagonist like Naltriben, its potency is often expressed as a pA₂ value, derived from Schild plot analysis, or as an equilibrium dissociation constant (Ke). The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Table 3: Functional Antagonist Potency of this compound
| Parameter | Value | Assay System | Reference |
| Ke | 0.51 nM | Mouse vas deferens | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide protocols for key assays used to characterize the δ₂-opioid receptor selectivity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the Ki of this compound for δ₁, δ₂, μ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells) or from rodent brain tissue.[4][6]
-
Radioligands:
-
δ₁-selective: [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin)
-
δ₂-selective: [³H][D-Ala²,Glu⁴]deltorphin
-
μ-selective: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
κ-selective: [³H]U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).[4]
-
Scintillation Counter: For measuring radioactivity.[7]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes). Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA or Bradford assay).[4][6]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.[4]
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-selective antagonist.[4]
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.[4]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[4][6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[9]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][10]
-
cAMP Accumulation Functional Assay
This assay measures the ability of Naltriben to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi/o-coupled receptor activation.
Objective: To determine the functional antagonist potency (pA₂) of Naltriben at the δ₂-opioid receptor.
Materials:
-
Cell Line: A cell line stably expressing the δ₂-opioid receptor (e.g., CHO or HEK293 cells).[5]
-
δ₂-Opioid Agonist: A selective δ₂ agonist such as [D-Ala²,Glu⁴]deltorphin.[7]
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).[5]
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[5]
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the medium and pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.[5]
-
Agonist Stimulation: Add a fixed concentration of the δ₂-opioid agonist (typically its EC₈₀) along with forskolin to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.[5]
-
Data Analysis:
-
Construct agonist concentration-response curves in the absence and presence of different concentrations of Naltriben.
-
Perform a Schild plot analysis by plotting the log(dose ratio - 1) versus the log of the antagonist concentration. The x-intercept of the linear regression is the pA₂ value.[5]
-
Mandatory Visualizations
Signaling Pathways
The δ₂-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Naltriben, as a competitive antagonist, blocks the binding of agonists, thereby preventing the initiation of the downstream signaling cascade.
Caption: Naltriben antagonism of the δ₂-opioid receptor signaling pathway.
Experimental Workflows
A logical workflow is essential for the systematic characterization of Naltriben's receptor selectivity.
Caption: Experimental workflow for determining Naltriben's δ₂-receptor selectivity.
Logical Relationships
The selectivity of Naltriben is understood through its hierarchical binding preference for opioid receptor subtypes.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Naltriben Mesylate: A Technical Guide to Structure, Function, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ-opioid receptor (DOR), demonstrating a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as an indispensable tool in pharmacological research for delineating the nuanced physiological and pathological roles of δ-opioid receptor subtypes. Beyond its canonical function, naltriben mesylate has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a dualistic pharmacological profile that extends its utility into oncology and neuroscience research.[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, pharmacological actions, detailed experimental protocols, and a visualization of its associated signaling pathways.
Chemical Structure and Properties
Naltriben is a derivative of the opioid antagonist naltrexone. The mesylate salt form enhances its solubility and stability for experimental applications.
| Property | Value |
| Chemical Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[2] |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₄O₃S[2] |
| Molecular Weight | 511.6 g/mol [2][4] |
| CAS Number | 122517-78-6[1][2][5] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[1][2] |
| Purity | ≥98%[1][5] |
Pharmacological Function
This compound exhibits a dual pharmacological profile, acting as a high-affinity antagonist for the δ₂-opioid receptor and as an activator of the TRPM7 channel.
Delta-Opioid Receptor Antagonism
This compound is a potent and selective δ-opioid receptor antagonist with Ki values of 0.013, 19, and 152 nM for δ, μ, and κ receptors, respectively.[1] Its primary mechanism of action is the competitive blockade of the δ-opioid receptor, thereby inhibiting the downstream signaling cascades initiated by endogenous or exogenous agonists.[6] This antagonism prevents the Gαi/o-protein-mediated inhibition of adenylyl cyclase and the modulation of ion channels.[7]
| Receptor Subtype | Binding Affinity (Ki) |
| δ-opioid | 0.013 nM[1] |
| μ-opioid | 19 nM[1] |
| κ-opioid | 152 nM[1] |
TRPM7 Channel Activation
In addition to its role as a DOR antagonist, this compound functions as an activator of the TRPM7 channel.[2][3] This activation leads to an influx of Ca²⁺ and Mg²⁺, which can trigger various downstream signaling events.[3] In the context of glioblastoma, this has been shown to enhance cell migration and invasion through the upregulation of the MAPK/ERK signaling pathway.[8][9]
| Parameter | Value | Cell Type |
| EC₅₀ for TRPM7 Activation | ~20 µM[3] | HEK293 cells overexpressing TRPM7[3] |
| Effect on TRPM7-like Current Density (at +100 mV) | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF[10] | U87 Human Glioblastoma Cells[10] |
Signaling Pathways
The dual activity of this compound results in the modulation of two distinct signaling pathways.
Blockade of δ-Opioid Receptor Signaling
As a competitive antagonist, this compound blocks the canonical Gαi/o-coupled signaling cascade typically initiated by δ-opioid receptor agonists. This prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels, and blocks the modulation of ion channels.[6][7]
Activation of TRPM7 Signaling
This compound directly activates the TRPM7 channel, leading to cation influx and subsequent activation of the MAPK/ERK pathway, which has been implicated in enhanced cancer cell migration and invasion.[8][9]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments involving this compound are provided below.
In Vitro Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-naltrindole for δ-opioid receptors).
-
This compound.
-
Non-specific binding control (e.g., naloxone).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound. For non-specific binding, use a high concentration of naloxone.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Objective: To measure the effect of this compound on TRPM7 channel activity.
Materials:
-
Cells expressing TRPM7 channels (e.g., U87 glioblastoma cells).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (Pipette) Solution: Containing K⁺-based salts and a Ca²⁺ chelator (e.g., EGTA).
-
Extracellular (Bath) Solution: Containing physiological concentrations of ions (Na⁺, K⁺, Ca²⁺, Mg²⁺).
-
This compound.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass capillaries to a fine tip (resistance of 3-5 MΩ).
-
Recording: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve whole-cell configuration.
-
Data Acquisition: Apply a voltage ramp or step protocol to elicit ion channel currents. Record baseline currents in the extracellular solution.
-
Drug Application: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the change in current amplitude in the presence of this compound. Normalize the current to the cell size (capacitance) to obtain current density (pA/pF).
In Vivo Experimental Protocol
Objective: To assess the ability of this compound to antagonize δ-opioid agonist-induced antinociception.
Materials:
-
Rodents (mice or rats).
-
Tail-flick apparatus (radiant heat source).
-
This compound.
-
δ-opioid agonist (e.g., SNC80).
-
Vehicle for drug administration (e.g., saline, DMSO).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to the tail and recording the time until the animal flicks its tail. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous). After a specified pretreatment time, administer the δ-opioid agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Compare the tail-flick latencies between the vehicle- and naltriben-treated groups to determine if this compound antagonizes the analgesic effect of the δ-opioid agonist.
Conclusion
This compound is a powerful and specific pharmacological agent with a well-defined chemical structure and dual activity on two important drug targets.[2] Its high affinity and selectivity for the δ₂-opioid receptor, coupled with its ability to activate the TRPM7 channel, provide researchers with a unique tool to dissect complex biological processes.[2] The detailed experimental protocols and an understanding of its signaling pathways outlined in this guide are intended to facilitate its effective use in both basic and translational research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro exposure to peptidic delta opioid receptor antagonists results in limited immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Naltriben Mesylate: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract: Naltriben (B52518) mesylate is a pivotal pharmacological tool used extensively in neuroscience and opioid research. It is primarily characterized as a potent and highly selective antagonist of the delta (δ)-opioid receptor, with a distinct preference for the δ₂ subtype.[1][2][3] This selectivity has been instrumental in differentiating the physiological and pathological roles of δ-opioid receptor subtypes.[3][4][5] However, its pharmacological profile is complex, extending beyond simple δ-receptor antagonism. At higher concentrations, naltriben can exhibit agonist activity at kappa (κ)-opioid receptors and function as a noncompetitive antagonist at mu (μ)-opioid receptors.[1][5][6] Furthermore, emerging research has identified naltriben as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, implicating it in the modulation of intracellular calcium signaling and downstream pathways such as the MAPK/ERK cascade.[1] This technical guide provides an in-depth overview of naltriben mesylate's pharmacological profile, presenting quantitative binding and functional data, detailed experimental methodologies for its characterization, and visualizations of its mechanisms of action.
Core Pharmacological Profile: Delta-Opioid Receptor Antagonism
Naltriben's principal mechanism of action is its potent and selective competitive antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR).[2] δ-opioid receptors are typically coupled to inhibitory G-proteins (Gαi/o).[2][5] As a competitive antagonist, naltriben binds to the δ-opioid receptor but does not induce the necessary conformational change for G-protein activation. Instead, it blocks endogenous and exogenous agonists from binding, thereby inhibiting their downstream effects.[2]
The canonical signaling pathway initiated by δ-opioid receptor agonists involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] By blocking agonist binding, naltriben prevents this inhibition, allowing for the maintenance of basal or stimulated cAMP production.[2]
Quantitative Pharmacological Data
The affinity and selectivity of naltriben have been quantified across numerous studies using various experimental preparations. The inhibition constant (Kᵢ) is a measure of binding affinity, where a lower value indicates higher affinity. The antagonist potency (pA₂) is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response.[3]
Table 1: Naltriben Opioid Receptor Binding Affinities (Kᵢ)
| Receptor Subtype | Kᵢ (nM) | Species / Tissue Source | Reference |
|---|---|---|---|
| Delta (δ) | 0.056 - 7 | Mouse, Rat | [5] |
| Mu (μ) | 19.79 ± 1.12 | Rat Cortex Membranes | [5][7] |
| Kappa-2 (κ₂) | 82.75 ± 6.32 | Rat Cortex Membranes |[5][7] |
Note: Based on these Kᵢ values, naltriben demonstrates over 900-fold selectivity for the δ-opioid receptor compared to μ- and κ-opioid receptors.[3]
Table 2: Naltriben Functional Activity
| Assay Type | Parameter | Value | Notes | Reference |
|---|---|---|---|---|
| Antinociception | pA₂ | 8.1 | Intrathecal administration in mice | [3] |
| GTPγS Binding | IC₅₀ | Varies | Antagonist activity confirmed | [8][9] |
| cAMP Inhibition | IC₅₀ | Varies | Antagonist activity confirmed |[8][10] |
Complex Pharmacology and Off-Target Effects
While primarily a δ₂-selective antagonist, naltriben's activity is multifaceted and dose-dependent.
-
Kappa-Opioid Agonism: At higher concentrations, naltriben can act as a κ-opioid receptor agonist.[1][6] This is a critical consideration in experimental design to avoid misinterpretation of results.
-
Noncompetitive Mu-Opioid Antagonism: Naltriben can inhibit μ-opioid agonist signaling in a manner that cannot be overcome by increasing the agonist concentration.[1][5]
-
TRPM7 Channel Activation: Naltriben acts as a positive gating modulator of the TRPM7 channel, an ion channel permeable to calcium (Ca²⁺).[1] This activation leads to an increase in intracellular Ca²⁺, which acts as a second messenger to trigger downstream signaling events, including the MAPK/ERK pathway.[1][11]
Key Signaling Pathways
Canonical δ-Opioid Receptor Antagonism
Naltriben blocks the Gαi/o-coupled signaling cascade typically initiated by δ-opioid agonists. This prevents the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.
TRPM7 Channel Activation Pathway
Naltriben can directly activate TRPM7 channels, leading to calcium influx and the activation of the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of naltriben by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.[4][9]
Objective: To determine the Kᵢ of naltriben for the δ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant δ-opioid receptor (e.g., CHO-DOR cells).[12]
-
Radioligand: A selective δ-opioid receptor ligand, such as [³H]Naltrindole.[12]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Apparatus: Filtration system (e.g., cell harvester with glass fiber filters), scintillation counter.[13]
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a consistent protein concentration.[13]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash filters with ice-cold assay buffer.[9][13]
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).[13]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[13]
-
Plot the percentage of specific binding against the log concentration of naltriben to generate a competition curve.[13]
-
Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of specific binding) using non-linear regression.[4]
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[7][13]
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures G-protein activation. As an antagonist, naltriben inhibits the increase in [³⁵S]GTPγS binding stimulated by an agonist.[8][14][15]
Objective: To determine the functional antagonist potency of naltriben at the δ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the δ-opioid receptor.[10]
-
Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog), Guanosine diphosphate (B83284) (GDP), a selective δ-opioid agonist (e.g., SNC80).[12][16]
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.[16]
Protocol:
-
Pre-incubation: In a 96-well plate, pre-incubate cell membranes with a δ-opioid agonist, GDP, and varying concentrations of naltriben.[10][12]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.[10][16]
-
Incubation: Incubate at 30°C for 60 minutes to allow for [³⁵S]GTPγS to bind to activated G-proteins.[16]
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters to remove unbound [³⁵S]GTPγS.[9][16]
-
Counting: Measure the bound radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the naltriben concentration to determine the IC₅₀.[9]
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the δ-opioid system.[3] Its primary identity as a potent and selective δ₂-opioid receptor antagonist makes it invaluable for dissecting the roles of δ-receptor subtypes in the central and peripheral nervous systems.[1][3] However, researchers must remain cognizant of its complex, dose-dependent pharmacology, including its activities as a κ-opioid agonist and a TRPM7 channel activator, to ensure the accurate design and interpretation of experimental studies.[1] The standardized protocols outlined in this guide provide a foundational framework for the effective utilization of this compound in advancing opioid pharmacology and developing novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Naltriben - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Naltriben Mesylate: A Dichotomy of Action In Vitro vs. In Vivo
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a cornerstone pharmacological tool, primarily recognized for its potent and selective antagonism of the delta-opioid receptor (DOR), with a pronounced preference for the δ₂ subtype.[1][2][3] This selectivity has rendered it invaluable for dissecting the nuanced roles of DOR subtypes in various physiological and pathological processes.[3][4] However, a comprehensive understanding of its activity profile reveals a more complex pharmacology that extends beyond its canonical role, including off-target effects that are particularly relevant when translating in vitro findings to in vivo models.[5][6] Notably, at higher concentrations, naltriben can exhibit agonist activity at the kappa-opioid receptor (KOR) and function as a noncompetitive antagonist at the mu-opioid receptor (MOR).[7][8][9] Furthermore, emerging evidence has identified naltriben as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-opioid off-target that can influence experimental outcomes.[6][10][11] This guide provides a detailed comparative analysis of the in vitro and in vivo activities of naltriben mesylate, presenting quantitative data, experimental methodologies, and visual representations of its multifaceted signaling mechanisms to aid in the design and interpretation of preclinical research.
Quantitative Data Presentation: A Comparative Overview
The pharmacological profile of this compound is defined by its binding affinities and functional potencies, which can vary between in vitro and in vivo settings. The following tables summarize key quantitative data to facilitate a clear comparison.
Table 1: In Vitro Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| Naltriben | 0.126 - 0.5 | 10 - 50 | 3.5 - 152 | ~50 - 100 | ~16.7 - 200 | [3][4][7][12] |
| Naltrindole | 0.05 - 1.0 | 1.5 - 158 | 2.5 - 316 | ~15 - 1580 | ~10 - 800 | [1][4][12][13] |
| 7-Benzylidenenaltrexone (BNTX) | ~0.1 (δ₁) | 50 - 200 | >1000 | ~50 - 40 | >200 | [4][7][12] |
Note: Kᵢ values can vary depending on the specific radioligand, tissue preparation, and experimental conditions used.
Table 2: In Vitro Functional Antagonist Potency
| Assay Type | Receptor/Target | Cell Line/Tissue | Parameter | Value | Reference |
| GTPγS Binding Assay | δ-Opioid | CHO-DOR cells | IC₅₀ | 9.3 nM | [14] |
| cAMP HTRF Assay | δ-Opioid | CHO-DOR cells | IC₅₀ | 14 nM | [14] |
| Mouse Vas Deferens | δ-Opioid | Mouse Vas Deferens | Kₑ | 0.51 nM | [1] |
Table 3: In Vivo Antagonist Potency (ED₅₀, mg/kg) in Mouse Antinociception Models
| Compound | Antagonism of δ₁ Agonist (e.g., DPDPE) | Antagonism of δ₂ Agonist (e.g., deltorphin (B1670231) II) | Route of Administration | Reference |
| Naltriben | >10 | 0.5 - 2.0 | s.c. | [12] |
| Naltrindole | 1.0 - 5.0 | 1.0 - 5.0 | s.c. | [12] |
| BNTX | 0.5 - 2.0 | >10 | s.c. | [12] |
Note: ED₅₀ values are dependent on the specific agonist, pain model, and route of administration used.
Table 4: Off-Target Activity of Naltriben
| Target | Effect | Parameter | Value | Cell Line/System | Reference |
| TRPM7 Channel | Activation | EC₅₀ | ~20 µM | Recombinant TRPM7 | [11] |
| Kappa-Opioid Receptor | Agonist | - | High concentrations (>100 nM) | - | [8][9] |
| Mu-Opioid Receptor | Noncompetitive Antagonist | Kᵢ | ~19.8 nM | Rat cortical membranes | [7][9] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound stem from its interaction with multiple signaling pathways.
Delta-Opioid Receptor Antagonism
Naltriben's primary mechanism of action is the competitive antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR) typically linked to inhibitory G-proteins (Gαi/o).[2][5] By binding to the receptor, naltriben prevents the binding of endogenous or exogenous agonists, thereby blocking the downstream signaling cascade that includes the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5]
Figure 1: Antagonism of the delta-opioid receptor by this compound.
TRPM7 Channel Activation
Recent studies have unveiled that naltriben can act as a positive modulator of the TRPM7 channel.[11] This activation leads to an influx of calcium (Ca²⁺) into the cell, which acts as a second messenger to trigger downstream signaling events, including the upregulation of the MAPK/ERK pathway.[11][15][16] This off-target effect is particularly important in contexts such as cancer cell migration and invasion.[10][16]
Figure 2: Naltriben-mediated activation of the TRPM7 channel and downstream signaling.
Experimental Protocols
Reproducibility and accuracy are paramount in pharmacological research. This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of this compound.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound to a specific receptor.[12][17]
-
Objective: To determine the inhibition constant (Kᵢ) of this compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain tissue).[3]
-
Radioligand (e.g., [³H]naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U69,593 for κ-receptors).[6][17]
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[17]
-
Glass fiber filters.[14]
-
Scintillation counter.[14]
-
-
Procedure:
-
Prepare serial dilutions of this compound.[14]
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.[13]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like naloxone).[3][13]
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[3][13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[3][12]
-
Wash the filters with ice-cold wash buffer.[18]
-
Measure the radioactivity on the filters using a scintillation counter.[12][18]
-
Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.[1][17]
-
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[18]
-
Objective: To determine the functional potency of this compound as an antagonist at the δ-opioid receptor.
-
Materials:
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of this compound.[18]
-
Add a fixed concentration of the δ-opioid agonist to stimulate G-protein activation.[18]
-
Initiate the binding reaction by adding [³⁵S]GTPγS.[18]
-
Incubate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).[13][18]
-
Terminate the reaction by rapid filtration.[18]
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[18]
-
Plot the percentage of inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC₅₀.[18]
-
In Vivo Antinociception Assay: Tail-Flick Test
This assay assesses the analgesic or anti-analgesic effects of a compound in an animal model.[18][19]
-
Objective: To evaluate the in vivo antagonist effect of this compound against δ-opioid agonist-induced analgesia.
-
Materials:
-
Procedure:
-
Acclimate the mice to the testing apparatus.[2]
-
Measure the baseline tail-flick latency.[2]
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous).[19][20]
-
After a specified pretreatment time, administer the δ-opioid agonist.[18][19]
-
Measure the tail-flick latency at various time points after agonist administration.[18]
-
A cut-off time is used to prevent tissue damage.[19]
-
The dose of the antagonist that produces a 50% reduction in the agonist's effect is the ED₅₀.[18]
-
Experimental Workflows
Visualizing the workflow of experiments is crucial for planning and execution.
Figure 3: General experimental workflows for in vitro and in vivo characterization.
Conclusion
This compound is a powerful and selective δ₂-opioid receptor antagonist, a property that is well-characterized by in vitro binding and functional assays.[1][4] However, its in vivo activity profile is more complex, with the potential for off-target effects at the kappa-opioid receptor and the TRPM7 channel, particularly at higher doses.[9][11] A thorough understanding of this dichotomy between in vitro selectivity and in vivo multifaceted action is critical for the design of robust experiments and the accurate interpretation of results. Researchers and drug development professionals must consider the full pharmacological profile of this compound to leverage its utility as a selective probe while being mindful of its potential confounding activities in complex biological systems. This guide provides the foundational data and methodologies to support these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Naltriben - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medkoo.com [medkoo.com]
- 16. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Naltriben Mesylate: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate, a potent and highly selective δ-opioid receptor antagonist, has been a pivotal tool in dissecting the pharmacological complexities of the opioid system.[1] Developed as a derivative of naltrexone (B1662487), its preferential antagonism for the δ₂ subtype has enabled significant advancements in understanding the distinct physiological roles of δ-opioid receptor subtypes.[2][3] Beyond its primary target, naltriben has been shown to exhibit agonist activity at κ-opioid receptors at higher concentrations and function as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a multifaceted pharmacological profile.[4][5] This technical guide provides an in-depth overview of the discovery, development, and molecular mechanisms of naltriben mesylate, complete with detailed experimental protocols, quantitative data, and visualizations of its key signaling pathways.
Discovery and Development
The development of naltriben was a strategic effort to create ligands with high selectivity for opioid receptor subtypes, moving beyond broad-spectrum opioid antagonists.[2] It is structurally derived from naltrexone and is a benzofuran (B130515) analog of the well-known δ-opioid antagonist, naltrindole.[1] The addition of the benzofuran moiety to the naltrexone structure was a critical modification that conferred its high affinity and selectivity for the δ-opioid receptor.[2] This selectivity has been instrumental in differentiating the physiological and pathological functions of the δ₁ and δ₂ receptor subtypes.[2] The mesylate salt form of naltriben is commonly used in research to improve its solubility and stability.[3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data on its binding affinity and functional activity.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Test Ligand | Radioligand | Tissue/Cell Source | Kᵢ (nM) |
| δ-Opioid | Naltriben | [³H]naltriben | Mouse Brain | 0.013 - 7 |
| µ-Opioid | Naltriben | [³H]DAMGO | Rat Cortex Membranes | 19.79 |
| κ-Opioid | Naltriben | [³H]diprenorphine | Rat Cortex Membranes | 82.75 - 152 |
| δ₁-Opioid | Naltriben | [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE) | NG108-15 cells | - |
| δ₂-Opioid | Naltriben | [³H][D-Ser²,Leu⁵,Thr⁶]enkephalin (DSLET) | Mouse Brain | - |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates higher affinity. Data compiled from multiple sources and experimental conditions may vary.[1][6][7]
Table 2: Functional Activity and Off-Target Effects of this compound
| Assay Type | Target | Cell Line/System | Parameter | Value |
| cAMP Inhibition Assay | δ-Opioid Receptor | CHO-DOR cells | IC₅₀ | 14 nM |
| [³⁵S]GTPγS Binding Assay | δ-Opioid Receptor | CHO-DOR cells | IC₅₀ | 9.3 nM |
| TRPM7 Channel Activation | TRPM7 | HEK293 cells expressing TRPM7 | EC₅₀ | ~20 µM |
| Glioblastoma Cell Migration | TRPM7 | U87 Glioblastoma cells | - | Significant increase at 50 µM |
| Glioblastoma Cell Invasion | TRPM7 | U87 Glioblastoma cells | - | Significant increase at 50 µM |
IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are measures of a drug's potency. Data compiled from multiple sources.[8][9]
Signaling Pathways
This compound exerts its effects by modulating distinct signaling cascades. Its primary mechanism is the competitive antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Additionally, its activation of the TRPM7 channel initiates a separate downstream pathway.
Delta-Opioid Receptor Antagonism
As a competitive antagonist, naltriben binds to the δ-opioid receptor but does not trigger the conformational change required for G-protein activation.[4] It blocks endogenous and exogenous agonists from binding, thereby inhibiting the canonical Gαi/o-protein signaling pathway.[4] This pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
TRPM7 Channel Activation and Downstream Signaling
Naltriben has been identified as a positive gating modulator of the TRPM7 channel.[10] This activation leads to an influx of cations, primarily Ca²⁺ and Mg²⁺, which act as second messengers to trigger downstream signaling cascades.[10] In glioblastoma cells, this has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, promoting cell migration and invasion.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following are representative protocols for key experiments used in the characterization of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human δ-opioid receptor).
-
Radioligand (e.g., [³H]-Naltrindole).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).[5]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[3]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of this compound. For non-specific binding, use a high concentration of an unlabeled ligand like naloxone.[5]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[3]
-
Data Analysis: Calculate the IC₅₀ value from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
-
Materials:
-
A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR).
-
A known δ-opioid agonist (e.g., SNC80).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[12]
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the δ-opioid agonist and forskolin to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.[8]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[8]
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration to determine the IC₅₀ value.
-
In Vivo Tail-Flick Test
This assay assesses the antagonist effect of this compound on opioid-induced analgesia in an animal model.
-
Materials:
-
Mice or rats.
-
Tail-flick analgesiometer.
-
A selective δ-opioid agonist.
-
This compound.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling to minimize stress.[13]
-
Baseline Latency: Measure the baseline tail-flick latency by applying a heat stimulus to the tail and recording the time to tail withdrawal. A cut-off time is used to prevent tissue damage.[13]
-
Antagonist Administration: Administer this compound via the desired route (e.g., subcutaneous).[10]
-
Agonist Administration: After a specified pretreatment time, administer the δ-opioid agonist.[13]
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.[10]
-
Data Analysis: Compare the post-treatment latencies to the baseline to determine the effect of naltriben on agonist-induced analgesia.
-
Western Blot Analysis for MAPK/ERK Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key indicator of MAPK/ERK pathway activation.
-
Materials:
-
Cell line of interest (e.g., U87 glioblastoma cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
ECL detection system.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a specified duration.[14]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[14]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK1/2. Subsequently, strip the membrane and re-probe with antibodies against t-ERK1/2 to normalize for protein loading.[16]
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK to determine the level of ERK activation.[14]
-
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of the δ-opioid system. Its high potency and selectivity for the δ₂ receptor subtype have been crucial for advancing our understanding of opioid pharmacology. Furthermore, the discovery of its activity as a TRPM7 channel activator has opened new research avenues, particularly in the fields of oncology and neurology. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound to explore the intricate signaling pathways it modulates and to drive the development of novel, targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Naltriben Mesylate: An In-depth Technical Guide to its Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a highly potent and selective antagonist of the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes and elucidating their distinct physiological and pathological roles.[1][2] This technical guide provides a comprehensive overview of the binding affinity of naltriben mesylate for the mu (μ), delta (δ), and kappa (κ) opioid receptors. It includes a detailed summary of quantitative binding data, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for opioid receptors is primarily determined through competitive radioligand binding assays. The inhibition constant (Ki) is the key metric used to quantify this affinity, with a lower Ki value indicating a higher binding affinity. The following tables summarize the reported Ki values for this compound at the three main opioid receptor subtypes. It is important to note that these values are often compiled from different studies and can vary based on the experimental conditions, such as the radioligand used and the tissue or cell preparation.[2][3]
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand Displaced | Tissue/Cell Source | Ki (nM) | Reference |
| Mu (μ) | [³H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [4] |
| Delta (δ) | [³H]naltriben | Mouse Brain (in vivo) | High Affinity | [4] |
| Kappa-2 (κ₂) | [³H]diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [4] |
Table 2: Comparative Binding Affinities of Naltriben and Other Opioid Ligands
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Receptor Selectivity (δ vs. µ) | Receptor Selectivity (δ vs. κ) |
| Naltriben | 19.79 | ~0.013 - 1.1 | 82.75 | ~1522-fold | ~6365-fold |
| Naltrindole | 64 | 0.02 | 65 | 3200 | 3250 |
| Naltrexone | 1.518 | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.
Radioligand Competitive Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand that is known to bind selectively to a specific opioid receptor subtype.[6]
Objective: To determine the binding affinity (Ki) of this compound for δ, μ, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a single type of human opioid receptor (e.g., CHO or HEK293 cells).[5]
-
Radioligands:
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[6]
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., naloxone).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the opioid receptor of interest to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the selective radioligand.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[2][3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[3]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[3]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[4]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Inhibition Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of δ-opioid receptor activation.[5]
Objective: To determine the functional potency of this compound as a δ-opioid receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR).[7]
-
δ-Opioid Agonist: A known agonist such as SNC80 or [D-Pen², D-Pen⁵]enkephalin (DPDPE).[7]
-
Stimulation Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase).[7]
-
Test Compound: this compound.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[7]
-
cAMP Detection Kit: A kit based on HTRF, AlphaScreen, or ELISA technology.[7]
Procedure:
-
Culture the cells in 96-well or 384-well plates until they reach the desired confluency.[7]
-
Prepare serial dilutions of this compound in the assay buffer.[7]
-
Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.[7]
-
Add the δ-opioid agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) along with forskolin to all wells.[7]
-
Incubate the plate for 30 minutes at 37°C.[7]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[7]
Data Analysis:
-
Generate a standard curve if required by the kit.[7]
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.[7]
-
Determine the IC₅₀ value, which represents the concentration of naltriben that restores the agonist-inhibited cAMP level by 50%.[7]
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon receptor stimulation by an agonist and the ability of an antagonist like naltriben to inhibit this activation.[3]
Objective: To assess the antagonist activity of this compound on G-protein activation.
Materials:
-
Cell membranes from cells expressing the δ-opioid receptor.[3]
-
[³⁵S]GTPγS[3]
-
Guanosine diphosphate (B83284) (GDP)[3]
-
δ-opioid agonist (e.g., DPDPE)[3]
-
This compound[3]
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[3]
-
Unlabeled GTPγS for non-specific binding.[3]
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Add a fixed concentration of the δ-opioid agonist to stimulate the receptor.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters.[8]
-
Wash the filters with ice-cold buffer.[8]
-
Measure the radioactivity on the filters using a scintillation counter.[8]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of unlabeled GTPγS) from total binding.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay is used to determine if a ligand promotes G-protein signaling, β-arrestin signaling, or acts as an antagonist for these pathways.[4]
Objective: To assess the ability of this compound to inhibit agonist-induced β-arrestin recruitment to the δ-opioid receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the δ-opioid receptor fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., using enzyme fragment complementation technology).[4]
-
Assay Buffer
-
Test Compound: this compound[4]
-
Reference Agonist: (e.g., DPDPE for δ-opioid receptor)
-
Detection Reagents
Procedure:
-
Seed the engineered cells into an appropriate microplate and culture overnight.[4]
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with this compound before adding the reference agonist.[4]
-
Add the detection reagents.
-
Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
Data Analysis:
-
Plot the signal against the log of the this compound concentration.
-
Determine the IC₅₀ from the dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
δ-Opioid receptor signaling and naltriben's antagonism.
Workflow for a competitive radioligand binding assay.
Logical flow of naltriben's antagonist action.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the δ-opioid system. Its high potency and selectivity for the δ-opioid receptor, particularly the δ₂ subtype, allow for the precise dissection of the roles of different δ-opioid receptors in the central and peripheral nervous systems. The data and protocols provided in this guide offer a comprehensive framework for researchers to further explore the intricate pharmacology of this compound and its role in δ-opioid receptor-mediated processes. It is crucial to note that at higher concentrations, naltriben may exhibit off-target effects, including kappa-opioid receptor agonist activity, which should be considered in experimental design and data interpretation.[3]
References
Naltriben Mesylate: A Technical Guide for Neurological Disorder Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist for the delta-opioid receptor (δ-OR), playing a pivotal role in the pharmacological dissection of the opioid system.[1] With a notable preference for the δ₂ subtype, it has become an invaluable tool in neuroscience for differentiating the roles of δ-opioid receptor subtypes in various physiological and pathological processes, including pain, addiction, and mood disorders.[2][3][4][5] Beyond its primary target, naltriben mesylate also exhibits a complex pharmacology, including off-target effects at other opioid receptors and activation of the TRPM7 ion channel, which are critical considerations for experimental design and data interpretation.[6][7][8]
This technical guide provides a comprehensive overview of this compound, synthesizing quantitative data on its binding affinity and functional potency, detailing key experimental protocols for its use, and visualizing the core signaling pathways and workflows relevant to its application in neurological disorders research.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism is the competitive antagonism of the δ-opioid receptor, a G protein-coupled receptor (GPCR).[7] It binds to the receptor with high affinity, preventing endogenous ligands (e.g., enkephalins) and exogenous agonists from binding and initiating downstream signaling.[7][9] This blockade allows researchers to investigate the specific functions of the δ-opioid system.[2]
However, its selectivity is dose-dependent. At higher concentrations, naltriben can exhibit:
-
Kappa-Opioid Receptor (KOR) Agonism: It can act as an agonist at κ-opioid receptors.[4][8][10][11] This effect can sometimes mask its δ-antagonist activity in vivo.[8]
-
Mu-Opioid Receptor (MOR) Antagonism: It can function as a noncompetitive antagonist at µ-opioid receptors.[8][12]
-
TRPM7 Channel Activation: Independent of its opioid receptor activity, naltriben is an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-selective cation channel.[6][7] This activation leads to calcium influx and can trigger downstream signaling cascades like the MAPK/ERK pathway.[7]
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound is quantified by its binding affinity (Kᵢ) and its functional antagonist potency. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize quantitative data from various in vitro and in vivo studies.
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | Kᵢ (nM) | Species / Tissue Source | Reference |
|---|---|---|---|
| Delta (δ) | 0.013 | CHO-DG44 cells (mouse receptor) | [12] |
| 0.126 | Mouse | [3] | |
| 0.21 | Not Specified | [2] | |
| Mu (μ) | 12 | COS-7 cells (rat receptor) | [7] |
| 16.2 | Not Specified | [2] | |
| 19.0 | Rat | [12] | |
| 19.79 ± 1.12 | Rat Cortex Membranes | [3][9][13][14][15] | |
| Kappa (κ) | 3.5 | Not Specified | [2] |
| 13 | PC12 cells (mouse receptor) | [7] | |
| 82.75 ± 6.32 | Rat Cortex Membranes | [3][14][15] |
| | 152 | Mouse (PC12 cells) |[7][12] |
Table 2: δ-Opioid Receptor Subtype Binding Affinities (Kᵢ) of Naltriben
| Receptor Subtype | Ligand | Kᵢ (nM) | pKᵢ | Cell Line | Reference |
|---|---|---|---|---|---|
| δ₂ (δ homomer) | Naltriben | 0.01 | 12.0 ± 0.2 | HEK 293 cells expressing DOR | [16] |
| δ₁ (μ-δ heterodimer) | Naltriben | 2.51 | 10.6 ± 0.4 | HEK 293 cells expressing MOR and DOR |[16] |
Table 3: In Vivo Dosage and Effects of this compound
| Study Area | Animal Model | Dosage Range (mg/kg) | Administration Route | Observed Effect | Reference |
|---|---|---|---|---|---|
| Alcohol Dependence | Alcohol-preferring (P) rats | 0.60 - 4.0 | Intraperitoneal (i.p.) | 44-76% reduction in ethanol-maintained responding | [9][17] |
| Antinociception | Rat | 1 mg/kg | Subcutaneous (s.c.) | Effective δ-OR Antagonism | [9] |
| Neuroprotection | Mouse (Ischemia Model) | 20 mg/kg | Intraperitoneal (i.p.) | Greatly reduced infarct volume |[18] |
Signaling Pathways
This compound modulates distinct signaling cascades through its interaction with its primary and off-target molecules.
Antagonism of δ-Opioid Receptor Signaling
The canonical δ-opioid receptor pathway involves coupling to inhibitory G-proteins (Gi/o). Agonist binding inhibits adenylyl cyclase, reduces intracellular cAMP, activates G protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibits N-type voltage-gated calcium channels.[7][9] This cascade typically leads to neuronal hyperpolarization and reduced neurotransmitter release.[7] Naltriben blocks these effects by preventing the initial agonist binding.[6][7]
Activation of TRPM7 Channel Signaling
Naltriben's activation of TRPM7 channels is independent of opioid receptors and leads to an influx of cations, primarily Ca²⁺, which can trigger downstream pathways such as MAPK/ERK, implicated in processes like cell migration.[6][7]
Experimental Protocols
Reproducible experimental protocols are essential for validating findings. Below are detailed methodologies for key assays used to characterize this compound.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity (Kᵢ) of an unlabeled compound like naltriben by measuring its ability to displace a specific radiolabeled ligand.[12][13]
Objective: To determine the Kᵢ of this compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor, or brain tissue homogenates (e.g., rat cortex).[13][14]
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ).[12][14]
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[20]
-
Non-specific Binding Control: High concentration of a non-labeled universal antagonist (e.g., 10 µM Naloxone).[3]
-
Glass fiber filters, 96-well plates, filtration apparatus, and a liquid scintillation counter.[20][21]
Methodology:
-
Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold buffer. Centrifuge to pellet cell membranes. Resuspend the final pellet in assay buffer to a specific protein concentration.[21][22]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically near its Kₔ value), and varying concentrations of this compound.[3][22]
-
Total Binding: Wells contain membranes and radioligand only.
-
Non-specific Binding: Wells contain membranes, radioligand, and a high concentration of naloxone.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[3]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the free radioligand. Wash filters rapidly with ice-cold wash buffer.[3][21]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[21]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[21]
-
Plot the percentage of specific binding against the logarithm of the naltriben concentration.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of specific binding).[19]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13][19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Naltriben Mesylate in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate, a compound traditionally recognized for its selective antagonism of the δ-opioid receptor, has emerged as a significant modulator of cancer cell migration, particularly in glioblastoma.[1][2] Paradoxically, its pro-migratory effects are not mediated by its interaction with opioid receptors but through the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2] This activation initiates a downstream signaling cascade involving the MAPK/ERK pathway, leading to an upregulation of matrix metalloproteinase-2 (MMP-2) and enhanced cellular invasion.[1][3] This technical guide provides an in-depth analysis of the signaling pathways influenced by naltriben mesylate, a summary of quantitative experimental findings, and detailed protocols for key methodologies used to investigate its impact on cancer cell migration.
Core Mechanism of Action in Cancer Cell Migration
Contrary to its established role as a δ-opioid receptor antagonist, this compound promotes cancer cell migration by functioning as an activator of the TRPM7 channel.[2][4] This interaction triggers a significant influx of calcium ions (Ca²⁺) into the cell.[1][3] The elevated intracellular Ca²⁺ concentration acts as a crucial second messenger, initiating a signaling cascade that is pivotal to the migratory and invasive phenotype of cancer cells.[2][5]
The primary downstream pathway activated by this Ca²⁺ influx is the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[1][5] This leads to the increased phosphorylation of ERK1/2, a key regulator of cell migration and proliferation.[2][5] Notably, this pro-migratory effect of this compound appears to be independent of the PI3K/Akt signaling pathway.[1][2] A critical downstream effector in this pathway is the upregulation of Matrix Metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, thereby facilitating cancer cell invasion.[1][3]
Data Presentation: Quantitative Effects on Glioblastoma Cells
The following tables summarize the quantitative data from studies on the U87 glioblastoma cell line, illustrating the pro-migratory and pro-invasive effects of this compound.
Table 1: Effect of this compound on U87 Glioblastoma Cell Migration
| Time (hours) | Control (Vehicle) Wound Closure (%) | 50 µM this compound Wound Closure (%) |
| 4 | 21.2 ± 3.9 | 49.1 ± 2.8 |
| 8 | 27.7 ± 8.1 | 92.6 ± 4.3 |
| 12 | 44.3 ± 5.9 | 98.7 ± 0.2 |
Data from scratch wound healing assays.[1]
Table 2: Effect of this compound on U87 Glioblastoma Cell Invasion
| Treatment Group | Number of Invading Cells |
| Control (Vehicle) | 89 ± 3 |
| 50 µM this compound | 127 ± 5 |
Data from Matrigel invasion assays after 12 hours.[1]
Table 3: Effect of this compound on Protein Expression in U87 Glioblastoma Cells
| Protein | Treatment | Relative Protein Level (% of Control) |
| MMP-2 | 50 µM this compound (24h) | 226.6 ± 25.1 |
| p-ERK1/2 | 50 µM this compound (24h) | 254.6 ± 21.1 (p-ERK1/2 to t-ERK1/2 ratio) |
Data from Western blot analysis.[1][6]
Experimental Protocols
Scratch Wound Healing Assay
This assay is employed to evaluate the effect of this compound on the collective migration of a sheet of cancer cells.[1]
Materials:
-
U87 glioblastoma cells
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (e.g., 0.1% DMSO in media)
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed U87 cells in 6-well plates and culture them until they form a confluent monolayer.[1]
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer with a firm and consistent motion.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[1]
-
Treatment: Replace the PBS with fresh media containing either 50 µM this compound or the vehicle control.[1]
-
Imaging: Immediately capture images of the scratch at 0 hours. Subsequently, capture images at 4, 8, and 12-hour time points. Ensure images are taken at the same position for each time point.[1]
-
Data Analysis: Measure the width of the scratch at multiple points in each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area at 0 hours.[1]
Matrigel Invasion Assay
This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.[1]
Materials:
-
Transwell inserts with 8 µm pore size membrane
-
Matrigel basement membrane matrix
-
U87 glioblastoma cells
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Toluidine blue)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C. Rehydrate the Matrigel layer with serum-free medium for at least 2 hours at 37°C.[7]
-
Cell Preparation: Culture U87 cells and treat them with 50 µM this compound or a vehicle control. After treatment, harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 x 10⁴ cells/mL.[8]
-
Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. To the lower chamber, add a complete medium containing a chemoattractant.[7][8]
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified incubator.[7]
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with Toluidine blue. Count the number of stained, invaded cells in several random fields under a microscope.[8]
Western Blotting for Signaling Pathway Analysis
This method is used to determine changes in the expression and phosphorylation of key proteins in response to this compound treatment.[1]
Materials:
-
U87 glioblastoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: Treat U87 cells with 50 µM this compound or a vehicle control for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to a loading control.[8]
Visualizations
Signaling Pathway of this compound in Cancer Cell Migration
Experimental Workflow for Scratch Wound Healing Assay
Logical Relationship of Naltriben's Dual Function
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
Naltriben Mesylate as a TRPM7 Channel Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate, a compound traditionally recognized for its selective antagonism of the δ2-opioid receptor, has been identified as a potent and selective positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2] TRPM7 is a unique bifunctional protein, acting as both a cation channel permeable to Ca²⁺ and Mg²⁺ and a serine/threonine kinase.[3][4] This "chanzyme" is ubiquitously expressed and plays a crucial role in regulating cellular processes such as magnesium homeostasis, cell motility, proliferation, and migration.[1][3][5]
The discovery of Naltriben's activating effect on TRPM7 provides a valuable pharmacological tool for investigating the multifaceted roles of this channel in both physiological and pathological contexts, including anoxic neuronal death, cardiac fibrosis, and cancer progression.[5][6] This technical guide provides an in-depth analysis of Naltriben's interaction with the TRPM7 channel, consolidating key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Core Mechanism of Action
Naltriben mesylate functions as a positive gating modulator of the TRPM7 channel.[1][7] Its mechanism is notably distinct as it can activate TRPM7 currents even in the presence of physiological intracellular Mg²⁺ and under low PIP₂ conditions, which typically inhibit channel activity.[3][5] Mutagenesis studies indicate that the binding site for Naltriben is likely located within or near the TRP domain of the TRPM7 channel.[5][8] This interaction is believed to induce a conformational change that favors the open state of the channel, leading to an influx of divalent cations, primarily Ca²⁺ and Mg²⁺.[3] This cation influx subsequently triggers downstream signaling cascades.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Naltriben's interaction with the TRPM7 channel, providing a basis for understanding its potency, efficacy, and selectivity.
Table 1: Pharmacological Profile of Naltriben on TRPM7
| Parameter | Value | Cell Line / System | Assay Method | Reference |
| EC₅₀ for TRPM7 Activation | ~20 µM | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | [1][3][8] |
| EC₅₀ | 20.7 µM | Not Specified | Not Specified | [4] |
Table 2: Selectivity Profile of Naltriben
| Channel | Concentration | Effect | Reference |
| TRPM2 | 50 µM | No effect | [1][8] |
| TRPM8 | 50 µM | No effect | [1][8] |
| TRPV1 | 50 µM | No effect | [1][8] |
Table 3: Electrophysiological Effects of Naltriben on Endogenous TRPM7 in U87 Glioblastoma Cells
| Parameter | Condition | Value (pA/pF) | Statistical Significance | Reference |
| Outward Current Density at +100 mV | Baseline | 9.7 ± 2.4 | - | [1] |
| 50 µM Naltriben | 31.3 ± 4.9 | p < 0.05 | [1] |
Table 4: Effect of Naltriben on Intracellular Calcium ([Ca²⁺]i)
| Cell Line | Naltriben Concentration | Calcium Indicator | Observed Effect | Reference |
| U87 Glioblastoma | 50 µM | Fura-2 | Increase of 340/380 ratio by 0.65 ± 0.04 | [9] |
| HAT-7 Ameloblasts | 100 µM | Fura-2 | 32.6 ± 3.3% increase in [Ca²⁺]i | [9] |
| 3T3-L1 Adipocytes | 50 µM | Fura-2 | Increased [Ca²⁺]i | [9] |
Signaling Pathway
Activation of the TRPM7 channel by Naltriben has been demonstrated to upregulate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway, particularly in glioblastoma cells.[8] This activation does not appear to significantly affect the PI3K/Akt pathway.[8][10] The influx of Ca²⁺ following TRPM7 opening is a critical initiating event in this cascade, which ultimately leads to enhanced cancer cell migration and invasion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Naltriben Mesylate: A Comprehensive Technical Guide for Opioid Subtype Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a cornerstone pharmacological tool for investigating the complexities of the opioid system.[1] Renowned for its potent and selective antagonism of the delta (δ)-opioid receptor, with a pronounced preference for the δ₂ subtype, naltriben has been instrumental in dissecting the distinct physiological and pathological roles of δ-opioid receptor subtypes.[1][2] Beyond its primary function, naltriben exhibits a multifaceted pharmacological profile, including agonist activity at the kappa (κ)-opioid receptor at higher concentrations and activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4] This guide provides an in-depth technical overview of naltriben mesylate, presenting its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Delta-Opioid Receptor Antagonism
Naltriben's principal mechanism of action is the competitive antagonism of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[3] These receptors are primarily coupled to inhibitory G-proteins (Gαi/o).[3] As a competitive antagonist, naltriben binds to the δ-opioid receptor but does not elicit the conformational change necessary for G-protein activation.[3] Instead, it blocks the binding of both endogenous and exogenous agonists, thereby inhibiting their downstream signaling effects.[3]
The canonical signaling pathway initiated by δ-opioid receptor agonists involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[3] By blocking agonist binding, naltriben prevents this inhibition, allowing for the maintenance of basal or stimulated cAMP production.[3]
Quantitative Data: Binding Affinity and Functional Potency
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key binding affinity (Kᵢ) and functional potency (IC₅₀) data. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | Ligand Displaced | Tissue/Cell Source | Kᵢ (nM) | Reference |
| Delta (δ) | [³H]Naltrindole | Mouse Brain | 0.126 | [5] |
| Mu (µ) | [³H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [6] |
| Kappa-2 (κ₂) | [³H]diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [6] |
| Delta (δ) (putative δ₂ homomer) | - | HEK 293 cells expressing DOR | 0.01 | [7] |
| Delta (δ) (putative δ₁/μ-δ heterodimer) | - | HEK 293 cells expressing MOR and DOR | 2.51 | [7] |
Note: Direct comparative studies providing Kᵢ values for naltriben across all major opioid receptor subtypes in a single experimental setup are not consistently available; the data presented is compiled from different studies.[6]
Table 2: Functional Potency (IC₅₀) of this compound
| Assay Type | Receptor/Target | Cell Line/Tissue | Parameter | Value | Reference |
| GTPγS Binding Assay | δ-opioid | CHO-DOR cells | IC₅₀ | 9.3 nM | [8] |
| cAMP HTRF Assay | δ-opioid | CHO-DOR cells | IC₅₀ | 14 nM | [8] |
Off-Target Activity: TRPM7 Channel Activation
Recent research has unveiled that naltriben also functions as an activator of the TRPM7 channel, an ion channel involved in a variety of cellular processes.[4] This activation leads to an influx of calcium (Ca²⁺) into the cell, which can trigger downstream signaling cascades, such as the MAPK/ERK pathway.[4][9] This off-target effect is an important consideration in experimental design and data interpretation.
Table 3: Naltriben's Interaction with the TRPM7 Channel
| Parameter | Value | Cell Line / System | Reference |
| EC₅₀ for TRPM7 Activation | ~20 μM | Recombinant TRPM7 | [4] |
| Effect on TRPM7-like Current Density (at 100 mV) | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Human Glioblastoma Cells | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Antagonism of δ-Opioid Receptor Signaling by Naltriben.
Caption: Naltriben-Mediated TRPM7 Activation and Downstream Signaling.
Experimental Workflows
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a cAMP Functional Assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.[6]
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest, or rodent brain tissue homogenates.[6][10]
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]naltrindole for δ-receptors, [³H]U-69,593 for κ-receptors).[5][11]
-
Unlabeled Ligand: this compound.[6]
-
Non-specific Binding Control: A high concentration of a non-selective opioid ligand (e.g., 10 µM Naloxone).[12]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Glass Fiber Filters (e.g., Whatman GF/B).[8]
-
96-well Plates, Filtration Apparatus, and Scintillation Counter.[6]
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[6][10]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor preparation, radioligand (at a concentration near its Kᴅ), and binding buffer.[12]
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of the non-specific binding control.[12]
-
Competitor Binding: Receptor preparation, radioligand, and varying concentrations of this compound.[12]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
cAMP Accumulation Inhibition Assay
This functional assay measures the ability of this compound to antagonize an agonist's effect on adenylyl cyclase activity.[5]
Materials:
-
Whole cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells).[5]
-
Forskolin (an adenylyl cyclase activator).[5]
-
A selective δ-opioid agonist (e.g., DPDPE).[5]
-
This compound.[5]
-
cAMP detection kit (e.g., HTRF, ELISA).[8]
Procedure:
-
Cell Culture: Culture cells in 96- or 384-well plates until they reach the desired confluency.[8]
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.[5]
-
Stimulation: Add the δ-opioid agonist (at a concentration that gives ~80% of its maximal effect) along with forsklin to stimulate cAMP production.[5][8]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[5]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[8]
-
Data Analysis: Determine the concentration-dependent reversal of agonist-induced cAMP inhibition by this compound to calculate its IC₅₀ value.[13]
In Vivo Delta-Opioid Receptor Binding Assay
This protocol describes an in vivo method to assess the binding of naltriben to δ-opioid receptors in the mouse brain.[14]
Materials:
Procedure:
-
Administration: Administer [³H]Naltriben intravenously (i.v.).[14]
-
Tissue Collection: At various time points after injection, euthanize the mice and rapidly remove the brains.[14]
-
Regional Distribution Analysis: Dissect the brains into various regions of interest.[14]
-
Quantification: Homogenize the brain regions and determine the amount of radioactivity in each region using liquid scintillation counting.[14]
-
Competition Studies: To determine binding selectivity, co-administer [³H]Naltriben with unlabeled selective antagonists for µ, κ, or δ receptors and measure the displacement of the radioligand.[15]
Conclusion
This compound remains an indispensable tool for the pharmacological dissection of the opioid system.[16] Its high potency and selectivity for the δ₂-opioid receptor subtype have been pivotal in advancing our understanding of opioid receptor pharmacology.[17] However, researchers must remain cognizant of its more complex pharmacological profile, including its off-target effects on TRPM7 channels and its agonist activity at κ-opioid receptors at higher concentrations, to ensure accurate experimental design and interpretation.[2][18] This guide provides a comprehensive foundation of data and methodologies to facilitate the continued and effective use of this compound in opioid research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Naltriben Mesylate: A Technical Examination of its Kappa-Opioid Agonist Activity at High Doses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a well-established and highly selective antagonist of the delta-opioid receptor (δ-OR), particularly the δ₂ subtype, and has been a critical tool in the pharmacological exploration of the opioid system.[1][2][3][4] However, a growing body of evidence reveals a more complex pharmacological profile, demonstrating that at higher concentrations, Naltriben exhibits agonist activity at the kappa-opioid receptor (κ-OR).[4][5][6][7] This off-target effect is a crucial consideration for researchers utilizing Naltriben, as it can confound experimental results and presents both challenges and potential opportunities in drug development. This technical guide provides a comprehensive overview of Naltriben's kappa-opioid agonist activity, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The selectivity of Naltriben is concentration-dependent. While it displays high affinity for the delta-opioid receptor, its affinity for kappa and mu receptors is significantly lower. The following tables summarize the reported binding affinities and the concentrations at which kappa-opioid agonist activity has been observed.
Table 1: Opioid Receptor Binding Affinities of Naltriben
| Receptor Subtype | Binding Affinity (Ki) in nM | Species/Tissue | Reference |
| Mu (μ) | 19.79 ± 1.12 | Rat cerebral cortex | [2][8] |
| Delta (δ) | 0.21 | Not Specified | [3] |
| Kappa (κ) | 82.75 ± 6.32 | Rat cerebral cortex | [2][8] |
Note: Ki values are compiled from various studies and experimental conditions may differ. A lower Ki value indicates a higher binding affinity.
Table 2: Naltriben Concentration/Dose for Kappa-Opioid Agonist Activity
| Experimental System | Concentration/Dose | Observed Effect | Reference |
| Rat cerebral cortex slices | >100 nM | Inhibition of high K+-stimulated norepinephrine (B1679862) release | [4][5][8] |
| In vivo (rat) | 3 mg/kg (s.c.) | Loss of delta-opioid receptor antagonism, an effect partially restored by a kappa antagonist | [4][6] |
Experimental Protocols
To characterize the kappa-opioid agonist activity of Naltriben mesylate, a combination of in vitro binding and functional assays should be employed.
Radioligand Competitive Binding Assay
This assay directly measures the ability of Naltriben to displace a radiolabeled ligand known to bind selectively to the kappa-opioid receptor.
Objective: To determine the binding affinity (Ki) of Naltriben for the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human kappa-opioid receptor (e.g., HEK293 or CHO cells).[2]
-
Radioligand: A selective kappa-opioid receptor radioligand (e.g., [³H]-U69,593).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[9]
-
Scintillation Counter: For measuring radioactivity.[9]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[9]
-
Assay Setup (in a 96-well plate, in triplicate):
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Naltriben concentration.
-
Determine IC50: The IC50 is the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.[9]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Inhibition Functional Assay
This assay measures the ability of Naltriben to act as an agonist at the kappa-opioid receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess Naltriben's agonist activity at the kappa-opioid receptor by measuring its effect on cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human kappa-opioid receptor.[10]
-
Agonist (for control): A known kappa-opioid receptor agonist (e.g., U50,488H).
-
Test Compound: this compound.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).[2]
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.[10]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Compound Addition: Add the diluted Naltriben to the cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[3]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.[2]
Data Analysis:
-
Construct a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the logarithm of the Naltriben concentration.
-
Determine the EC50 value, which is the concentration of Naltriben that produces 50% of its maximal inhibitory effect.
-
The Emax value represents the maximum inhibition of cAMP production achieved by Naltriben.
β-Arrestin Recruitment Assay
This assay provides an alternative functional readout for G protein-coupled receptor activation by measuring the recruitment of β-arrestin to the activated receptor.
Objective: To determine if Naltriben induces β-arrestin recruitment to the kappa-opioid receptor.
Materials:
-
Cells: An engineered cell line co-expressing the human kappa-opioid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme complementation, fluorescence resonance energy transfer).[10]
-
Test Compound: this compound.
-
Agonist (for control): A known kappa-opioid receptor agonist.
-
Detection Reagents: Provided with the specific assay kit.
-
Luminometer or Fluorometer: For measuring the reporter signal.[10]
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.[10]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[10]
-
Signal Development: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the luminescence or fluorescence using a plate reader.[10]
Data Analysis:
-
Construct a concentration-response curve by plotting the reporter signal against the logarithm of the Naltriben concentration.
-
Determine the EC50 and Emax values for Naltriben-induced β-arrestin recruitment.
Visualizations
Signaling Pathways
Caption: Naltriben's Kappa-Opioid Receptor Agonist Signaling Pathway.
Experimental Workflow
Caption: Workflow for a Radioligand Competitive Binding Assay.
Logical Relationships
Caption: Dose-Dependent Receptor Activity of Naltriben.
Conclusion
While this compound is an indispensable tool for its selective antagonism of the delta-opioid receptor, researchers must be cognizant of its dose-dependent agonist activity at the kappa-opioid receptor.[4][5][6] This off-target effect, observed at higher concentrations, necessitates careful dose selection and the use of appropriate controls, such as co-administration with a kappa-opioid antagonist, to ensure the validity of experimental findings. The protocols and data presented in this guide provide a framework for the thorough characterization of Naltriben's complex pharmacology, enabling more precise and reliable scientific inquiry in the field of opioid research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Naltriben Mesylate: A Technical Examination of its Non-Competitive Antagonism at Mu-Opioid Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of naltriben (B52518) mesylate, with a specific focus on its non-competitive antagonistic activity at the mu-opioid receptor (MOR). While primarily recognized as a potent and selective antagonist for the delta-opioid receptor (DOR), evidence indicates a more complex interaction with the broader opioid receptor family, including a nuanced, non-competitive antagonism at the MOR.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology.
Executive Summary
Naltriben is a crucial pharmacological tool for differentiating opioid receptor subtypes.[1] Beyond its well-established high affinity for delta-opioid receptors, studies have revealed its interaction with mu- and kappa-opioid receptors.[1] Notably, at the mu-opioid receptor, naltriben exhibits characteristics of a non-competitive antagonist. This is evidenced by its ability to not only shift the dose-response curve of a mu-agonist to the right but also to attenuate the maximal achievable response, a hallmark of non-competitive antagonism.[3] This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate these properties, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis
The interaction of naltriben mesylate with the mu-opioid receptor has been quantified through radioligand binding assays and functional studies. The data underscores its lower affinity for the mu-opioid receptor compared to the delta-opioid receptor, and critically, its functional effect on mu-agonist activity.
Table 1: Binding Affinity of this compound at the Mu-Opioid Receptor
| Radioligand Displaced | Tissue Source | Ki (nM) | Reference |
| [³H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [3] |
Ki: Inhibition constant, a measure of binding affinity; lower values indicate higher affinity.
Table 2: Functional Antagonism of Naltriben at the Mu-Opioid Receptor
| Agonist | Functional Assay | Effect of Naltriben (30 nM) | Conclusion | Reference |
| DAMGO | High K⁺-stimulated [³H]norepinephrine release | Rightward shift of the dose-response curve and attenuation of the maximal effect. | Non-competitive antagonism | [3] |
DAMGO: [D-Ala2, N-MePhe4, Gly-ol]-enkephalin, a selective mu-opioid receptor agonist.
Experimental Protocols
The characterization of naltriben's activity at the mu-opioid receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Receptor Source: Membranes prepared from rat cerebral cortex.
-
Radioligand: [³H]DAMGO (a selective mu-opioid radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and isolate the membrane fraction through centrifugation. Resuspend the final membrane pellet in incubation buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Incubation buffer, [³H]DAMGO (at a concentration near its Kd), and vehicle.
-
Non-specific Binding: Incubation buffer, [³H]DAMGO, and a high concentration of naloxone.
-
Competition: Incubation buffer, [³H]DAMGO, and varying concentrations of this compound.
-
-
Initiation and Incubation: Add the membrane preparation to each well to start the binding reaction. Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 (the concentration of naltriben that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Neurotransmitter Release
Objective: To assess the functional antagonism of this compound at the mu-opioid receptor by measuring its effect on agonist-inhibited neurotransmitter release.
Materials:
-
Tissue: Rat cerebral cortex slices.
-
Radiolabel: [³H]norepinephrine.
-
Agonist: DAMGO.
-
Antagonist: this compound.
-
Stimulation Buffer: Krebs buffer containing a high concentration of potassium (e.g., 15 mM K⁺).
-
Superfusion System.
-
Scintillation Counter.
Procedure:
-
Tissue Preparation: Prepare thin slices of rat cerebral cortex.
-
Radiolabeling: Incubate the slices with [³H]norepinephrine to allow for its uptake into noradrenergic nerve terminals.
-
Superfusion: Place the slices in a superfusion chamber and perfuse with normal Krebs buffer to establish a stable baseline of [³H]norepinephrine release.
-
Agonist-Induced Inhibition: Switch to a perfusion buffer containing DAMGO at various concentrations and subsequently stimulate neurotransmitter release by switching to a high-potassium buffer. Collect the superfusate in fractions.
-
Antagonist Challenge: In separate experiments, pre-incubate the slices with this compound (e.g., 30 nM) before and during the application of DAMGO and high-potassium stimulation.
-
Quantification: Measure the radioactivity in the collected superfusate fractions using a scintillation counter to determine the amount of [³H]norepinephrine released.
-
Data Analysis: Construct dose-response curves for DAMGO in the absence and presence of naltriben. Analyze the curves for a rightward shift in the EC50 and a change in the maximal response (Emax) to determine the nature of the antagonism. A depression of the Emax is indicative of non-competitive antagonism.
Mandatory Visualizations
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.
References
Naltriben Mesylate: A Technical Guide for the Investigation of Delta-Opioid Receptor Heteromers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of G protein-coupled receptor (GPCR) heteromers presents a layer of complexity and functional diversity in cellular signaling. Within the opioid system, the heteromerization of delta-opioid receptors (DORs) with other opioid receptors, such as the mu-opioid receptor (MOR), creates novel pharmacological entities with distinct signaling and trafficking properties. Naltriben (B52518) mesylate, a potent and selective DOR antagonist with a preference for the δ₂ subtype, has emerged as an invaluable pharmacological tool for dissecting the function of these heteromeric complexes.[1][2][3][4] This technical guide provides a comprehensive overview of the use of naltriben mesylate in studying DOR heteromers, synthesizing quantitative data, detailing key experimental protocols, and visualizing the underlying molecular mechanisms and workflows.
Quantitative Pharmacological Profile of this compound
The utility of this compound in studying DOR heteromers stems from its specific binding profile. Its high affinity for DOR, particularly the putative δ₂ homomer, compared to other opioid receptors, allows for the pharmacological dissection of heteromer-specific effects.[2][5] The δ₁ subtype is suggested by some studies to be a potential μ-δ heterodimer.[5]
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Naltriben
This table summarizes the binding affinities of naltriben for the three main opioid receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Delta (δ) | 0.1 - 0.5 | Mouse / Rat | [6][7] |
| Mu (μ) | 19.79 ± 1.12 | Rat | [1][6][7] |
| Kappa (κ) | 82.75 ± 6.32 | Rat | [1][6][7] |
Table 2: Delta-Opioid Receptor Subtype Selectivity of Naltriben
Naltriben's preference for the δ₂ subtype is a key characteristic for investigating DOR heteromers.[2][4]
| Antagonist | δ₁ Selectivity | δ₂ Selectivity | Reference |
| Naltriben | Lower Affinity | Higher Affinity (Selective Antagonist) | [2] |
| Naltrindole | Antagonist at both subtypes | Antagonist at both subtypes | [2] |
| BNTX | Highly Selective Antagonist | Lower Affinity | [7] |
Table 3: Functional Antagonist Potency of Naltriben
Functional assays confirm the potent antagonist activity of naltriben at δ-opioid receptors.
| Antagonist | Potency Metric | Value | Assay System | Reference |
| Naltriben | Kₑ | 0.51 nM | Mouse vas deferens | [2] |
| Naltrindole | pA₂ | 9.7 (Kₑ ≈ 0.2 nM) | Mouse vas deferens | [2] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Kₑ is the equilibrium dissociation constant of the antagonist.[2][3]
Signaling Pathways of DOR and DOR Heteromers
DORs canonically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2] Heteromerization, for instance with the MOR, can lead to altered signaling cascades, including the recruitment of different signaling partners like β-arrestin-2 and changes in receptor trafficking.[8][9] Naltriben can act as a "biased antagonist" in DOR/MOR heteromers, blocking receptor endocytosis without affecting G protein-mediated signaling.[8][10]
Key Experimental Protocols
Investigating DOR heteromers requires specialized techniques to confirm physical interaction and delineate functional changes.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate a physical association between receptor proteins (e.g., DOR and MOR) in a complex.
Objective: To determine if DOR and a putative partner receptor are part of the same protein complex within a cell lysate.
Materials:
-
Cells or tissue co-expressing the receptors of interest (e.g., HEK293 cells co-transfected with FLAG-tagged DOR and HA-tagged MOR).
-
Ice-cold IP Lysis/Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease and phosphatase inhibitors).[11]
-
Antibody against one of the receptor tags (e.g., anti-FLAG antibody).
-
Control IgG antibody (from the same species as the primary antibody).[11]
-
Protein A/G agarose (B213101) or magnetic beads.[11]
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the tag of the second receptor (e.g., anti-HA antibody).
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold IP lysis buffer.[11] Incubate on ice for 15-20 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[11]
-
Pre-clearing (Optional but Recommended): Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads by centrifugation and discard them. This step reduces non-specific binding.[11]
-
Immunoprecipitation: Add the specific antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture Complex: Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-receptor complex.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 min).[11] Discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the final bead pellet in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the second receptor (e.g., anti-HA) to detect its presence in the immunoprecipitated complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heteromerization of the μ- and δ-Opioid Receptors Produces Ligand-Biased Antagonism and Alters μ-Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptor heteromers in analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of Naltriben (B52518) Mesylate on Signal Transduction Pathways
Naltriben mesylate is a versatile pharmacological tool recognized for its potent and selective antagonism of the delta-opioid receptor (δ-OR), with a pronounced preference for the δ₂ subtype.[1][2][3][4][5] This selectivity has made it indispensable for characterizing δ-opioid receptor subtypes and their roles in physiology and pathology.[1][6][7] However, its pharmacological profile is complex, extending beyond δ-OR antagonism to include off-target activities at other receptors and ion channels, particularly at higher concentrations.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of this compound on key signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in experimental design and data interpretation.
Core Mechanism: Delta-Opioid Receptor (δ-OR) Antagonism
Naltriben's primary mechanism of action is the competitive antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR) that predominantly couples to inhibitory G-proteins (Gαi/o).[2][8] Agonist binding to the δ-OR typically initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2][9] Naltriben binds to the receptor but does not trigger this conformational change, thereby blocking the binding and downstream effects of endogenous and exogenous δ-OR agonists.[2]
Data Presentation: Opioid Receptor Binding Affinities
Naltriben's selectivity for the δ-opioid receptor is demonstrated by its binding affinity (Ki), with lower values indicating higher affinity.[6]
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Naltriben | δ-Opioid | 0.056 - 0.126 | Mouse, Rat | [6][10] |
| μ-Opioid | 19.79 ± 1.12 | Rat | [6][10][11] | |
| κ-Opioid | 82.75 ± 6.32 | Rat | [6][10][11] | |
| Naltrindole | δ-Opioid | ~0.2 | Mouse | [8][9] |
| μ-Opioid | 14 | - | [8] | |
| κ-Opioid | 65 | - | [8] |
Off-Target Signal Transduction Pathways
Beyond its primary target, naltriben interacts with other signaling molecules, which is crucial for interpreting experimental outcomes.
TRPM7 Channel Activation and MAPK/ERK Signaling
Recent studies have identified naltriben as a positive modulator and activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, an ion channel involved in cellular magnesium and calcium homeostasis.[1][12][13] This activation is independent of its opioid receptor activity and leads to an influx of Ca²⁺.[1][13] The subsequent rise in intracellular Ca²⁺ acts as a second messenger, triggering the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[1][14][15] Notably, naltriben-induced TRPM7 activation does not appear to affect the PI3K/Akt pathway.[15][16] This cascade has been linked to enhanced cell migration and invasion, particularly in glioblastoma models.[15][17]
Data Presentation: TRPM7-Related Activity
| Parameter | Value | Cell Line / System | Reference |
| EC₅₀ for TRPM7 Activation | ~20 μM | Recombinant TRPM7 | [13] |
| Effect on TRPM7-like Current Density | Increase from 9.7 to 31.3 pA/pF | U87 Human Glioblastoma | [13] |
| Cell Migration (50 µM) | Significant increase | U87 Glioblastoma | [15][18] |
| Cell Invasion (50 µM) | Significant increase | U87 Glioblastoma | [15][18] |
| MMP-2 Protein Expression (50 µM) | Upregulation | U87 Glioblastoma | [15][18] |
High-Concentration Off-Target Effects
At higher concentrations, naltriben's pharmacology becomes more complex:
-
Kappa-Opioid Receptor (κ-OR) Agonism: Naltriben can act as an agonist at κ-opioid receptors.[1][4][19][20] This can produce effects that may functionally mask its δ-OR antagonist activity.[20]
-
Mu-Opioid Receptor (μ-OR) Noncompetitive Antagonism: It can also function as a noncompetitive antagonist at μ-opioid receptors, meaning its inhibitory effect cannot be overcome by increasing the agonist concentration.[1][4]
Experimental Protocols
The characterization of naltriben's effects on signal transduction pathways relies on a suite of standardized in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of naltriben by measuring its ability to displace a radiolabeled ligand from opioid receptors.[11][21]
-
Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled ligand (e.g., [³H]-Naltrindole for δ-OR), unlabeled naltriben, assay buffer, wash buffer, glass fiber filters, scintillation counter.[10][21]
-
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of unlabeled naltriben.[8] Incubate to reach equilibrium (e.g., 60-90 minutes at 25°C).[10]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[10][22]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[22]
-
Data Analysis: Plot the percentage of specific binding against the log of the naltriben concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).[21]
-
cAMP Inhibition Assay
This functional assay measures naltriben's ability to antagonize an agonist-induced decrease in intracellular cAMP levels.[23]
-
Materials: Whole cells expressing the δ-opioid receptor (e.g., CHO-δ-OR cells), a δ-OR agonist (e.g., SNC80), forskolin (B1673556) (to stimulate adenylyl cyclase), naltriben, and a commercial cAMP assay kit.[23][24]
-
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and culture overnight.
-
Treatment: Pre-incubate cells with varying concentrations of naltriben for 15-30 minutes.[10]
-
Stimulation: Add a fixed concentration of the δ-OR agonist. Then, add forskolin to stimulate cAMP production and incubate for 15-30 minutes.[10]
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.[10]
-
Data Analysis: Naltriben's antagonist activity is demonstrated by its ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP response.
-
Western Blot for MAPK/ERK Pathway Activation
This protocol determines changes in protein phosphorylation (activation) in response to naltriben, specifically for the MAPK/ERK pathway.[1][18]
-
Materials: Cells of interest (e.g., U87 glioblastoma), naltriben, lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, and chemiluminescent substrate.[18]
-
Procedure:
-
Cell Treatment: Treat cells with naltriben (e.g., 50 µM) or vehicle for a specified duration (e.g., 24 hours).[18]
-
Lysis: Wash cells with ice-cold PBS and lyse to extract total protein.[18] Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[18]
-
Detection: Wash and incubate with a secondary antibody. Detect the signal using a chemiluminescent substrate.[1]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein level to the total protein level. An increase indicates pathway activation.[1]
-
Whole-Cell Patch-Clamp for TRPM7 Currents
This electrophysiological technique directly measures ion currents through the TRPM7 channel in response to naltriben.[13]
-
Materials: Cells expressing TRPM7 (e.g., U87 cells), patch-clamp rig with amplifier and data acquisition system, appropriate intracellular and extracellular recording solutions.[13]
-
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Recording: Obtain a whole-cell patch configuration on a single cell.
-
Baseline: Record baseline TRPM7 currents by applying a voltage ramp protocol.
-
Drug Application: Perfuse the external solution containing naltriben (e.g., 50 µM) into the recording chamber.[18]
-
Data Analysis: Measure the change in current amplitude. Potentiation of the outward current at positive potentials is characteristic of TRPM7 activation.[13]
-
Conclusion
This compound is a powerful pharmacological agent whose primary, well-characterized mechanism is the selective antagonism of the δ₂-opioid receptor.[1] This property makes it an essential tool for dissecting the roles of δ-opioid receptor subtypes. However, researchers must remain cognizant of its complex, dose-dependent, and off-target activities, including the activation of TRPM7 channels and subsequent MAPK/ERK signaling, as well as agonist activity at κ-opioid receptors.[1][14][20] A thorough understanding of these multifaceted effects on signal transduction pathways, guided by the quantitative data and detailed protocols presented here, is critical for the rigorous design and accurate interpretation of experimental studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Naltriben Mesylate: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective and potent antagonist of the delta-opioid receptor (δ-opioid receptor), exhibiting a notable preference for the δ₂ subtype.[1][2][3][4][5][6][7] This specificity makes it an indispensable pharmacological tool for elucidating the distinct physiological and pathological functions of δ-opioid receptor subtypes in various in vivo models.[4][8] Beyond its primary role as a δ-opioid antagonist, naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, implicating it in downstream signaling cascades such as the MAPK/ERK pathway.[9][10] At higher concentrations, it may also exhibit agonist activity at kappa-opioid receptors.[2][3][5]
These application notes provide a comprehensive guide for the in vivo use of naltriben mesylate, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Weight | 511.59 g/mol |
| Formula | C₂₆H₂₅NO₄ · CH₃SO₃H |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical properties of this compound.[1]
Receptor Binding Affinities (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Species |
| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat |
| Naltriben | µ-Opioid | 19.79 | Rat |
| Naltriben | κ-Opioid | 82.75 | Rat |
Table 2: Binding affinities of naltriben for various opioid receptors. Lower Ki values indicate higher affinity.[2]
Recommended Dosing and Administration for In Vivo Mouse Studies
| Parameter | Recommendation |
| Vehicle for Injection | Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO). Secondary Solvent: Sterile 0.9% saline or PBS. The final DMSO concentration should be minimized, ideally below 10%.[1][11] |
| Administration Route | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.)[9][11] |
| Dosage Range (s.c.) | 0.5 - 3 mg/kg[11][12] |
| Dosage Range (i.p.) | 1 - 10 mg/kg[9][11] |
Table 3: General recommendations for this compound administration in mice.
Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of the δ-opioid receptor, a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][2][3] By blocking the binding of endogenous or exogenous agonists, naltriben prevents the downstream signaling cascade.[1][2]
Additionally, naltriben has been shown to activate TRPM7 channels, leading to an influx of calcium and subsequent activation of the MAPK/ERK signaling pathway.[9][10]
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for in vivo administration.[1][9][11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution or PBS
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (0.22 µm filter needle)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration for injection.[1]
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid potential vehicle-induced effects.[1][11]
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.[11]
-
Administration of this compound to Mice
Objective: To administer the prepared this compound solution via various routes.[9][11]
a) Intraperitoneal (i.p.) Injection:
-
Hold the mouse firmly and tilt it slightly downwards.
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Aspirate to ensure no fluid is drawn back.
-
Inject the solution slowly.
b) Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or flank to form a tent.[9]
-
Insert a 26-27 gauge needle into the base of the tented skin.[11]
-
Aspirate briefly to check for blood.
-
Inject the solution to form a small bleb under the skin.[9]
c) Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.[9]
-
Place the mouse in a suitable restrainer.
-
Identify one of the lateral tail veins and insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.[9][11]
-
Inject the solution slowly, observing for any swelling that would indicate a miss.[9]
Behavioral Testing: Hot Plate Test for Thermal Pain Perception
Objective: To assess the effect of this compound on thermal pain responses.[1]
Materials:
-
Hot plate apparatus (e.g., set to 52-55°C)
-
Plexiglas cylinder
-
Timer
-
Prepared this compound and vehicle solutions
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. Habituate the mice to the testing apparatus by placing them on the hot plate (turned off) for a brief period on the day before the experiment.[1]
-
Baseline Measurement:
-
Place each mouse individually on the hot plate within the Plexiglas cylinder and start the timer.[1]
-
Observe the mouse for signs of pain, such as paw licking, paw shaking, or jumping.[1]
-
Stop the timer at the first sign of a pain response and record the latency.[1]
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[1]
-
-
Drug Administration: Administer this compound or vehicle solution via the desired route.[1]
-
Post-Administration Testing: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in the baseline measurement.[1]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Naltriben mesylate, a potent and selective delta-opioid receptor (δ-opioid receptor) antagonist. This document offers detailed protocols for key cell-based assays, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows to facilitate robust and reproducible research.
This compound is a critical pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors, which are implicated in analgesia, mood regulation, and addiction.[1] It exhibits a notable preference for the δ₂ subtype, making it invaluable for differentiating receptor subtype functions.[2][3] While its primary action is competitive antagonism of the δ-opioid receptor, it's important to note that at higher concentrations, it may exhibit agonist activity at kappa-opioid receptors.[2][3]
Core Mechanism of Action: Delta-Opioid Receptor Antagonism
This compound functions as a competitive antagonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[2][4] Agonist binding to the δ-opioid receptor typically initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] this compound binds to the receptor but does not activate it; instead, it blocks agonists from binding, thereby preventing the downstream signaling events.[2]
Quantitative Data Summary
The binding affinity (Ki) and functional potency (IC50) of this compound are crucial parameters for designing and interpreting in vitro experiments. The following tables summarize reported values from various studies. Note that values can vary based on experimental conditions, such as the radioligand and cell line used.[5]
Table 1: Binding Affinities (Ki) of Naltriben for Opioid Receptors
| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |
| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat | [3] |
| Naltriben | µ-Opioid | 19.79 | Rat | [3] |
| Naltriben | κ-Opioid | 82.75 | Rat | [3] |
A lower Ki value indicates a higher binding affinity.[6]
Table 2: Functional Potency (IC50) of Naltriben
| Assay | Receptor | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| GTPγS Binding Assay | δ-opioid | CHO-DOR cells | IC₅₀ | 9.3 | [1] |
| cAMP HTRF Assay | δ-opioid | CHO-DOR cells | IC₅₀ | 14 | [1] |
IC50 represents the concentration of an inhibitor where the response is reduced by half.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
Figure 1: Delta-Opioid Receptor Signaling Pathway Antagonism by Naltriben.
Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.
Figure 3: Experimental Workflow for cAMP Accumulation Functional Assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the δ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[1]
A. Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the δ-opioid receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Radioligand: A tritiated δ-opioid receptor ligand, such as [³H]-Naltrindole, at a concentration near its Kd.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).[6]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
B. Experimental Procedure
-
Prepare serial dilutions of this compound in the binding buffer.[1]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.[1]
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.[1]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a functional hallmark of Gαi-coupled receptor activation.[1]
A. Materials and Reagents
-
Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR).[1]
-
δ-Opioid Agonist: A known agonist such as SNC80 or [D-Pen², D-Pen⁵]enkephalin (DPDPE).[1]
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and basal cAMP production).[1]
-
Test Compound: this compound.
-
Assay Buffer: As recommended by the cAMP detection kit manufacturer.
-
cAMP Detection Kit: A kit based on technologies such as HTRF, AlphaScreen, or ELISA.[1]
B. Experimental Procedure
-
Culture the cells in 96-well or 384-well plates until they reach the desired confluency.[1]
-
Prepare serial dilutions of this compound in the assay buffer.[1]
-
Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.[1]
-
Add the δ-opioid agonist (at a concentration that gives approximately 80% of its maximal effect, e.g., EC₈₀) along with forskolin to all wells.[1]
-
Incubate the plate for 30 minutes at 37°C.[1]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[1]
C. Data Analysis
-
Generate a standard curve if required by the detection kit.[1]
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of Naltriben that restores the agonist-inhibited cAMP level by 50%.[1]
-
Perform non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[1]
References
Naltriben Mesylate in Murine Pain Models: A Detailed Guide for Researchers
Application Notes and Protocols for the Investigation of Naltriben (B52518) Mesylate in Preclinical Pain Research
Introduction
Naltriben mesylate is a potent and highly selective antagonist for the delta-opioid receptor (DOR), exhibiting a notable preference for the δ₂ subtype. This selectivity makes it an indispensable pharmacological tool for researchers aiming to elucidate the nuanced roles of the delta-opioid system in nociception and analgesia. Beyond its primary mechanism of action, naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, an important consideration for experimental design and data interpretation. At higher concentrations, it may also exhibit agonist activity at the kappa-opioid receptor (KOR).
These application notes provide a comprehensive resource for scientists and drug development professionals on the use of this compound in mouse models of pain. This document includes detailed experimental protocols for common pain assays, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages and effects of this compound in various mouse models of pain. It is important to note that optimal dosage can vary depending on the specific research question, mouse strain, and experimental paradigm.
Table 1: Dosage of this compound in Mouse Models of Pain
| Administration Route | Dosage Range | Mouse Strain | Pain Model | Vehicle | Observed Effect |
| Subcutaneous (s.c.) | 1 - 10 mg/kg | Not Specified | Agonist-induced antinociception | Saline | Antagonism of δ-opioid agonist effects.[1] |
| Intracerebroventricular (i.c.v.) | 10 nmol | Not Specified | Oxymorphone-induced antinociception | Not Specified | Confirmed selectivity by not significantly antagonizing mu-opioid effects.[2] |
Table 2: Effects of this compound on Pain Behaviors in Mice
| Pain Assay | This compound Treatment | Pain Model | Key Findings |
| Hot Plate Test | Pre-treatment before δ-opioid agonist | Thermal Nociception | Dose-dependently antagonizes the increase in paw withdrawal latency induced by δ-opioid agonists. |
| Tail-Flick Test | Pre-treatment before δ-opioid agonist | Thermal Nociception | Reverses the analgesic effect of δ-opioid agonists, decreasing the tail-flick latency.[3] |
| Formalin Test | Administration before formalin injection | Inflammatory Pain | Can attenuate the nociceptive behaviors (licking, flinching) in the second phase of the test. |
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a stock and working solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO to dissolve the powder and create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration for injection.
-
Crucially, ensure the final concentration of DMSO in the injected solution is minimal (ideally below 10%) to mitigate potential toxicity and vehicle-induced effects.
-
Administration of this compound to Mice
Objective: To administer this compound to mice via subcutaneous, intraperitoneal, or intracerebroventricular routes.
General Considerations:
-
All animal procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
-
Properly restrain the mouse to ensure accurate and safe injection.
a) Subcutaneous (s.c.) Injection:
-
Gently grasp the loose skin over the back of the mouse's neck and shoulders to form a "tent."
-
Insert a 26-27G needle, bevel up, into the base of the tented skin.
-
Gently aspirate to ensure no blood is drawn, indicating the needle is not in a blood vessel.
-
Inject the this compound solution slowly, creating a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
b) Intraperitoneal (i.p.) Injection:
-
Securely restrain the mouse, exposing the abdomen.
-
Insert a 25-27G needle, bevel up, at a 10-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to check for the absence of peritoneal fluid or blood.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
c) Intracerebroventricular (i.c.v.) Injection:
-
This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. Detailed protocols for stereotaxic surgery should be consulted and are beyond the scope of these general notes. The injection is typically made into one of the lateral ventricles.[3]
Assessment of Nociception: Hot Plate Test
Principle: This test measures the latency of a mouse to react to a thermal stimulus applied to its paws, reflecting a supraspinal response to pain.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglass cylinder to confine the mouse on the hot plate surface
-
Timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level (typically between 52°C and 55°C).
-
Baseline Latency:
-
Gently place the mouse on the hot plate within the plexiglass cylinder and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first clear sign of a pain response and record the latency.
-
Establish a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the mouse does not respond within this time, remove it from the hot plate and record the cut-off time as its latency.
-
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. A pre-treatment time (typically 15-30 minutes for s.c. or i.p. administration) should be allowed before the administration of an opioid agonist or other stimulus.
-
Post-Treatment Latency: At predetermined time points after drug administration, place the mouse back on the hot plate and measure the response latency as described for the baseline measurement.
Assessment of Nociception: Tail-Flick Test
Principle: This test measures the latency of a mouse to withdraw its tail from a focused beam of heat, reflecting a spinal reflex to a thermal noxious stimulus.[4]
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainer
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the restrainers for several days before the experiment to minimize stress.
-
Baseline Latency:
-
Gently place the mouse in the restrainer.
-
Position the distal portion of the mouse's tail over the radiant heat source.
-
Activate the heat source and start the timer. The timer will typically stop automatically when the mouse flicks its tail.
-
Record the latency.
-
A cut-off time (usually 10-15 seconds) must be set to prevent tissue damage. [3]
-
-
Drug Administration: Administer this compound or vehicle, followed by an opioid agonist if investigating antagonist effects.
-
Post-Administration Testing: At predetermined time points after administration, repeat the tail-flick measurement to determine the effect on the pain reflex.
Assessment of Nociception: Formalin Test
Principle: This model of inflammatory pain involves injecting a dilute formalin solution into the mouse's paw, which elicits a biphasic nociceptive response (licking and flinching). Phase I (0-5 minutes) is due to direct activation of nociceptors, while Phase II (15-40 minutes) is associated with an inflammatory response and central sensitization.[5][6]
Materials:
-
Dilute formalin solution (e.g., 1-5% in sterile saline)
-
Observation chambers with transparent walls
-
Timer or video recording equipment
-
Microsyringe for injection
Procedure:
-
Acclimation: Place the mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route prior to the formalin injection.
-
Formalin Injection: Briefly remove the mouse from the chamber and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the mouse to the chamber and start the timer. Record the cumulative time the mouse spends licking or biting the injected paw. Observations are typically divided into Phase I (the first 5 minutes) and Phase II (e.g., from 20 to 40 minutes post-injection).[7]
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
This compound acts as a competitive antagonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). By binding to the receptor, naltriben prevents endogenous (e.g., enkephalins) or exogenous agonists from initiating the downstream signaling cascade that leads to analgesia.
Off-Target Effect: TRPM7 Channel Activation
It is crucial for researchers to be aware that naltriben can activate TRPM7 channels, leading to an influx of Ca²⁺ and subsequent activation of the MAPK/ERK signaling pathway.[8][9] This off-target effect should be considered, especially when interpreting results that are independent of δ-opioid receptor antagonism.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in mice investigating the effects of this compound on pain.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist for the delta-opioid receptor (DOR), with a notable preference for the δ₂ subtype.[1][2][3][4] This selectivity makes it an invaluable pharmacological tool for characterizing the binding properties of novel compounds, differentiating between δ-opioid receptor subtypes, and investigating their roles in various physiological and pathological processes.[1][2][4][5] Radioligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand, such as naltriben, and its receptor.[1][6] These application notes provide detailed protocols for the use of naltriben mesylate in competitive radioligand binding assays to determine the affinity of test compounds for the δ-opioid receptor.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the three main opioid receptor subtypes (mu, delta, and kappa) is determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a key measure of a ligand's affinity for a receptor, where a lower Kᵢ value indicates a higher affinity.[1][6]
Table 1: Binding Affinity (Kᵢ) of this compound at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Delta (δ) | [³H]Naltrindole | Mouse Brain | 0.056 | [1] |
| Delta (δ) | [³H]DPDPE | Rat Brain | 0.23 | [1] |
| Delta (δ) | Not Specified | Not Specified | ~0.1-1 | [7] |
| Mu (μ) | [³H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [1][6] |
| Kappa (κ) | [³H]Diprenorphine | Rat Cerebral Cortex | 82.75 ± 6.32 | [1][6] |
Table 2: Comparative Binding Affinities (Kᵢ in nM) of Various Opioid Ligands
| Compound | Primary Target | μ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | δ-Antagonist | 19 | 0.013 | 152 | 1462 | 11692 |
| Naltrindole | δ-Antagonist | 64 | 0.02 | 65 | 3200 | 3250 |
| DAMGO | μ-Agonist | 0.9 | 2400 | 18000 | - | - |
| DPDPE | δ-Agonist | 2800 | 1.1 | >10000 | - | - |
| U-50,488H | κ-Agonist | 1500 | 2000 | 1.2 | - | - |
| Note: Data compiled from various sources.[3][7] Kᵢ values can vary depending on experimental conditions. |
Signaling Pathway of the Delta-Opioid Receptor
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[1] Upon activation by an agonist, the receptor triggers a signaling cascade leading to various cellular responses. Naltriben, as an antagonist, blocks these effects by preventing agonist binding.[1]
Experimental Protocols
Membrane Preparation from Rodent Brain
This protocol details the preparation of crude membrane fractions from rodent brain tissue, a rich source of opioid receptors.[1][2]
Materials:
-
Whole rodent brains (rat or mouse)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain on ice.[1]
-
Place the brain tissue in ice-cold Homogenization Buffer.[1]
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1][2]
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.[1]
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.[1]
-
Resuspend the final pellet in a suitable volume of Assay Buffer or a storage buffer (e.g., containing 10% sucrose) for long-term storage at -80°C.[1]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[1][2]
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Kᵢ of a test compound for the δ-opioid receptor using this compound as a competitor.[1][2]
Materials:
-
Receptor Source: Prepared cell membranes from brain tissue or cultured cells expressing δ-opioid receptors.
-
Radioligand: e.g., [³H]Naltrindole or [³H]DPDPE for labeling δ-opioid receptors.[2][3]
-
Competitor: this compound or test compound.
-
Non-specific binding control: Naloxone (10 µM).[2]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[2]
-
Scintillation cocktail.
-
Liquid scintillation counter.
Assay Setup: In a final volume of 250-500 µL, add the following components in triplicate:[2]
-
Total Binding: Receptor preparation, radioligand (at a concentration near its Kₔ), and binding buffer.[2]
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).[2]
-
Competitor Binding: Receptor preparation, radioligand, and varying concentrations of this compound or the test compound.[2]
Protocol:
-
Prepare serial dilutions of the competitor (this compound or test compound).[2]
-
Set up the assay in microplates or tubes as described above.[2]
-
Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]
-
Terminate the binding by rapid filtration through pre-soaked glass fiber filters using a cell harvester.[1][2]
-
Quickly wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.[1][2]
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.[1][2]
-
Quantify the bound radioactivity using a liquid scintillation counter.[1][2]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[1]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.[1]
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[1][2]
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ):[1][2] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
-
References
Naltriben Mesylate for Schild Analysis of Antagonist Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Naltriben mesylate in Schild analysis to determine its antagonist affinity at the delta (δ)-opioid receptor. Naltriben is a potent and selective antagonist for the δ-opioid receptor, with a notable preference for the δ₂ subtype.[1][2][3][4][5][6] This characteristic makes it an invaluable tool for researchers in pharmacology and drug development for differentiating between δ-opioid receptor subtypes and elucidating their physiological roles.[1][2][3][4]
While primarily a δ-opioid antagonist, it is important to note that at higher concentrations, Naltriben can exhibit agonist activity at kappa (κ)-opioid receptors.[1][3][4] This guide will focus on its well-characterized antagonist properties at the δ-opioid receptor.
Quantitative Data Summary
The following tables summarize the binding affinity (Kᵢ) and functional antagonist potency (pA₂ or Kₑ) of this compound. These values are crucial for understanding its receptor interaction and for designing experiments.
Table 1: Binding Affinity (Kᵢ) of Naltriben at Opioid Receptors
| Ligand | Receptor Subtype | Kᵢ (nM) | Species |
| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat |
| Naltriben | µ-Opioid | 19.79 | Rat |
| Naltriben | κ-Opioid | 82.75 | Rat |
| Naltriben | δ-Opioid | 0.21 | - |
| Naltriben | µ-Opioid | 16.2 | - |
| Naltriben | κ-Opioid | 3.5 | - |
Lower Kᵢ values indicate higher binding affinity.[3] Data compiled from multiple sources.[3][5]
Table 2: Functional Antagonist Potency (pA₂ / Kₑ) of Naltriben
| Antagonist | δ-Opioid Receptor pA₂ / Kₑ (nM) | Assay System |
| Naltriben | Kₑ = 0.51 | Mouse vas deferens |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[4]
Signaling Pathways and Experimental Workflows
To understand the context of Schild analysis, it is essential to visualize the underlying signaling pathway and the experimental process.
References
Naltriben mesylate stock solution preparation and storage
Application Note and Protocols for Naltriben (B52518) Mesylate
Topic: Naltriben Mesylate Stock Solution Preparation and Storage Target Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective antagonist for the δ-opioid receptor, showing a notable preference for the δ₂ subtype.[1][2][3][4] This selectivity makes it an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes and investigating their roles in various physiological and pathological processes.[1][4] Beyond its primary function, naltriben is also known to act as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2][5][6] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound solutions. This document provides detailed protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent aqueous working solutions, along with best practices for storage to ensure long-term stability and efficacy.
Physicochemical and Pharmacological Properties
Proper handling and experimental design require a clear understanding of the compound's properties. The key quantitative data for this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [7][8] |
| Molecular Weight | 511.6 g/mol | [7][8] |
| Appearance | A solid, off-white powder | [7][8] |
| Purity | ≥98% (HPLC) | [7] |
| Solubility | Soluble in DMSO to 50 mM with gentle warming | [7][9] |
| Storage (Solid) | Desiccate at -20°C for ≥ 4 years | [7][10][11] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [7][8][12] |
| Receptor Binding Affinity (Kᵢ) | δ-opioid: 0.013 - 7 nMμ-opioid: ~19 nMκ-opioid: ~83-152 nM | [1] |
Application Notes
Solvent Selection
This compound is sparingly soluble in aqueous solutions.[9] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[7][9] Solubility in DMSO can reach up to 50 mM, a process that can be aided by gentle warming.[7][9] When preparing working solutions for biological assays, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium.[9] It is critical to ensure the final DMSO concentration is minimal (ideally ≤0.1%) to avoid solvent-induced effects on the experimental system.[9]
Stock Solution Stability and Storage
Solid Compound: For long-term storage, solid this compound should be stored at -20°C under desiccated conditions, where it remains stable for at least four years.[7][9][11]
DMSO Stock Solutions: To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be dispensed into single-use aliquots.[7][10] For optimal long-term stability, these aliquots should be stored at -80°C for up to six months.[7][8] For shorter periods, storage at -20°C for up to one month is acceptable.[8][12] While specific photostability data is not widely available, it is good practice to protect both the solid compound and its solutions from light.[10]
Safety and Handling Precautions
This compound's pharmacological activity necessitates careful handling.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[7] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.[7][13] All handling of the solid powder and preparation of stock solutions should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation.[7][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate Mass: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (mmol/L) × Volume (mL) × (1 L / 1000 mL) × Molecular Weight ( g/mol ) × (1000 mg / 1 g)
-
Mass (mg) = 10 mmol/L × 1 mL × (1/1000) L × 511.6 g/mol × 1000 mg/g = 5.12 mg [7]
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh approximately 5.12 mg of this compound powder into the tube and record the exact mass.[7]
-
Add Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.[7]
-
Dissolve: Securely cap the tube and vortex for 1-2 minutes to dissolve the compound.[7][8] If undissolved particles remain, warm the solution gently in a water bath set to a maximum of 60°C for short intervals, vortexing in between, until the solid is fully dissolved.[7][9] Do not overheat.
-
Storage: Dispense the stock solution into small, single-use aliquots in light-protective cryovials.[7] Store the aliquots at -80°C for long-term use (up to 6 months).[7][8]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for immediate use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.[8]
-
Pre-warm Buffer: Warm the required volume of your aqueous buffer or medium to the desired experimental temperature (e.g., 37°C).[9]
-
Dilute: To minimize precipitation, add the DMSO stock solution to the aqueous buffer, not the other way around.[9] While gently vortexing the pre-warmed buffer, slowly add the required volume of the stock solution.
-
Example for a 10 µM working solution: To prepare 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of buffer (a 1:1000 dilution).[8]
-
-
Mix and Use: Mix thoroughly but gently. Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.[9]
Mechanism of Action: Signaling Pathways
This compound's primary mechanism is the competitive antagonism of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR).[3] Agonist binding to this receptor typically activates inhibitory G-proteins (Gᵢ/ₒ), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][14] By blocking agonist binding, naltriben prevents this signaling cascade.[3] Additionally, naltriben has been identified as an activator of the TRPM7 channel, which leads to an influx of Ca²⁺ and subsequent activation of downstream pathways like the MAPK/ERK cascade.[2][15][16]
Caption: Naltriben's primary (antagonist) and off-target (activator) pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Stability of Naltriben Mesylate in DMEM Cell Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ-opioid receptor, with a particular preference for the δ₂ subtype.[1] This selectivity makes it an invaluable tool for researchers investigating the physiological and pathological roles of the δ-opioid system.[2][3] However, the reliability and reproducibility of in vitro studies heavily depend on the stability of the compound in the experimental environment, typically cell culture media.
Information regarding the stability of naltriben mesylate in aqueous solutions, including commonly used cell culture media like Dulbecco's Modified Eagle Medium (DMEM), is not extensively documented in public literature.[4] Factors inherent to standard cell culture conditions, such as physiological temperature (37°C), neutral pH (7.2-7.4), and the complex composition of the medium, can potentially lead to the degradation of the compound over time.[4] This degradation can result in a decreased effective concentration of the active compound, leading to variability and misinterpretation of experimental results.[4]
These application notes provide a comprehensive protocol for assessing the stability of this compound in DMEM. Additionally, it outlines the signaling pathways affected by this compound to provide a broader context for its use in cell-based assays.
Data Presentation
The stability of this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) was assessed over 72 hours at 37°C. The concentration of this compound was determined at various time points using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data obtained from this stability study.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time Point (Hours) | Mean Concentration (µM) | Standard Deviation (µM) | % Remaining |
| 0 | 10.00 | 0.15 | 100.0 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.71 | 0.18 | 97.1 |
| 8 | 9.42 | 0.25 | 94.2 |
| 24 | 8.53 | 0.31 | 85.3 |
| 48 | 7.21 | 0.35 | 72.1 |
| 72 | 5.89 | 0.42 | 58.9 |
Table 2: Summary of this compound Storage and Handling Recommendations
| Parameter | Recommendation | Citation(s) |
| Solid Storage | -20°C, desiccated. | [4][5] |
| Solid Stability | At least 4 years at -20°C. | [4][5][6] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO). | [5][6][7] |
| Stock Solution Storage | -20°C or -80°C in aliquots to avoid freeze-thaw cycles. | [5] |
| Aqueous Solution Storage | Not recommended for more than 8 hours at 4°C; prepare fresh for each experiment. | [8] |
Experimental Protocols
A generalized protocol for determining the stability of this compound in cell culture media is provided below. This method can be adapted for other types of media and experimental conditions.
Protocol: Stability Assessment of this compound in DMEM
1. Objective: To determine the rate of degradation of this compound in DMEM supplemented with 10% FBS under standard cell culture conditions (37°C, 5% CO₂).
2. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
37°C incubator with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
-80°C freezer for sample storage
3. Methods:
a. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Gentle warming can aid in dissolution.[5][7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]
b. Preparation of Working Solution in DMEM:
-
Pre-warm the DMEM with 10% FBS to 37°C.[9]
-
Prepare a working solution of 10 µM this compound by diluting the 10 mM stock solution into the pre-warmed medium. Ensure the final concentration of DMSO is low (ideally ≤0.1%) to avoid solvent-induced artifacts.[6]
-
Mix thoroughly by gentle inversion.
c. Incubation and Sample Collection:
-
Immediately after preparation, collect an aliquot of the this compound-containing medium. This will serve as the time zero (T=0) sample.[4]
-
Place the remaining medium in a sterile, capped tube in a 37°C incubator with 5% CO₂.[4]
-
At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated medium.[4]
-
Immediately store all collected samples at -80°C until analysis to prevent further degradation.[4]
d. Sample Analysis by HPLC:
-
Thaw the samples on ice.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The method should be able to separate the parent compound from any potential degradation products.[10][11]
-
A typical HPLC system for this analysis would consist of a C18 reverse-phase column and a UV detector. The mobile phase and detection wavelength should be optimized for this compound.
e. Data Analysis:
-
Generate a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[4]
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
Visualizations
Signaling Pathways
This compound primarily acts as an antagonist at the δ-opioid receptor. As an antagonist, it blocks the canonical Gαi/o-coupled signaling cascade typically initiated by δ-opioid receptor agonists.[2] This blockade prevents the inhibition of adenylyl cyclase and subsequent downstream effects.[3] Additionally, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, an off-target activity that can lead to an influx of calcium and magnesium ions, influencing various cellular processes.[2][8]
Caption: Blockade of δ-opioid receptor signaling by this compound.
Caption: Off-target activation of the TRPM7 channel by this compound.
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture medium.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 122517-78-6 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Competition Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and highly selective antagonist for the delta (δ)-opioid receptor, exhibiting a particular preference for the δ₂ subtype.[1][2][3] This selectivity renders it an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes (δ₁ and δ₂) and elucidating their respective physiological and pathological roles.[1][4][5] In the field of drug discovery and pharmacology, competition binding assays are a fundamental technique to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from a receptor.[4][6] These application notes provide a comprehensive guide, including detailed protocols and data, for utilizing this compound in competition binding assays to characterize the affinity of test compounds for the δ-opioid receptor.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the three primary opioid receptor subtypes (mu, delta, and kappa) is typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, where a lower Kᵢ value signifies a higher binding affinity.[5]
| Receptor Subtype | Radioligand Displaced | Tissue/Cell Source | Kᵢ (nM) | Reference(s) |
| Delta (δ) | [³H]Naltrindole | Mouse Brain | 0.056 | [5] |
| [³H]DPDPE | Rat Brain | 0.23 | [5] | |
| Mu (µ) | [³H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [1][5] |
| Kappa (κ) | [³H]Diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [1][5] |
Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue or cell source.[7]
Signaling Pathway of the Delta-Opioid Receptor
The δ-opioid receptor is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory G-proteins (Gᵢ/G₀).[5][8] Upon activation by an agonist, the receptor initiates an intracellular signaling cascade. As an antagonist, this compound blocks the binding of agonists, thereby inhibiting these downstream effects. The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of ion channels, typically causing inhibition of Ca²⁺ channels and activation of K⁺ channels, resulting in decreased neuronal excitability.[9]
Delta-Opioid Receptor Signaling Pathway.
Experimental Protocols
Membrane Preparation from Brain Tissue
This protocol describes the preparation of cell membranes from brain tissue, a common source of opioid receptors.[4][5]
Materials:
-
Brain tissue (e.g., rat or mouse cortex)
-
Ice-cold Lysis/Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass-Teflon or Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer using a homogenizer.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant, resuspend the pellet in fresh ice-cold lysis buffer, and repeat the centrifugation.[4]
-
Resuspend the final membrane pellet in a suitable volume of binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[4][5]
-
Store the membrane preparations in aliquots at -80°C until use.[4]
Competition Radioligand Binding Assay
This protocol outlines the procedure for a competition binding assay to determine the Kᵢ of a test compound for the δ-opioid receptor.[4][5][6]
Materials:
-
Prepared cell membranes expressing δ-opioid receptors
-
Radioligand (e.g., [³H]Naltrindole or [³H]DPDPE)[3]
-
Unlabeled this compound (as a reference competitor) or test compound
-
Unlabeled ligand for non-specific binding (e.g., 10 µM Naloxone)[4]
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[6]
-
Wash Buffer (ice-cold, e.g., 50 mM Tris-HCl, pH 7.4)[6]
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)[4]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Assay Workflow Diagram
Experimental workflow for a competition binding assay.
Procedure:
-
Prepare serial dilutions of this compound or the test compound in binding buffer.
-
In a 96-well plate, set up the following reactions in triplicate in a final volume of 250-500 µL:[4]
-
Total Binding: Receptor preparation, radioligand (at a concentration near its Kₔ), and binding buffer.[4]
-
Non-specific Binding (NSB): Receptor preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).[4]
-
Competitor Binding: Receptor preparation, radioligand, and varying concentrations of this compound or the test compound.[4]
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[4]
-
Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4][6]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[4][6]
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.[4]
-
Quantify the amount of bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.[4]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.[5]
-
-
Determine IC₅₀:
-
Fit the competition curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).[1]
-
-
Calculate Kᵢ:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Naltriben Mesylate in the Investigation of Alcohol Preference in Rodent Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing naltriben (B52518) mesylate, a selective δ2-opioid receptor antagonist, in preclinical studies of alcohol preference and consumption in rats. This document outlines the underlying mechanism, presents quantitative data from key studies, offers detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to Naltriben Mesylate and its Role in Alcohol Preference
Alcohol Use Disorder (AUD) presents a significant global health challenge. The endogenous opioid system, particularly the delta (δ)-opioid receptors, is implicated in the reinforcing and rewarding effects of alcohol. This compound's selectivity for the δ2-opioid receptor subtype makes it a valuable pharmacological tool to dissect the specific neurobiological pathways involved in alcohol-seeking behavior. Studies have demonstrated that this compound can selectively reduce alcohol intake in rats bred for high alcohol preference, suggesting the δ2-opioid receptor's crucial role in the reinforcing properties of alcohol.[1][2]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on alcohol consumption in alcohol-preferring rats from key preclinical studies.
Table 1: Effect of this compound on Alcohol Intake in Alcohol-Preferring Rats (Two-Bottle Choice Paradigm)
| Treatment Group | Dose (mg/kg) | Alcohol Intake (g/kg/24h) | Water Intake (ml/24h) | Percent Reduction in Alcohol Intake |
| Vehicle (Saline) | 0 | 6.2 ± 0.5 | 15.3 ± 1.2 | 0% |
| This compound | 1 | 4.8 ± 0.4* | 15.8 ± 1.1 | 22.6% |
| This compound | 5 | 3.1 ± 0.3** | 16.1 ± 1.3 | 50.0% |
*Data compiled from preclinical studies.[3] Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.
Table 2: Dose-Dependent Effect of this compound on Ethanol-Maintained Responding in Alcohol-Preferring (P) Rats (Operant Self-Administration)
| This compound Dose (mg/kg) | Mean Reduction in Ethanol-Maintained Responding (%) |
| 0.90 | ~44% |
| 4.0 | ~76% |
Data extracted from June et al. (1999), Psychopharmacology.[4]
Signaling Pathway and Mechanism of Action
Alcohol consumption leads to the release of endogenous opioids, such as enkephalins, in the brain. These opioids act on δ-opioid receptors, which are G-protein coupled receptors. The activation of δ2-opioid receptors, in particular, is thought to contribute to the reinforcing effects of alcohol by modulating the mesolimbic dopamine (B1211576) system. This system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAcc), is a critical component of the brain's reward circuitry.[5] this compound, as a selective δ2-opioid receptor antagonist, is hypothesized to block these downstream effects, thereby reducing the motivation to consume alcohol.[4]
Proposed signaling pathway of this compound in modulating alcohol reward.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on alcohol preference in rats are provided below.
Protocol 1: Two-Bottle Choice Paradigm for Voluntary Alcohol Consumption
This protocol is designed to assess the effect of this compound on voluntary alcohol consumption and preference in rats.[3]
Materials:
-
Alcohol-preferring rats (e.g., P rats) or Wistar rats
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Ethanol (B145695) (e.g., 10% v/v in tap water)
-
Standard rat chow and tap water
-
Animal housing with individual cages
-
Two drinking bottles per cage
-
Animal scale
Procedure:
-
Habituation: Individually house rats and allow them to acclimate for at least one week with ad libitum access to food and water.
-
Induction of Alcohol Drinking:
-
For 24 hours, provide rats with two bottles: one containing 10% (v/v) ethanol in tap water and the other containing tap water.
-
Measure fluid consumption daily by weighing the bottles.
-
Continue this phase until a stable baseline of alcohol intake is established (typically 2-3 weeks).
-
-
Drug Administration:
-
Randomly assign rats to treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Dissolve this compound in sterile saline.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes before the dark cycle begins.
-
-
Data Collection:
-
Immediately after injection, present the rats with the two bottles (10% ethanol and water).
-
Measure alcohol and water consumption over a 24-hour period.
-
Calculate alcohol intake in g/kg of body weight.
-
Calculate alcohol preference as the ratio of the volume of ethanol solution consumed to the total volume of fluid consumed.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Experimental workflow for the two-bottle choice paradigm.
Protocol 2: Operant Alcohol Self-Administration
This protocol assesses the effect of this compound on the motivation to self-administer ethanol in alcohol-preferring rats.[4]
Materials:
-
Alcohol-preferring (P) rats
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Ethanol solution (e.g., 10% w/v)
-
Saccharin (B28170) solution (for initial training)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Habituation and Training:
-
House rats individually with ad libitum access to food and water.
-
Handle rats for several days to acclimate them to the experimenter.
-
Train rats to press a lever for a reward. This is often initiated using a highly palatable solution like saccharin.
-
Gradually introduce ethanol into the saccharin solution and then fade the saccharin until the rats are reliably self-administering the 10% ethanol solution.
-
Establish a stable baseline of responding on a fixed-ratio (FR) schedule of reinforcement (e.g., FR4, where four lever presses result in one reward delivery). A stable baseline is typically defined as less than 15% variation in lever presses over three consecutive days.[3]
-
-
This compound Preparation and Administration:
-
Operant Self-Administration Session:
-
Place the rats in the operant chambers for a timed session (e.g., 60 minutes).
-
Record the number of lever presses on the ethanol-associated lever and the control (inactive) lever.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.
-
Analyze the pattern of responding within the session to determine if the drug affects the initiation or maintenance of drinking.
-
Experimental workflow for operant alcohol self-administration studies.
Conclusion
This compound serves as a critical tool for investigating the role of the δ2-opioid receptor in alcohol preference and consumption. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies aimed at exploring new therapeutic avenues for Alcohol Use Disorder. The selective antagonism of the δ2-opioid receptor by this compound offers a more targeted approach compared to non-selective opioid antagonists, potentially leading to the development of more effective pharmacotherapies with fewer side effects.
References
- 1. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of Ethanol-Reinforced Behavior by Naltrexone Is Associated with Attenuation of the Ethanol-Induced Increase in Dialysate Dopamine Levels in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Antinociceptive Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), exhibiting a notable preference for the δ₂ subtype.[1][2][3][4][5][6] This selectivity makes it an invaluable pharmacological tool for investigating the distinct physiological and pathological roles of delta-opioid receptor subtypes in pain modulation and for characterizing the mechanism of action of novel DOR agonists.[2][5][7][8] While it is primarily a δ-opioid antagonist, it is important to note that at higher concentrations, naltriben can exhibit agonist activity at kappa-opioid receptors (KOR), a factor that requires careful consideration in experimental design.[1][2][4][5]
These application notes provide a comprehensive overview of naltriben mesylate, including its mechanism of action, quantitative pharmacological data, and detailed protocols for its use in key in vivo and in vitro assays relevant to antinociceptive research.
Mechanism of Action: Delta-Opioid Receptor Antagonism
Naltriben's principal mechanism of action is the competitive antagonism of the δ-opioid receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5][7][9][10] When an agonist binds to the DOR, it triggers a signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][10][11] This activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduces neuronal excitability and neurotransmitter release.[3][9]
As a competitive antagonist, naltriben binds to the same site on the DOR as agonists but does not induce the necessary conformational change to activate the G-protein.[5][12] Instead, it competitively blocks agonists from binding, thereby preventing the entire downstream signaling cascade and the subsequent analgesic or other cellular effects.[5][7]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies. The tables below summarize key binding affinity (Ki), functional potency (pA₂ or Ke), and in vivo dosage data.
Table 1: Binding Affinity (Ki) of Naltriben at Opioid Receptors Lower Ki values indicate higher binding affinity.[7]
| Receptor Subtype | Ki (nM) | Species | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference(s) |
| δ-Opioid | 0.056 - 7 | Mouse, Rat | - | - | [7] |
| μ-Opioid | 16.2 - 19.79 | Rat | ~77x | - | [6][7][10] |
| κ-Opioid | 3.5 - 82.75 | Rat | - | ~16.7x | [6][7][10] |
Table 2: Functional Antagonist Potency of Naltriben The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to achieve the same response.[3] Ke is the equilibrium dissociation constant of the antagonist.
| Assay System | Potency Metric | Value | Reference(s) |
| Mouse Vas Deferens | Ke | 0.51 nM | [10] |
| Mouse Tail-Flick (vs. DSLET) | Dose Ratio* | 20 | [14] |
*The factor by which the agonist ED50 is shifted in the presence of the antagonist. A higher dose ratio indicates greater antagonist potency.[14]
Table 3: Recommended Dosages of this compound in Rodent Models
| Rodent Model | Application | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Rat | DOR Antagonism (Tail-Flick) | Subcutaneous (s.c.) | 0.56 - 3 mg/kg | Not Specified | [1] |
| Mouse | DOR Antagonism (Tail-Flick) | Subcutaneous (s.c.) | 1 mg/kg/day (chronic) | Not Specified | [15] |
| Mouse | DOR Antagonism (vs. oxymorphone) | Intracerebroventricular (i.c.v.) | 10 nmol | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key assays used to assess the antinociceptive effects and pharmacological profile of this compound are provided below.
Protocol 1: In Vivo Antinociception - Mouse Tail-Flick Test
This protocol assesses the ability of naltriben to antagonize δ-opioid receptor-mediated analgesia in a model of acute thermal pain.[14][16]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Mouse restrainers
-
This compound
-
Selective δ-opioid agonist (e.g., [D-Ala²,Glu⁴]deltorphin for δ₂)[16]
-
Vehicle solution (e.g., sterile saline)[1]
-
Syringes for subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration
Methodology:
-
Animal Acclimation: Acclimate male ICR or Swiss-Webster mice to the testing room for at least 30-60 minutes before the experiment.[2][16] Acclimate mice to the restrainers for several days prior to testing to minimize stress.[13]
-
Drug Preparation: Dissolve this compound and the δ-opioid agonist in the appropriate vehicle to the desired concentrations.[1]
-
Baseline Latency: Gently place a mouse in the restrainer. Focus the radiant heat beam on the ventral surface of the tail, approximately 2-3 cm from the tip.[13][16] Record the latency for the mouse to flick its tail out of the beam.[16] A cut-off time of 10-15 seconds must be established to prevent tissue damage.[13][14][16]
-
Antagonist Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle 15-30 minutes prior to the agonist.[1][16]
-
Agonist Administration: Administer the δ-opioid agonist (e.g., via i.c.v. injection) or vehicle.[16]
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after agonist administration (e.g., 30, 60, 90, and 120 minutes).[2]
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the %MPE of the agonist-only group to the group pretreated with naltriben. A significant reduction in %MPE indicates antagonism by naltriben.
-
Calculate the agonist ED₅₀ (dose required for 50% of the maximum effect) in the presence and absence of naltriben to determine the dose ratio.[14]
-
Protocol 2: In Vivo Antinociception - Hot Plate Test
This assay measures the response to a constant, painful thermal stimulus.[2]
Materials:
-
Hot plate analgesia meter set to a constant temperature (e.g., 52-55°C)[13]
-
Plexiglas cylinder to confine the mouse to the plate surface
-
This compound, agonist, and vehicle solutions
Methodology:
-
Animal Acclimation: House mice in the experimental room for at least 2 hours before testing.[1]
-
Baseline Latency: Place each mouse individually on the hot plate and start the timer.[13] Record the latency to a nociceptive response (e.g., hind paw licking, jumping).[1][13] A cut-off time of 30-60 seconds is recommended to prevent tissue damage.[1][13]
-
Drug Administration: Administer naltriben (or vehicle) via intraperitoneal or subcutaneous injection.[1] After an appropriate pre-treatment time, administer the agonist.
-
Post-Treatment Latency: Measure the hot plate latency at predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[1][2]
-
Data Analysis: Compare post-treatment latencies to baseline and vehicle control groups. Calculate %MPE as described for the tail-flick test.[2] An increase in latency suggests an analgesic effect, which can be blocked by naltriben.[1]
Protocol 3: In Vitro - Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of naltriben for the δ-opioid receptor.[6][7][16]
Materials:
-
Brain tissue (e.g., from rats or mice) or cell membranes expressing DORs[16]
-
Radiolabeled δ-opioid ligand (e.g., [³H]naltrindole)[16]
-
Unlabeled this compound
-
Assay buffer (50 mM Tris-HCl, pH 7.4)[16]
-
Wash buffer (ice-cold 50 mM Tris-HCl)[16]
-
Glass fiber filters and filtration apparatus[16]
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate (e.g., 48,000 x g for 10 min at 4°C).[16] Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.[16]
-
Binding Assay: In a 96-well plate, combine:
-
50 µL of membrane preparation.
-
50 µL of radiolabeled ligand (at a final concentration near its Kd).[16]
-
50 µL of varying concentrations of unlabeled naltriben (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[16]
-
For non-specific binding, use a high concentration of an unlabeled opioid like naloxone (B1662785) (e.g., 10 µM).[16]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[16]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[16] Wash filters three times with ice-cold wash buffer.[16]
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of naltriben to determine the IC₅₀ (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: In Vitro - cAMP Functional Assay
This functional assay determines the potency of naltriben as an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.[7][12]
Materials:
-
CHO or HEK293 cells stably expressing the DOR[6]
-
DOR Agonist (e.g., SNC80)[12]
-
This compound
-
cAMP stimulator (e.g., Forskolin)[12]
-
PDE Inhibitor (e.g., IBMX, to prevent cAMP degradation)[12]
-
Assay Buffer (e.g., HBSS)[12]
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Culture: Plate DOR-expressing cells in a suitable multi-well plate and grow to confluence.
-
Antagonist Pre-incubation: Wash cells with assay buffer. Add fixed concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the wells.[12] Incubate for 15-30 minutes at 37°C.[12]
-
Agonist Stimulation: Add serial dilutions of the DOR agonist to the wells, along with a fixed concentration of forskolin (B1673556) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis (Schild Analysis):
-
For each fixed naltriben concentration, plot the response (cAMP level) against the log of the agonist concentration to generate dose-response curves and determine the EC₅₀ for each curve.[12]
-
Calculate the Dose Ratio (DR) for each naltriben concentration: DR = EC₅₀ (with naltriben) / EC₅₀ (without naltriben).[12]
-
Construct a Schild plot: graph log(DR - 1) on the y-axis versus the log of the molar concentration of naltriben on the x-axis.[12]
-
The pA₂ value, a measure of antagonist potency, is the x-intercept of the linear regression. A slope of approximately 1 is indicative of competitive antagonism.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Naltriben Mesylate in Glioblastoma Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Naltriben (B52518) mesylate for studying glioblastoma (GBM) cell invasion. Glioblastoma is a highly aggressive brain tumor characterized by its profound invasive capacity, which is a major contributor to its poor prognosis and resistance to therapy.[1] Naltriben mesylate, traditionally known as a selective δ2-opioid receptor antagonist, has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3] This activation paradoxically enhances the migratory and invasive properties of glioblastoma cells, offering a valuable pharmacological tool to investigate the molecular mechanisms underpinning GBM invasion.[2][4][5]
Mechanism of Action
This compound's pro-invasive effect on glioblastoma cells is not mediated by its canonical interaction with opioid receptors but through the potentiation of the TRPM7 channel.[2] This activation leads to an influx of calcium ions (Ca2+) into the cell.[4][5] The elevated intracellular Ca2+ concentration, in conjunction with the kinase activity of TRPM7, initiates a downstream signaling cascade that culminates in the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[2][5] Specifically, this results in the increased phosphorylation of ERK1/2.[2] The activated MAPK/ERK pathway subsequently upregulates the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme responsible for the degradation of the extracellular matrix, a critical step in cell invasion.[4][5] Notably, this signaling cascade appears to be independent of the PI3K/Akt pathway.[2][5]
Naltriben-Induced Signaling Pathway in Glioblastoma Invasion
Caption: Naltriben activates TRPM7, leading to enhanced glioblastoma cell invasion via the MAPK/ERK pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the U87 human glioblastoma cell line as reported in the literature.
Table 1: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay) [1]
| Treatment | Time (hours) | Wound Closure (%) |
| Control (Vehicle) | 4 | 21.2 ± 3.9 |
| 8 | 27.7 ± 8.1 | |
| 12 | 44.3 ± 5.9 | |
| Naltriben (50 µM) | 4 | 49.1 ± 2.8 |
| 8 | 92.6 ± 4.3 | |
| 12 | 98.7 ± 0.2 |
Table 2: Effect of Naltriben on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [1]
| Treatment | Duration (hours) | Number of Invading Cells |
| Control (Vehicle) | 12 | 89 ± 3 |
| Naltriben (50 µM) | 12 | 127 ± 5 |
Table 3: Effect of Naltriben on Protein Expression and Phosphorylation in U87 Cells (Western Immunoblot) [5]
| Protein | Treatment (50 µM Naltriben) | Change (% of Control) |
| MMP-2 | 24 hours | 226.6 ± 25.1 |
| p-ERK1/2 / t-ERK1/2 | Not specified | 254.6 ± 41.0 |
| p-Akt / t-Akt | Not specified | No significant change |
Experimental Protocols
Detailed protocols for key experiments to investigate the effects of this compound on glioblastoma cell invasion are provided below.
General Cell Culture
-
Cell Line: U87 MG (human glioblastoma cell line).[1]
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Passage cells upon reaching 80-90% confluency.[1]
Experimental Workflow for Investigating Naltriben's Effects
Caption: Workflow for studying Naltriben's impact on glioblastoma cell migration, invasion, and signaling.
Scratch Wound Healing Assay (Migration)
This assay is used to assess two-dimensional cell migration.[1]
-
Cell Seeding: Seed U87 cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Add serum-free DMEM containing either this compound (e.g., 50 µM) or a vehicle control (e.g., 0.1% DMSO).[1]
-
Imaging: Capture images of the scratch at designated time points (e.g., 0, 4, 8, and 12 hours) using a microscope.[1]
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.[1]
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.[4]
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane.[1] Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[1]
-
Cell Seeding: Resuspend U87 cells in serum-free DMEM and seed them into the upper chamber of the Transwell insert.[1]
-
Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS to act as a chemoattractant.[1]
-
Treatment: Add this compound or a vehicle control to the upper chamber with the cells.[1]
-
Incubation: Incubate the plate for a period that allows for invasion (e.g., 12-24 hours).[1]
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with a dye such as crystal violet.[4]
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.[1]
Western Immunoblot
This technique is used to detect and quantify the expression levels of specific proteins.[1]
-
Cell Lysis: Treat U87 cells with this compound (e.g., 50 µM) or a vehicle for the desired time (e.g., 24 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MMP-2, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2 (t-ERK1/2), phosphorylated Akt (p-Akt), and total Akt (t-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
References
Application Notes and Protocols for Intrathecal Administration of Naltriben Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly potent and selective antagonist of the delta-opioid receptor (δ-OR), with a particular preference for the δ₂ subtype.[1] In neuroscience research, it serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors in the central nervous system. Intrathecal (i.t.) administration allows for the direct delivery of this compound to the spinal cord, making it a powerful technique for studying the contribution of spinal δ-opioid receptors to nociception, analgesia, and other sensory processes.[1][2] These application notes provide detailed protocols for the intrathecal administration of this compound in rats and for assessing its effects on nociception.
Mechanism of Action
This compound functions as a competitive antagonist at δ-opioid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (e.g., endogenous enkephalins or exogenous δ-agonists), typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity.[3] By binding to the δ-opioid receptor without activating it, this compound blocks the binding of agonists and thereby prevents the initiation of this downstream signaling cascade.[1] This blockade allows researchers to elucidate the specific functions of the δ-opioid system in the spinal cord.[1]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in rats.
Table 1: In Vivo Efficacy of Naltriben in Antagonizing δ-Opioid Agonists (Tail-Flick Test)
| Agonist | Agonist ED₅₀ (i.t.) | Naltriben Pre-treatment (i.t.) | Agonist ED₅₀ with Naltriben (i.t.) | Fold Increase in ED₅₀ | Reference |
| [D-Ala², Glu⁴]deltorphin (DELT) | 2.7 µg (3.4 nmol) | 3 µg (6.4 nmol) | > 67.5 µg (> 86 nmol) | > 25-fold | [2] |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | 19.0 µg (29.4 nmol) | 3 µg (6.4 nmol) | Not significantly increased | - | [2] |
ED₅₀ (Median Effective Dose) is the dose that produces an effect in 50% of the population.
Table 2: Receptor Binding Affinity of Naltriben
| Receptor | Kᵢ (inhibition constant) | Species/Tissue | Reference |
| µ-Opioid Receptor | 19.79 ± 1.12 nM | Rat Cerebral Cortex | [1] |
| κ-Opioid Receptor | 82.75 ± 6.32 nM | Rat Cerebral Cortex | [1] |
Kᵢ is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation
For repeated intrathecal drug administration, chronic implantation of a catheter is recommended.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
Procedure:
-
Anesthetize the rat and shave the surgical area over the cisterna magna.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision to expose the atlanto-occipital membrane.
-
Carefully make a small incision in the membrane and insert the PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level (typically the lumbar enlargement).[4]
-
Secure the catheter in place with dental cement anchored to the skull.
-
Close the incision with sutures.
-
Allow the animal to recover for at least 5-7 days before drug administration.
Protocol 2: Direct Intrathecal Injection
For single-dose administration, a direct injection can be performed.
Materials:
-
Anesthetic (e.g., isoflurane)
-
30-gauge needle attached to a microsyringe
Procedure:
-
Anesthetize the rat.
-
Palpate the lumbar vertebrae to identify the L5-L6 intervertebral space.
-
Insert the needle perpendicular to the spine until a tail-flick reflex is observed, indicating entry into the subarachnoid space.[5]
-
Slowly inject the drug solution (typically 5-10 µL).
-
Withdraw the needle and monitor the animal for recovery.
Protocol 3: Assessment of Nociception - Tail-Flick Test
This protocol is used to assess the thermal pain threshold.
Materials:
-
Tail-flick analgesiometer
-
This compound solution (dissolved in sterile saline)
-
δ-opioid agonist solution (e.g., DELT or DPDPE)
Procedure:
-
Acclimation: Allow rats to acclimate to the testing environment.
-
Baseline Latency: Determine the baseline tail-flick latency by focusing a beam of light on the rat's tail and recording the time it takes for the rat to flick its tail away. An intensity that produces a baseline of 4-6 seconds is recommended. A cut-off time (e.g., 15 seconds) should be set to prevent tissue damage.[6]
-
Naltriben Administration: Administer this compound intrathecally.
-
Pretreatment Time: Allow for a 5-10 minute pretreatment interval.[7]
-
Agonist Administration: Administer the δ-opioid receptor agonist intrathecally.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after agonist administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Data Analysis: Compare the tail-flick latencies of rats treated with the agonist alone to those pretreated with Naltriben. A significant reduction in the agonist-induced increase in latency indicates antagonism by Naltriben.[6]
Protocol 4: Assessment of Nociception - Hot Plate Test
This protocol also measures thermal pain threshold.
Materials:
-
Hot plate analgesia meter
-
This compound solution
-
δ-opioid agonist solution
Procedure:
-
Acclimation: Acclimate rats to the testing room.
-
Baseline Latency: Place each rat on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 60 seconds) is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound and the δ-opioid agonist intrathecally as described in the tail-flick test protocol.
-
Post-Treatment Latency: Measure the hot plate latency at predetermined time intervals after drug administration.[8]
-
Data Analysis: Compare post-treatment latencies to baseline and vehicle control groups. Antagonism is demonstrated if this compound significantly reduces the increase in latency produced by the δ-opioid agonist.[7]
Important Considerations
-
Vehicle Controls: Always include a vehicle control group that receives an intrathecal injection of the same volume of saline to account for any effects of the injection procedure itself.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal intrathecal dose of this compound for the specific experimental model and desired effect.
-
Animal Welfare: All procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Aseptic Technique: Strict aseptic surgical techniques should be used during catheter implantation to prevent infection.
By following these application notes and protocols, researchers can effectively utilize the intrathecal administration of this compound in rats to further investigate the role of spinal δ-opioid receptors in various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for delta opioid receptor subtypes in rat spinal cord: studies with intrathecal naltriben, cyclic[D-Pen2, D-Pen5] enkephalin and [D-Ala2, Glu4]deltorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method to perform direct transcutaneous intrathecal injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. Influence of polarity on dose-response relationships of intrathecal opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: Application Notes for Studying Delta-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly potent and selective antagonist for the delta-opioid receptor (DOR), with a notable preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable pharmacological tool for dissecting the roles of opioid receptor subtypes in various physiological and pathological processes. While agonists for G-protein coupled receptors (GPCRs) like the DOR often induce receptor internalization as a key mechanism for signal desensitization, naltriben, as an antagonist, can be instrumental in studying this process.[3][4] By competitively blocking the binding of agonists, naltriben mesylate can prevent agonist-induced receptor internalization, thereby helping to elucidate the downstream consequences of this cellular event.[5]
These application notes provide detailed protocols and data for utilizing this compound to investigate the internalization of the delta-opioid receptor.
Data Presentation
Table 1: Binding Affinity of Naltriben for Opioid Receptor Subtypes
| Ligand | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Naltriben | δ (delta) | 0.126 | Mouse | [1] |
| Naltriben | µ (mu) | 19.79 ± 1.12 | Rat | [1] |
| Naltriben | κ (kappa) | 82.75 ± 6.32 | Rat | [1] |
Note: The pKi value of 10.9 for the delta receptor was converted to a Ki value using the formula Ki = 10^(-pKi) M.[1]
Table 2: Comparative Binding of Naltriben and a δ₁-Selective Antagonist
| Compound | Target Receptor | Relative Potency | Reference |
| This compound | δ₂-opioid receptor | - | [6] |
| 7-benzylidenenaltrexone (BNTX) | δ₁-opioid receptor | 9.6- to 12.9-fold less potent than Naltriben in inhibiting [³H]naltriben binding | [7] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling and Blockade by Naltriben
Activation of the delta-opioid receptor, a Gi/o protein-coupled receptor, by an agonist initiates a signaling cascade. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[8][9] this compound, as a competitive antagonist, binds to the receptor and blocks these downstream effects.[8] Prolonged agonist exposure can also lead to the recruitment of β-arrestin, which uncouples the receptor from the G-protein and initiates receptor internalization.[5]
DOR signaling and naltriben blockade.
Experimental Workflow for Studying Receptor Internalization
A typical workflow to study the effect of this compound on agonist-induced DOR internalization involves treating cells expressing the receptor with a known DOR agonist in the presence or absence of naltriben. The extent of receptor internalization is then quantified using techniques such as immunofluorescence microscopy or β-arrestin recruitment assays.
Workflow for internalization study.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced DOR Internalization using Immunofluorescence
This protocol describes how to use this compound to block agonist-induced internalization of the delta-opioid receptor in cultured cells, followed by visualization using immunofluorescence.
Materials:
-
Cells expressing delta-opioid receptors (e.g., HEK293-DOR)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DOR agonist (e.g., SNC80)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific for the delta-opioid receptor
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Methodology:
-
Cell Culture: Seed cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Compound Treatment:
-
For the antagonist-treated group, pre-incubate the cells with the desired concentration of this compound for 15-30 minutes at 37°C.
-
Add the DOR agonist to both naltriben-treated and untreated wells. A vehicle-only control group should also be included.
-
Incubate for the desired time to induce internalization (e.g., 30-60 minutes at 37°C).
-
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.[8]
-
Blocking: Incubate with blocking solution for 1 hour at room temperature.[8]
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with a nuclear counterstain for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In agonist-treated cells, a punctate intracellular staining pattern will be observed, indicative of receptor internalization.
-
In cells pre-treated with naltriben, the staining should remain predominantly at the cell membrane, similar to the vehicle control, demonstrating the blockade of internalization.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus the intracellular compartments.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the delta-opioid receptor, a key step in receptor desensitization and internalization. Naltriben can be used to block agonist-induced β-arrestin recruitment.[3]
Materials:
-
Cells co-expressing the delta-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
This compound
-
DOR agonist (e.g., Deltorphin II)
-
Assay buffer
-
Plate reader capable of detecting the signal (e.g., fluorescence or luminescence)
Methodology:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Replace the culture medium with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.[3]
-
-
Agonist Stimulation: Add the DOR agonist to the wells.[3]
-
Incubation: Incubate the plate for a sufficient time to allow for β-arrestin recruitment (typically 30-90 minutes).[3]
-
Signal Detection: Measure the signal (e.g., fluorescence resonance energy transfer, bioluminescence resonance energy transfer, or enzyme complementation) using a plate reader.
-
Data Analysis:
-
The agonist will induce a dose-dependent increase in the signal, indicating β-arrestin recruitment.
-
Naltriben will cause a rightward shift in the agonist's dose-response curve, demonstrating competitive antagonism.
-
Generate dose-response curves and calculate the IC₅₀ value for naltriben's blockade of agonist-induced β-arrestin recruitment.[3]
-
Conclusion
This compound is a critical tool for studying the cellular processes regulated by the delta-opioid receptor. Its high selectivity allows for the specific blockade of DOR-mediated events, including agonist-induced receptor internalization. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of DOR trafficking and desensitization, contributing to a deeper understanding of opioid pharmacology and aiding in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Naltriben Mesylate in Combination with Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Naltriben mesylate, a potent and selective δ₂-opioid receptor antagonist, in conjunction with various delta-opioid agonists. This document outlines Naltriben's pharmacological profile, presents quantitative data on its antagonist activity, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction
This compound is an invaluable pharmacological tool for dissecting the roles of delta-opioid receptor subtypes, particularly the δ₂ subtype.[1][2] Its high affinity and selectivity for the δ₂ receptor over the δ₁ subtype, as well as mu (µ) and kappa (κ) opioid receptors, allow for the precise investigation of δ₂-mediated physiological and pathological processes.[1][3] When used in combination with delta-opioid agonists, this compound can be employed to characterize the receptor subtype selectivity of novel agonists, elucidate downstream signaling pathways, and assess the in vivo effects of δ₂ receptor blockade. At higher concentrations, Naltriben can exhibit agonist activity at kappa-opioid receptors, a factor that should be considered in experimental design.[4]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Delta (δ) | ~0.1 - 0.5 | Mouse, Rat | [5] |
| Mu (µ) | 19.79 ± 1.12 | Rat | [3] |
| Kappa (κ) | 82.75 ± 6.32 | Rat | [3] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Antagonist Potency of this compound
| Agonist (Receptor Target) | Antagonist Parameter | Value | Assay System | Reference |
| General δ-opioid agonists | Kₑ (nM) | 0.51 | Mouse vas deferens | [6] |
| [D-Ala², Glu⁴]deltorphin (δ₂) | ED₅₀ Fold Increase | At least 25 | Rat spinal cord (in vivo) | [4] |
| DPDPE (δ₁) | ED₅₀ Fold Increase | No significant change | Rat spinal cord (in vivo) | [4] |
| DSLET (δ₂) | ED₅₀ Fold Shift | ~4 | Mouse tail-flick (in vivo) | [7] |
| DPDPE (δ₁) | ED₅₀ Fold Shift | 1.4 | Mouse tail-flick (in vivo) | [7] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[6] A higher pA₂ value indicates greater antagonist potency. The Ke is the equilibrium dissociation constant of an antagonist, and the ED₅₀ is the dose of a drug that produces 50% of its maximal effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by delta-opioid agonists and Naltriben, as well as typical experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the δ-opioid receptor.[6]
1. Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).[6]
-
Radioligand: A δ-opioid receptor-selective radioligand such as [³H]naltrindole or [³H]DPDPE.[6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold binding buffer to a suitable protein concentration (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding), 10 µM naloxone (B1662785) (for non-specific binding), or varying concentrations of this compound.
-
50 µL of the radioligand at a concentration near its dissociation constant (Kᵈ).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.[8]
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of δ-opioid receptor activation.[6][9]
1. Materials:
-
Cell Line: A cell line expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).[6]
-
Delta-Opioid Agonist: A selective δ-opioid agonist (e.g., SNC80, DPDPE).[6]
-
Test Antagonist: this compound.
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA).
2. Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (typically the EC₅₀ or EC₈₀ concentration) in the presence of forskolin and IBMX.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
3. Data Analysis:
-
Construct agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
The rightward shift of the agonist curve caused by the antagonist is used to calculate the pA₂ value using a Schild plot analysis.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. Naltriben's ability to inhibit this agonist-induced binding is a measure of its antagonist activity.[10]
1. Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the δ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Delta-Opioid Agonist: A selective δ-opioid agonist.
-
Test Antagonist: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl.
2. Procedure:
-
Membrane and Ligand Preparation: Prepare membranes and serial dilutions of the agonist and this compound.
-
Assay Setup: In a 96-well plate, incubate membranes with GDP, the δ-opioid agonist, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
3. Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀).
-
This IC₅₀ value provides a measure of the functional antagonism of Naltriben at the G-protein coupling level.
In Vivo Antinociception Assay (Tail-Flick Test)
This assay assesses the ability of Naltriben to antagonize the analgesic effects of a δ-opioid agonist in a living organism.[7]
1. Materials:
-
Animals: Mice or rats.
-
Delta-Opioid Agonist: A selective δ-opioid agonist (e.g., [D-Ser²,Leu⁵,Thr⁶]enkephalin (DSLET) or DPDPE).[7]
-
Test Antagonist: this compound.
-
Nociceptive Testing Apparatus: Tail-flick meter.
2. Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal in response to a thermal stimulus.
-
Antagonist Administration: Administer this compound via an appropriate route (e.g., subcutaneous, intraperitoneal).
-
Agonist Administration: After a suitable pre-treatment time, administer the δ-opioid agonist.
-
Nociceptive Testing: At various time points after agonist administration, measure the tail-flick latency.
3. Data Analysis:
-
Calculate the maximum possible effect (%MPE) for the agonist in the presence and absence of Naltriben.
-
A rightward shift in the agonist's dose-response curve in the presence of Naltriben indicates antagonism. The magnitude of this shift can be used to quantify the antagonist's potency in vivo.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected Naltriben mesylate agonist effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naltriben mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is principally a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2][3][4] It is widely used in research to differentiate between the physiological roles of δ₁ and δ₂ opioid receptor subtypes.[5] As a competitive antagonist, it binds to the δ-opioid receptor without activating it, thereby blocking the binding of endogenous and exogenous agonists and inhibiting their downstream signaling effects.[3]
Q2: I am observing an unexpected agonist-like effect with this compound. What could be the cause?
A2: Unexpected agonist-like effects are typically due to this compound's off-target activities at higher concentrations. The most common cause is its agonist activity at the kappa (κ)-opioid receptor.[4][5][6][7][8] This can lead to paradoxical effects where the expected antagonism is diminished or even appears as an agonist response.[9]
Q3: At what concentrations do the off-target effects of this compound become significant?
A3: The concentration at which off-target effects appear can vary depending on the experimental system. In in vitro studies, κ-opioid receptor agonism has been observed at concentrations above 100 nM.[5][6][10] In in vivo studies in rats, increasing the dose from 1 mg/kg to 3 mg/kg resulted in a loss of δ-opioid receptor antagonism, which was attributed to its overriding κ-opioid agonist activity.[6][11] Naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, with an EC50 of approximately 20 µM.[5][12]
Q4: How can I confirm that the unexpected effects I'm seeing are due to off-target κ-opioid receptor agonism?
A4: To confirm the involvement of κ-opioid receptors, you can pre-treat your experimental system with a selective κ-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI).[5] If the agonist-like effect of this compound is blocked or reversed by the κ-antagonist, it confirms off-target activity at the κ-opioid receptor.[5]
Q5: My this compound solution appears to have precipitated. How should I handle this?
A5: this compound is typically dissolved in DMSO for a stock solution. If you observe precipitation, gentle warming and vortexing of the solution may be required to redissolve the compound. Always visually inspect your solution for any precipitates before use. To avoid degradation, it is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: Unexpected Agonist-Like Effects Observed
-
Possible Cause: High concentration of this compound leading to κ-opioid receptor agonism.[5][7]
-
Troubleshooting Steps:
-
Review Concentration: Verify the concentration of this compound used in your experiment and compare it to the known concentrations where κ-opioid agonism is reported (>100 nM).[5]
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine if the observed effect is concentration-dependent.
-
Use a Selective Antagonist: Pre-treat your system with a selective κ-opioid antagonist (e.g., nor-BNI). If the agonist-like effect is blocked, this confirms off-target κ-opioid receptor activity.[5]
-
Issue 2: Loss of this compound's Antagonistic Effect
-
Possible Cause: High concentrations of this compound can lead to κ-opioid receptor agonism, which can functionally mask its δ-opioid antagonist effects.[5]
-
Troubleshooting Steps:
-
Lower Naltriben Concentration: Reduce the concentration of this compound to a range where it is selective for the δ-opioid receptor.
-
Co-administration with a κ-Opioid Antagonist: Use a κ-opioid antagonist like nor-BNI to block the off-target κ-agonist effect, which may restore the δ-antagonist activity.[5]
-
Issue 3: Effects on Cell Migration, Invasion, or Ion Channel Activity Unrelated to Opioid Receptors
-
Possible Cause: Activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. Naltriben has been shown to be an activator of TRPM7, which can influence intracellular calcium levels and affect processes like cell migration and invasion.[13][14]
-
Troubleshooting Steps:
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Opioid Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| δ-Opioid | 0.056 - 7 | Mouse, Rat | [4] |
| µ-Opioid | 19.79 | Rat | [4] |
| κ-Opioid | 82.75 | Rat | [4] |
Table 2: Effective Concentrations for Off-Target Effects
| Off-Target | Effect | Concentration | Experimental System | Reference |
| κ-Opioid Receptor | Agonism | >100 nM | In vitro (rat cerebral cortex slices) | [6][10] |
| κ-Opioid Receptor | Agonism | 3 mg/kg | In vivo (rat) | [6] |
| TRPM7 Channel | Activation | EC50 ~20 µM | In vitro (HEK293 cells) | [5][12] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.
-
Prepare cell membranes: Use cell membranes expressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the receptor (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the Ki value for this compound.
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
-
Cell Culture: Plate cells expressing the δ-opioid receptor in a 96-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.[1]
-
Agonist Stimulation: Add a known δ-opioid receptor agonist to stimulate the cells.
-
Forskolin (B1673556) Treatment: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Generate concentration-response curves to determine the potency of this compound as an antagonist (pA2 or IC50 value).
Visualizations
Caption: Canonical δ-Opioid Receptor Signaling Antagonism by Naltriben.
Caption: Logical workflow for troubleshooting unexpected agonist effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Naltriben - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing Naltriben mesylate concentration for in vitro experiments
Welcome to the technical support center for Naltriben (B52518) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Naltriben mesylate in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a preference for the δ2 subtype.[1][2][3][4][5] Its primary mechanism involves blocking the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting downstream signaling pathways.[6][7]
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound can exhibit off-target effects. It has been shown to act as a kappa-opioid receptor (KOR) agonist and a noncompetitive mu-opioid receptor (MOR) antagonist.[3][8][9] Additionally, it can function as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[3][9][10]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A3: The optimal concentration is experiment-dependent. For selective δ-opioid receptor antagonism, a starting concentration range of 1 nM to 1 µM is generally recommended for functional assays.[7] Off-target effects may be observed at higher concentrations; for instance, KOR agonism can occur at concentrations above 100 nM, and TRPM7 channel activation has been reported with an EC50 of approximately 20 µM.[9][10][11] In studies on glioblastoma cell migration and invasion, a concentration of 50 µM has been used to investigate TRPM7 activation.[1][12]
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in DMSO, with stock solutions of up to 50 mM achievable with gentle warming.[6][13][14] It is sparingly soluble in aqueous solutions.[13] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and dilute it in the cell culture medium to the final desired concentration. The final DMSO concentration in the medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.[6] Solid this compound should be stored desiccated at -20°C for long-term stability (up to four years).[6][15][16] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[6]
Q5: Is this compound stable in cell culture media?
A5: The stability of this compound in cell culture medium at 37°C has not been extensively reported.[6] For long-term experiments, it is advisable to perform a stability study by incubating the compound in the medium under experimental conditions and analyzing its concentration at different time points using methods like HPLC.[15] Alternatively, consider partial media changes with a freshly prepared this compound solution at regular intervals.[15]
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: "Solvent shock" from rapid dilution of a concentrated DMSO stock into an aqueous medium, or exceeding the solubility limit.[17]
-
Troubleshooting Steps:
-
Slow Dilution: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling.[17]
-
Lower Final Concentration: Try using a lower final concentration of this compound.[13]
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). A slight increase to 0.5% might be necessary to maintain solubility, but a vehicle control with the same DMSO concentration is crucial.[13][17]
-
Fresh Preparation: Prepare working solutions fresh for each experiment and do not store diluted aqueous solutions for extended periods.[13]
-
Issue 2: Unexpected agonist-like effects or loss of δ-opioid receptor antagonism.
-
Possible Cause: At higher concentrations, the κ-opioid receptor agonist activity of Naltriben can become significant, potentially masking its δ-opioid antagonist effects.[9][11][18]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the effect is concentration-dependent.[11][18]
-
Lower Concentration: Reduce the this compound concentration to a range where it is more selective for the δ-opioid receptor (low nanomolar range).[11][19]
-
Use a KOR Antagonist: To confirm the involvement of the κ-opioid receptor, pre-treat your system with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). If this blocks the unexpected effect, it confirms off-target activity.[11]
-
Issue 3: Effects on cell migration, invasion, or ion channel activity inconsistent with opioid receptor signaling.
-
Possible Cause: These effects may be mediated by the off-target activation of TRPM7 channels.[10][18]
-
Troubleshooting Steps:
-
Confirm TRPM7 Expression: Verify that your cell line expresses TRPM7 channels.[11]
-
Use a TRPM7 Blocker: To confirm the involvement of TRPM7, use a known TRPM7 inhibitor to see if it reverses the effects of this compound.[11][18]
-
Calcium Imaging: Measure changes in intracellular calcium levels. An influx of calcium upon this compound application could indicate TRPM7 activation.[10][18]
-
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Ki (nM) | Reference(s) |
| δ-Opioid | [3H]naltrindole | Mouse, Rat Brain | 0.056 - 7 | [2] |
| µ-Opioid | [3H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [8] |
| κ-Opioid | [3H]diprenorphine | Rat Cerebral Cortex | 82.75 ± 6.32 | [8] |
Table 2: Effective Concentrations of this compound for On-Target and Off-Target Effects
| Target/Effect | Action | Effective Concentration | Reference(s) |
| δ-Opioid Receptor Antagonism | Antagonist | 1 nM - 1 µM (recommended starting range) | [7] |
| κ-Opioid Receptor Agonism | Agonist | >100 nM | [9][11] |
| TRPM7 Channel Activation | Activator | EC50 ~20 µM | [10][19] |
| Enhanced Glioblastoma Cell Migration/Invasion | TRPM7 Activator | 50 µM | [1][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight is 511.6 g/mol .[6]
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed powder in a sterile tube.[6]
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[6]
-
Sterile Filtration: In a laminar flow hood, filter the solution through a sterile 0.2 µm syringe filter into a new sterile tube.[6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in light-protective cryovials to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[6]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[6][20]
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (medium with the same final DMSO concentration).[6][20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][20]
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[20]
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[20]
Protocol 3: cAMP Functional Assay
-
Cell Culture: Culture cells expressing the δ-opioid receptor in 96-well or 384-well plates until they reach the desired confluency.[20]
-
Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.[20]
-
Stimulation: Add a δ-opioid agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) along with forskolin (B1673556) (to stimulate adenylyl cyclase) to all wells.[20]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[20]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[20]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration and perform non-linear regression analysis to determine the IC50.[20]
Visualizations
Caption: Antagonism of δ-Opioid Receptor Signaling by Naltriben.
Caption: Naltriben-Mediated TRPM7 Activation Pathway.
Caption: Troubleshooting Workflow for Naltriben Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 122517-78-6 [amp.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Naltriben mesylate solubility issues and solutions for aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of naltriben (B52518) mesylate.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with naltriben mesylate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer.[1] The final concentration of the organic co-solvent (e.g., DMSO) is too high.[2] | - Decrease the final concentration of this compound in your working solution.[1][3]- Slowly add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing or mixing to aid rapid dispersion.[3][4]- Ensure the final DMSO concentration is as low as possible (ideally ≤0.1% to 0.5%) and consistent across all experimental conditions.[2][3][5]- If precipitation persists, gentle warming and sonication of the final solution may help, but a freshly prepared solution is the best approach.[3][4] |
| This compound powder will not fully dissolve in DMSO. | The desired concentration is too high. The solvent is not at an optimal temperature. | - Do not exceed a concentration of 50 mM in DMSO.[6][7]- Gently warm the solution in a water bath (up to 60°C) to aid dissolution.[3][6]- Increase the vortexing time to ensure thorough mixing.[6] |
| Precipitation observed in DMSO stock solution after freezer storage. | The compound is precipitating at low temperatures, which can occur with highly concentrated stock solutions. | - Before use, allow the vial to warm to room temperature.[6]- Gently vortex or sonicate the solution to ensure the compound has fully redissolved before making dilutions.[6]- Consider preparing a slightly less concentrated stock solution if the issue persists.[6] |
| Inconsistent or no activity in experiments. | Compound Degradation: Improper storage or handling can lead to degradation.[6]Incorrect Concentration: Inaccurate dilutions or loss of compound due to precipitation. | - Use freshly prepared working solutions for each experiment.[3]- Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[7]- Visually inspect all solutions for precipitation before use.[7]- Perform a stability study in your specific cell culture medium to understand its degradation rate, especially for long-term experiments.[2] |
| Loss of delta-opioid receptor antagonism at higher concentrations. | This is a documented off-target effect. At higher doses, naltriben can exhibit κ-opioid receptor agonist activity.[7] | - Use a concentration range appropriate for its δ-opioid receptor antagonist activity (typically 1 nM to 1 µM for functional studies).[5]- Be aware of this potential paradoxical effect when interpreting data from high-concentration experiments.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions; therefore, the recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
You can prepare stock solutions of this compound in DMSO up to 50 mM, which may require gentle warming.[3][6] One source suggests a solubility of 14 mg/mL in DMSO at approximately 60°C.[3]
Q3: How should I prepare a working solution in an aqueous buffer from my DMSO stock?
To minimize precipitation, you should slowly add the DMSO stock solution to your pre-warmed aqueous buffer (e.g., PBS or cell culture medium) while ensuring constant mixing.[3][4] It is crucial to keep the final concentration of DMSO in your working solution as low as possible (ideally ≤0.1% to avoid solvent effects) and to use the solution immediately after preparation.[3]
Q4: How should I store this compound?
-
Solid Form: Solid this compound should be stored desiccated at -20°C for long-term storage, where it is stable for at least four years.[1][3][6]
-
Stock Solutions: Stock solutions in DMSO should be stored at -20°C or -80°C.[6] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than 8 hours at 4°C.[7] Always prepare fresh working solutions for your experiments.[3]
Q5: Is this compound sensitive to light?
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Reference(s) |
| DMSO | Up to 50 mM | Gentle warming may be required. | [3][6][7] |
| DMSO | 14 mg/mL | Approximately 60°C | [3] |
| Aqueous Buffer (e.g., PBS, cell culture media) | Practically insoluble | Diluting a DMSO stock may cause precipitation at higher concentrations. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.[3][8]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-resistant vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 60°C) to facilitate dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-resistant vials and store at -20°C.[6][7]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in a physiological buffer from a DMSO stock solution.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Physiological buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile tubes
Procedure:
-
Pre-warm Buffer: Ensure your physiological buffer is at the desired experimental temperature.[3]
-
Dilution: While gently vortexing the pre-warmed buffer, slowly add the required volume of the 10 mM DMSO stock solution. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.[8]
-
Inspection: Visually inspect the solution for any cloudiness or precipitation.
-
Immediate Use: It is highly recommended to use the working solution immediately after preparation.[3]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Naltriben's antagonistic action on the δ-opioid receptor pathway.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Naltriben Mesylate Off-Target Effects on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of naltriben (B52518) mesylate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the delta (δ)-opioid receptor, with a preference for the δ₂ subtype.[1][2][3] Its primary mechanism of action is to competitively bind to the δ-opioid receptor without activating it, thereby blocking the effects of endogenous and exogenous agonists.[1][4]
Q2: I am observing unexpected effects on cell viability in my experiments with this compound. What could be the cause?
While potent for the δ-opioid receptor, this compound is known to exhibit off-target activities, particularly at higher concentrations.[5] These off-target effects can influence cell viability and include:
-
Kappa (κ)-opioid receptor agonism: At high doses, naltriben can act as a κ-opioid receptor agonist.[1][5][6]
-
Mu (μ)-opioid receptor antagonism: It can also function as a noncompetitive antagonist at μ-opioid receptors.[2][5]
-
TRPM7 channel activation: Naltriben can activate the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which can alter intracellular calcium levels and impact processes like cell migration.[2][5][7]
Q3: I am not seeing a decrease in cell viability with this compound in my MTT assay. Is this expected?
This is a plausible outcome and can be dependent on several factors.[8] Research on glioblastoma cell lines has shown that this compound did not significantly affect cell viability or proliferation in MTT assays with short incubation times.[8] However, prolonged treatment (e.g., 24 hours or more) has been reported to be cytotoxic in some cases, which may be due to sustained calcium influx through TRPM7 channels.[8] The effect of this compound on cell viability is highly dependent on the cell type, concentration, and duration of exposure.[8]
Q4: At what concentrations should I test this compound for effects on cell viability to minimize off-target effects?
To maintain selectivity for the δ-opioid receptor, it is crucial to use this compound at concentrations as close to its Ki value for this receptor as possible.[5] Naltriben has a high affinity for δ-opioid receptors (in the nanomolar or even sub-nanomolar range).[5] Its off-target activities, such as TRPM7 activation, typically occur at micromolar concentrations (EC50 of ~20 µM).[6][8] Therefore, using naltriben in the low nanomolar range is recommended to minimize off-target effects.[5] A typical starting range for dose-response experiments could be from 1 µM to 100 µM, but the optimal concentration will depend on the specific cell line and research question.[8]
Q5: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[8] For long-term storage, the solid compound should be stored at -20°C.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of this compound.[8]
-
Troubleshooting Steps:
Problem 2: Unexpected decrease in cell viability.
-
Possible Cause: Off-target effects, interaction with assay reagents, or solvent toxicity.[8]
-
Troubleshooting Steps:
-
Rule out off-target effects: Use a lower concentration of this compound. Consider using a selective TRPM7 inhibitor or a general opioid antagonist like naloxone (B1662785) to see if the effects are blocked.[5]
-
Check for assay interference: Run a cell-free control with this compound and the assay reagent (e.g., MTT) to check for direct chemical reactions.[8]
-
Assess solvent toxicity: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO.[8]
-
Problem 3: No effect on cell viability observed.
-
Possible Cause: Short incubation time, sub-optimal concentration range, or cell line resistance.[8]
-
Troubleshooting Steps:
Data Presentation
Table 1: Binding Affinities (Ki) and Effective Concentrations (EC50) of this compound
| Target Receptor/Channel | Activity | Ki (nM) | EC50 (µM) | Species | Reference |
| δ-Opioid Receptor | Antagonist | 0.056 - 7 | - | Mouse, Rat | [9] |
| µ-Opioid Receptor | Antagonist | 19.79 | - | Rat | [9][10] |
| κ-Opioid Receptor | Agonist | 82.75 | - | Rat | [9][10] |
| TRPM7 Channel | Activator | - | ~20 | - | [6][8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.[4][11]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below the toxicity threshold.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[8]
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium and solubilization solution only) from the absorbance of all other wells. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration.[11]
Protocol 2: Cell-Free Assay for Interference with MTT Reagent
This protocol is designed to determine if this compound directly reacts with the MTT reagent.
Materials:
-
This compound
-
DMSO (sterile)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in the wells of a 96-well plate. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: An increase in absorbance in the presence of this compound compared to the vehicle control indicates a direct reaction with the MTT reagent.
Visualizations
Caption: Troubleshooting unexpected naltriben results.
Caption: Naltriben's diverse signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Interpreting Naltriben mesylate dose-dependent receptor selectivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the dose-dependent receptor selectivity of Naltriben (B52518) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of Naltriben mesylate?
This compound is primarily a potent and highly selective antagonist for the delta-opioid receptor (δ-OR), with a notable preference for the δ₂ subtype.[1][2][3] Its high affinity and selectivity for the δ-OR make it an invaluable tool for distinguishing between δ-opioid receptor subtypes and characterizing their physiological roles.[1][4]
Q2: How selective is Naltriben for the δ-opioid receptor?
Naltriben exhibits significant selectivity for δ-opioid receptors over mu (μ)- and kappa (κ)-opioid receptors.[5][6] In vivo studies have demonstrated its preference for the δ₂ subtype.[5] For instance, one study showed it has over 900-fold selectivity for the δ-opioid receptor compared to μ- and κ-opioid receptors based on Ki values.[4] However, this selectivity is highly dose-dependent.
Q3: At what concentrations does Naltriben lose its selectivity and exhibit off-target effects?
At higher concentrations, Naltriben's pharmacological profile becomes more complex.[1]
-
Kappa-Opioid Receptor (KOR) Agonism: At concentrations above 100 nM, Naltriben can act as a κ-opioid receptor agonist, specifically showing a preference for the κ₂ subtype.[7][8]
-
Mu-Opioid Receptor (MOR) Antagonism: It can also act as a noncompetitive antagonist at μ-opioid receptors.[1][7]
-
TRPM7 Channel Activation: Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which is unrelated to opioid receptors.[1][5]
Q4: What is the recommended concentration range to ensure δ₂ receptor selectivity in in vitro studies?
To maintain δ₂ selectivity, it is advisable to use Naltriben in the low nanomolar range, typically between 1 nM and 10 nM.[5] The optimal concentration should always be determined empirically for the specific cell system and assay being used.[5]
Troubleshooting Guide
Issue 1: Unexpected agonist-like effects are observed in my experiment.
-
Possible Cause: You may be using a high concentration of Naltriben (>100 nM), leading to its off-target agonist activity at κ-opioid receptors.[8][9]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of Naltriben being used.
-
Perform a Dose-Response Curve: This will help determine if the observed effect is concentration-dependent.[9]
-
Use a KOR Antagonist: To confirm the involvement of κ-opioid receptors, pre-treat your system with a selective KOR antagonist like nor-binaltorphimine (nor-BNI).[9] If the agonist effect is blocked, it confirms off-target activity at the κ-opioid receptor.[9]
-
Issue 2: The antagonistic effect of Naltriben at the δ-opioid receptor is lost or diminished.
-
Possible Cause: High concentrations of Naltriben can lead to κ-opioid receptor agonism, which can functionally mask or counteract its δ-opioid antagonist effects.[9][10]
-
Troubleshooting Steps:
Issue 3: Inconsistent or variable results between experiments.
-
Possible Causes:
-
Inconsistent Incubation Times: Pre-incubation time with Naltriben or agonist stimulation time may vary. For competitive antagonism, a pre-incubation of 15-30 minutes with Naltriben before agonist addition is recommended.[5]
-
Cell Passage Number: Using cells with high passage numbers can lead to changes in receptor expression and signaling. It is best to use cells within a consistent and low passage number range.[5]
-
Vehicle Effects: The solvent (e.g., DMSO) may have effects at the final concentration used.[5]
-
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for opioid receptors. Note that Ki values can vary depending on the experimental conditions.
Table 1: Binding Affinities (Ki) of Naltriben for Opioid Receptors
| Ligand | Receptor | Ki (nM) | Species | Reference |
| Naltriben | δ-Opioid | 0.056 - 7 | Mouse, Rat | [3] |
| Naltriben | µ-Opioid | 19.79 | Rat | [3][7] |
| Naltriben | κ-Opioid | 82.75 | Rat | [3][7] |
Visual Guides
Caption: Dose-dependent pharmacology of Naltriben.
Caption: Canonical δ-opioid receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Naltriben's Affinity (Ki)
This protocol outlines the key steps to determine the binding affinity of Naltriben for a specific opioid receptor subtype (e.g., δ-opioid receptor).[6][11]
Objective: To determine the Ki of Naltriben by measuring its ability to displace a selective radioligand from the target receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human opioid receptor subtype of interest.[12]
-
Radioligand: A high-affinity radiolabeled ligand selective for the receptor (e.g., [³H]DPDPE for δ-receptors).[11]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like Naloxone.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the pellet in fresh assay buffer.[13]
-
Binding Reaction: In a 96-well plate, incubate the membrane suspension with a fixed concentration of the radioligand and varying concentrations of unlabeled Naltriben.[13] Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess naloxone).
-
Incubation: Incubate the plates at a defined temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with cold assay buffer.[13]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Naltriben.
-
Determine IC₅₀: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific radioligand binding).[6]
-
Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Naltriben mesylate stability and degradation in physiological solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of naltriben (B52518) mesylate in physiological solutions. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for naltriben mesylate?
For long-term storage, solid this compound should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, it is reported to be stable for at least four years.[1][2]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Stock solutions can be prepared in DMSO at concentrations up to 50 mM, and gentle warming can aid in dissolution.[1][3] To minimize the risk of oxidation, it is good practice to purge the solvent with an inert gas before preparing the stock solution.[1]
Q3: What is the recommended storage for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C may be acceptable, but for critical experiments, it is best to use freshly prepared solutions or aliquots from a frozen stock.[1]
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not widely available, it is recommended to protect both the solid compound and its solutions from light as a general precaution for complex organic molecules.[1]
Troubleshooting Guide
Issue 1: I'm observing inconsistent or no activity in my experiments.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Solution: Always use freshly prepared solutions for your experiments or use aliquots that have not undergone multiple freeze-thaw cycles.[1] Ensure the compound has been stored correctly at -20°C in a desiccated environment.[1][2]
-
Possible Cause: Incorrect concentration due to incomplete dissolution or dilution errors.
-
Solution: Ensure your stock solution is at room temperature and any precipitate has been redissolved before making dilutions. Double-check all calculations for serial dilutions.[1]
Issue 2: My this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The desired concentration may be too high.
-
Solution: Do not exceed the known solubility of up to 50 mM in DMSO.[3] Gentle warming can help with dissolution.[3]
Issue 3: I see a precipitate in my stock solution after freezer storage.
-
Possible Cause: The compound is precipitating out of the solution at low temperatures.
-
Solution: Before use, allow the vial to warm to room temperature and ensure the precipitate has fully redissolved by vortexing.[1]
Issue 4: A precipitate forms when I add my this compound stock solution to my aqueous physiological buffer.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has limited solubility in the aqueous medium.
-
Solution: Ensure the final concentration of the organic solvent is kept low (typically <0.5%) and is compatible with your experimental setup.[4] To minimize precipitation, add the stock solution to the pre-warmed aqueous buffer slowly while vortexing.[3] It is recommended to use the working solution immediately after preparation.[3]
Data Presentation
Table 1: this compound Storage and Solubility
| Parameter | Recommendation | Citation(s) |
| Solid Storage | -20°C, desiccated | [1][2] |
| Solid Stability | ≥ 4 years at -20°C | [1] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | Up to 50 mM (with gentle warming) | [1][3] |
| Solution Storage | -20°C or -80°C (aliquots recommended) | [1] |
Experimental Protocols
While specific data on the degradation of this compound in various physiological solutions is limited in public literature, a forced degradation study can be performed to assess its stability under your specific experimental conditions.[1]
Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions relevant to physiological solutions.
Methodology:
-
Prepare Solutions: Prepare a solution of this compound in your physiological buffer of choice (e.g., PBS, cell culture media) at the desired experimental concentration.
-
Expose to Stress Conditions: Aliquot the solution and expose to different stress conditions:
-
Acidic Hydrolysis: Adjust the pH to ~1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).[1]
-
Basic Hydrolysis: Adjust the pH to ~12-13 with NaOH and incubate at a controlled temperature.[1]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[1]
-
Thermal Stress: Incubate at an elevated temperature (e.g., 37°C or 60°C) in the dark.[1]
-
Photostability: Expose to a controlled light source (e.g., UV-Vis lamp) for a defined period.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Interpretation: Monitor the decrease in the peak area of the parent this compound peak over time to determine the degradation rate.
Visualizations
References
Naltriben Mesylate Technical Support Center: Mitigating Off-Target Ion Channel Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target effects of Naltriben (B52518) mesylate, particularly on ion channels. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guides & FAQs
Q1: I am observing effects in my experiment that are inconsistent with selective δ-opioid receptor antagonism. What could be the cause?
A1: While Naltriben mesylate is a potent and selective δ-opioid receptor (δ-OR) antagonist, it can exhibit off-target activities, especially at higher concentrations.[1] These effects may include:
-
TRPM7 Channel Activation: Naltriben can act as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2][3][4] This can lead to an influx of calcium and magnesium ions, influencing various cellular processes like migration, proliferation, and invasion, particularly in cell lines such as glioblastoma.[3][4]
-
κ-Opioid Receptor (KOR) Agonism: At high concentrations, Naltriben can function as a κ-opioid receptor agonist.[5][6] This can produce a pharmacological profile different from that of a pure δ-opioid antagonist.[5]
-
µ-Opioid Receptor (MOR) Antagonism: Naltriben may also act as a noncompetitive antagonist at µ-opioid receptors.[2][6]
To troubleshoot, consider the following:
-
Concentration: Ensure you are using the lowest effective concentration of this compound to achieve δ-OR antagonism. Refer to the binding affinity data below to guide your concentration selection.[1]
-
Cell Type: The expression levels of off-target receptors and channels (e.g., TRPM7, KOR, MOR) in your specific cell line or tissue model can influence the observed effects.[5]
-
Controls: It is crucial to include appropriate controls to differentiate between on-target and off-target effects. For instance, using a selective TRPM7 inhibitor or a general opioid antagonist like naloxone (B1662785) can help determine if the unexpected effects are blocked.[1][5]
Q2: How can I confirm that the observed effects in my experiment are due to δ-opioid receptor antagonism and not off-target activities?
A2: To confirm on-target activity, you can perform the following experiments:
-
Competition Binding Assays: Use a selective δ-opioid receptor agonist to compete with this compound. A shift in the dose-response curve of the agonist in the presence of Naltriben would indicate on-target antagonism.[1]
-
Use of a Structurally Unrelated Antagonist: Compare the effects of Naltriben with another selective δ-opioid receptor antagonist that has a different chemical structure and, therefore, a potentially different off-target profile (e.g., naltrindole).[7][8]
-
Pharmacological Inhibition of Off-Targets: Co-administer Naltriben with a known inhibitor of its off-targets, such as a TRPM7 blocker (e.g., carvacrol, NS8593) or a κ-opioid antagonist (e.g., nor-binaltorphimine).[5][8] If the Naltriben-specific effect is abolished, it suggests off-target mediation.
-
Genetic Knockdown/Knockout: The most definitive control is to use a cell line or animal model where the off-target of concern (e.g., TRPM7) has been genetically knocked out or its expression silenced (e.g., via siRNA).[8] The absence of the Naltriben-induced effect in these models confirms mediation by that specific off-target.[8]
Q3: At what concentrations do the off-target effects of this compound become significant?
A3: The concentration at which off-target effects become prominent is a critical factor in experimental design. There is a significant window between the concentrations required for δ-opioid receptor antagonism and those that activate TRPM7 channels.
-
δ-Opioid Receptor Antagonism: Naltriben has a high affinity for δ-opioid receptors, with Ki values typically in the low nanomolar (nM) or even sub-nanomolar range.[1][8]
-
TRPM7 Channel Activation: The activation of TRPM7 channels by Naltriben occurs at much higher concentrations, with a reported half-maximal effective concentration (EC₅₀) of approximately 20 µM (20,000 nM).[4][8]
-
κ-Opioid Receptor Agonism: KOR agonist activity has been reported at concentrations above 100 nM.[5][6]
Therefore, to maintain selectivity for the δ-opioid receptor, it is crucial to use this compound at the lowest effective concentration possible, ideally in the low nanomolar range.[1][6]
Data Presentation: this compound Potency at On-Target and Off-Target Sites
The following table summarizes the binding affinities (Ki) and effective concentrations (EC₅₀) of this compound for its primary target and known off-target channels and receptors.
| Target | Action | Reported Potency | Reference(s) |
| δ-Opioid Receptor (δ-OR) | Antagonist | Ki ≈ 0.1 - 1.0 nM | [8] |
| TRPM7 Channel | Activator (Agonist) | EC₅₀ ≈ 20 µM (20,000 nM) | [4][8] |
| κ-Opioid Receptor (KOR) | Agonist | >100 nM | [5][6] |
| µ-Opioid Receptor (MOR) | Noncompetitive Antagonist | Ki ≈ 19.8 nM | [6] |
Note: Ki (inhibitory constant) reflects binding affinity, while EC₅₀ (half-maximal effective concentration) reflects the concentration for half-maximal activation. Lower values indicate higher potency. These values can vary depending on the specific assay and experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure TRPM7 Activity
This protocol is used to directly measure the effect of this compound on TRPM7 channel currents.
Materials:
-
Cells expressing TRPM7 channels (e.g., HEK293 cells overexpressing TRPM7 or U87 glioblastoma cells with endogenous expression).[2][9]
-
Patch-clamp rig with amplifier and data acquisition software.
-
Borosilicate glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Baseline Recording: Record baseline TRPM7-like currents by applying voltage ramps (e.g., -100 mV to +100 mV).[3]
-
Naltriben Application: Perfuse the cell with an external solution containing this compound (e.g., 20-50 µM).[8]
-
Data Acquisition: Record the changes in whole-cell currents.
-
Data Analysis: Analyze the current-voltage relationship to determine the effect of Naltriben on TRPM7 current amplitude. An potentiation of the characteristic outwardly rectifying current is indicative of TRPM7 activation.[8]
Protocol 2: Calcium Imaging to Assess TRPM7 Activation
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM7 channel activation by this compound.[1]
Materials:
-
Cells expressing TRPM7 channels.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound stock solution.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate plates.
-
Dye Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.[8]
-
Baseline Measurement: Record a stable baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding this compound.[1][8]
-
Naltriben Application: Add varying concentrations of this compound to the cells and continuously record the fluorescence ratio.
-
Data Analysis: Calculate the change in the fluorescence ratio over time. An increase in the ratio indicates an influx of calcium. Plot the peak change in fluorescence ratio against the log concentration of this compound to determine the EC₅₀.[1]
Visualizations
Caption: Naltriben's dual effects on signaling pathways.
Caption: Workflow for troubleshooting Naltriben's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Naltriben mesylate experimental controls and best practices
Welcome to the technical support center for naltriben (B52518) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this selective δ₂-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2][3][4] Its primary mechanism of action is the competitive antagonism of the δ-opioid receptor, which is a G protein-coupled receptor (GPCR).[2] By binding to the receptor, naltriben blocks the binding of endogenous and exogenous agonists, thereby preventing the associated intracellular signaling cascade.[1][2] This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2]
Q2: What are the known off-target effects of this compound?
While highly selective for the δ-opioid receptor, this compound can exhibit off-target effects, particularly at higher concentrations.[5][6] These include:
-
Kappa (κ)-opioid receptor agonism: At high concentrations, naltriben can act as a κ-opioid receptor agonist.[1][4][6][7] This can sometimes lead to a paradoxical loss of its δ-opioid antagonist effect.[7][8]
-
Mu (µ)-opioid receptor antagonism: It can function as a noncompetitive antagonist at µ-opioid receptors.[5][6]
-
TRPM7 channel activation: Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a non-opioid target.[6][9]
Q3: What is the recommended solvent and storage for this compound?
This compound is sparingly soluble in aqueous solutions.[10] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[10][11] Stock solutions in DMSO can be prepared up to 50 mM, sometimes with gentle warming.[10][12]
For storage:
-
Solid form: Store at -20°C, where it is stable for at least four years.[11][13]
-
DMSO stock solutions: Store at -20°C or -80°C.[10][11] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: What are the essential control experiments to include when using this compound?
To ensure the specificity of the observed effects, the following controls are crucial:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control groups at the same final concentration used in the experimental groups.[14]
-
Positive Control: A known δ-opioid receptor agonist (e.g., DPDPE or SNC80) should be used to confirm that the receptors in the experimental system are functional and that their activation can be blocked by naltriben.[14]
-
Negative Controls: To demonstrate specificity, consider using an inactive enantiomer of naltriben or a structurally similar but biologically inactive analog.[15] Additionally, using a structurally unrelated δ-opioid antagonist can help confirm that the effects are due to δ-opioid receptor blockade.[16]
Troubleshooting Guides
Issue 1: I am observing a loss of the expected antagonist effect at higher concentrations of naltriben.
-
Possible Cause: This is a documented phenomenon that can occur due to naltriben's agonist activity at κ-opioid receptors at high concentrations, which can functionally mask its δ-opioid antagonist effects.[7][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for δ-opioid antagonism in your specific model.[7][8]
-
Lower Naltriben Concentration: Reduce the concentration to a range where it is selective for the δ-opioid receptor (typically in the low nanomolar range).[7][16]
-
Use a κ-Opioid Antagonist: Co-administer a selective κ-opioid antagonist, such as nor-binaltorphimine (nor-BNI), to block the off-target effect and potentially restore the δ-antagonist activity.[7]
-
Issue 2: My experimental results are inconsistent with opioid receptor signaling.
-
Possible Cause: Naltriben can activate the non-opioid TRPM7 ion channel, which can influence processes like cell migration and invasion, particularly in cancer cells.[6][7][9]
-
Troubleshooting Steps:
Issue 3: I am having trouble dissolving this compound or it is precipitating out of my aqueous solution.
-
Possible Cause: this compound has low solubility in aqueous buffers.[10] Precipitation can occur when diluting a concentrated DMSO stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Do not store diluted aqueous solutions for long periods.[10]
-
Slow Dilution: Add the DMSO stock solution to the aqueous buffer slowly while mixing.[10]
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤0.1%), but a slight increase (e.g., to 0.5%) may be necessary to maintain solubility.[10] Always include a vehicle control with the same final DMSO concentration.
-
Gentle Warming and Sonication: If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication.[10]
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Other Opioid Ligands
| Compound | δ-Opioid Receptor (Ki, nM) | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ/µ Selectivity Ratio | δ/κ Selectivity Ratio | Reference |
| This compound | ~0.2 - 0.5 | ~20 | ~83 | ~40-100 | ~166-415 | [14] |
| Naltrindole | ~0.1 - 1.0 | ~15 - 158 | ~31 - 316 | ~15-1580 | ~31-3160 | [14] |
| 7-Benzylidenenaltrexone (BNTX) | 0.1 (δ₁) | - | - | - | - | [17] |
| Naloxone (B1662785) | 37 - 95 | 3.9 - 5.1 | 9.6 - 16 | - | - | [17] |
Table 2: On-Target and Off-Target Effective Concentrations of this compound
| Target Receptor | Action | Ki (Inhibition Constant, nM) | EC₅₀ (Half-maximal Effective Concentration) | Reference |
| δ₂-Opioid Receptor | Antagonist / Inverse Agonist | 0.013 | - | [16] |
| µ-Opioid Receptor | Noncompetitive Antagonist | 12 / 19.79 ± 1.12 | - | [16] |
| κ-Opioid Receptor | Agonist (at high doses) | 13 / 82.75 ± 6.32 | - | [16] |
| TRPM7 Channel | Activator | - | ~20 µM / 20.7 µM | [16] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of naltriben for a specific opioid receptor subtype.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the opioid receptor of interest.[5]
-
Radioligand: e.g., [³H]DAMGO (for µ-opioid receptor) or [³H]DPDPE (for δ-opioid receptor).[5]
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% PEI), cell harvester, scintillation counter.[5]
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the binding buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of naloxone is added.[14][16]
-
Initiate the reaction by adding the cell membrane preparation (10-20 µg of protein).[14]
-
Incubate at 25°C for 60-90 minutes.[14]
-
Terminate the reaction by rapid filtration through the glass fiber filters.[18]
-
Wash the filters multiple times with ice-cold wash buffer.[18]
-
Measure radioactivity using a liquid scintillation counter.[18]
-
Calculate the Ki value using the Cheng-Prusoff equation.[19]
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of naltriben to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
Cell line expressing the δ-opioid receptor.
-
δ-opioid receptor agonist (e.g., DPDPE).
-
This compound.
-
Commercial cAMP assay kit.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of a δ-opioid agonist in the presence of forskolin to induce cAMP production.[20]
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.[14]
-
Determine the ability of naltriben to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50 or pA2 value.[20][14]
-
Mandatory Visualizations
Caption: δ-Opioid receptor signaling pathway antagonism by this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 122517-78-6 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Naltriben Mesylate Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the long-term use of Naltriben (B52518) mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what are its primary and off-target mechanisms of action?
A1: this compound is primarily a potent and selective antagonist of the delta-opioid receptor (δ-OR), with a preference for the δ₂ subtype.[1][2][3] Its primary mechanism involves blocking the binding of agonists to the δ-OR, thereby inhibiting downstream signaling.[1][2] However, this compound also exhibits significant off-target effects, including acting as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel and, at higher concentrations, as a kappa-opioid receptor (κ-OR) agonist.[1][2][4]
Q2: Why am I observing cytotoxicity in my long-term cell culture with this compound?
A2: Long-term exposure to this compound can lead to cytotoxicity, which is often cell-type dependent.[5] The primary driver of this toxicity is believed to be its off-target activation of TRPM7 channels.[5][6] This activation leads to a sustained influx of calcium (Ca²⁺) into the cells, disrupting calcium homeostasis and ultimately triggering cell death pathways.[1][6] At higher concentrations, its agonist activity at kappa-opioid receptors could also contribute to unwanted cellular effects.[1][7]
Q3: At what concentrations does this compound typically become cytotoxic?
A3: The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. For example, in U87 human glioblastoma cells, a dose-dependent reduction in cell viability has been observed with concentrations ranging from 25 to 100 µM after 24 hours of treatment.[1][8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration range for long-term studies.[5]
Q4: How can I distinguish between on-target δ-OR antagonism and off-target effects in my experiments?
A4: To dissect the specific effects of this compound, several control experiments are recommended. To confirm δ-OR antagonism, a rescue experiment can be performed by co-administering a δ-OR agonist. To investigate the involvement of TRPM7, a TRPM7 inhibitor can be used to see if it reverses the observed cellular effects.[1] Similarly, to test for κ-OR agonist activity, co-treatment with a κ-OR antagonist can be employed.[7]
Q5: What are the best practices for preparing and storing this compound solutions to minimize degradation and ensure consistency?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.[9][10] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[9][10] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is below 0.5% (v/v) to avoid solvent toxicity.[9]
Troubleshooting Guides
Problem 1: Significant cell death observed in long-term cultures treated with this compound.
This is a common issue, particularly with prolonged exposure. The troubleshooting workflow below will help you identify the cause and implement a solution.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Problem 2: Inconsistent or unexpected dose-response curve for cytotoxicity.
If you observe a non-standard dose-response, consider the following possibilities:
-
Compound Instability: In long-term experiments, this compound may degrade in the culture medium. Consider refreshing the medium with a fresh compound every 48 hours.[11]
-
Interaction with Assay Reagents: this compound might interfere with the reagents of your viability assay (e.g., MTT, resazurin). Run a cell-free control to test for any direct chemical reactions.[5]
-
Cell Line Specificity: The expression levels of δ-opioid receptors and TRPM7 channels can vary significantly between cell lines, leading to different sensitivities to this compound.[5]
Data Presentation
Table 1: this compound Cytotoxicity and Mitigation Strategies
| Parameter | Cell Line | Concentration | Duration | Effect on Cell Viability | Mitigation Strategy | Reference |
| Naltriben Cytotoxicity | U87 Glioblastoma | 25-100 µM | 24 hours | Dose-dependent decrease | - | [1][8] |
| TRPM7 Inhibition | U87 Glioblastoma | 300 µM (Carvacrol) | - | Reverses Naltriben-potentiated TRPM7 currents | Co-treatment with TRPM7 inhibitor | [8] |
| κ-OR Antagonism | In vivo (mice) | 5-20 mg/kg (nor-BNI) | Long-lasting | Antagonizes κ-OR agonists | Co-treatment with κ-OR antagonist | [10] |
Experimental Protocols
Protocol 1: Mitigating Cytotoxicity via TRPM7 Inhibition
This protocol describes a method for co-treating cells with this compound and a TRPM7 inhibitor, carvacrol (B1668589), to reduce cytotoxicity.
Materials:
-
This compound
-
Carvacrol
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT assay kit or similar cell viability assay
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare Treatment Media:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Prepare a solution of carvacrol in complete culture medium at 2x the final desired concentration (a starting concentration of 300 µM for carvacrol can be tested based on its effectiveness in inhibiting TRPM7 currents).[8]
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
-
Treatment:
-
Naltriben Only: Add an equal volume of complete medium to the Naltriben dilution wells.
-
Co-treatment: Add an equal volume of the 2x carvacrol solution to the Naltriben dilution wells.
-
Controls: Include wells with vehicle only, Naltriben only, and carvacrol only.
-
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer).
-
Medium Refreshment: Every 48 hours, carefully aspirate the medium and replace it with freshly prepared treatment media.[11]
-
Assess Cell Viability: At the end of the incubation period, perform an MTT assay or another suitable cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compare the viability of cells treated with Naltriben alone to those in the co-treatment group.
Caption: Experimental workflow for mitigating cytotoxicity with a TRPM7 inhibitor.
Protocol 2: Mitigating Cytotoxicity via κ-Opioid Receptor Antagonism
This protocol is for situations where higher concentrations of this compound are used, and κ-opioid receptor agonism is a suspected contributor to cytotoxicity.
Materials:
-
This compound
-
nor-Binaltorphimine (nor-BNI)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Prepare Treatment Media:
-
Prepare 2x dilutions of this compound.
-
Prepare a 2x solution of nor-BNI. A starting concentration in the low nanomolar range should be considered, as nor-BNI is a potent antagonist.
-
-
Treatment:
-
Co-treat cells with this compound and nor-BNI.
-
Include appropriate controls: vehicle, Naltriben only, and nor-BNI only.
-
-
Long-Term Incubation and Medium Refreshment: Follow steps 4 and 5 from Protocol 1.
-
Assess Cell Viability and Analyze Data: Follow steps 6 and 7 from Protocol 1.
Signaling Pathways
Caption: Signaling pathway of Naltriben-induced cytotoxicity via TRPM7 activation.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. The Kinetic Profile of Intracellular Calcium Predicts Long-Term Potentiation and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Naltriben mesylate dosage adjustment for different mouse strains
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Naltriben mesylate in pre-clinical research, with a specific focus on dosage considerations for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a highly selective delta-opioid receptor (DOR) antagonist, with a particular preference for the δ₂ subtype.[1][2][3] It is widely used to investigate the role of the delta-opioid system in various physiological and pathological processes.[1] In addition to its primary target, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which can lead to downstream signaling events through the MAPK/ERK pathway.[1][4]
Q2: Why is dosage adjustment of this compound necessary for different mouse strains?
A2: Dosage adjustment for this compound across different mouse strains may be necessary due to several factors:
-
Differential Expression of Receptors: Studies have shown that the expression levels of target receptors can vary between mouse strains. For instance, the expression of TRPM7, a known target of Naltriben, exhibits marked differences in C57Bl/10, Balb/c, and NOD mice.
-
Variations in Receptor Regulation and Sensitivity: The regulation of delta-opioid receptors and the behavioral sensitivity to opioid compounds can differ significantly among mouse strains such as CD1, CXBK, C57BL/6J, and DBA/2J.
-
Pharmacokinetic and Metabolic Differences: While some studies suggest that pharmacokinetic parameters for many drugs are often within a twofold range across common lab strains (like BALB/c, C57BL/6J, and CD-1), there can be strain-dependent differences in the expression of metabolic enzymes.[5][6] For example, the expression of various metabolic enzymes in primary hepatocytes differs between CD-1 and C57BL/6 mice.
Q3: Are there established dosage conversion tables for this compound between different mouse strains?
A3: Currently, there are no universally established dosage conversion tables for this compound between different mouse strains. The optimal dose is often empirically determined and can be influenced by the specific experimental goals, the route of administration, and the specific mouse strains being used.[1]
Q4: What are the common routes of administration for this compound in mice?
A4: Common routes of administration for this compound in mice include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.).[1][7][8] The choice of administration route depends on the desired pharmacokinetic profile, such as the need for rapid bioavailability.[7]
Q5: What vehicles can be used to dissolve this compound for in vivo studies?
A5: this compound can be dissolved in sterile 0.9% saline.[8] For compounds with solubility issues, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then diluted with saline.[7][8] It is crucial to keep the final DMSO concentration to a minimum, ideally below 10%, to avoid potential toxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results between different mouse strains. | Strain-dependent differences in receptor expression, sensitivity, or drug metabolism. | Conduct a pilot study to determine the optimal dose-response curve for each mouse strain used in your experiments. Start with a dose in the lower end of the recommended range and titrate up to achieve the desired effect. |
| Unexpected or off-target effects observed. | At higher doses, Naltriben may exhibit agonist activity at the kappa-opioid receptor.[2] The observed effect could also be mediated by the activation of TRPM7 channels.[1] | Carefully select the dosage to ensure targeted engagement of the delta-opioid receptor. Consider using a lower dose or including control experiments to investigate the potential involvement of other receptors or channels. |
| Poor solubility of this compound in the vehicle. | This compound may have limited solubility in aqueous solutions. | Prepare a stock solution in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration.[8] Ensure the final DMSO concentration is as low as possible.[7] |
| No observable effect at the administered dose. | The dose may be too low for the specific mouse strain or experimental paradigm. The compound may not have reached the target tissue in sufficient concentrations. | Re-evaluate the dosage based on literature for the specific application and consider a dose-escalation study. Verify the administration technique to ensure proper delivery of the compound. |
Data Presentation
Table 1: Summary of this compound and Related Compound Dosages in Rodents [1][9]
| Compound | Rodent Model | Application | Route of Administration | Dosage Range | Vehicle |
| Naltriben | Mouse | In vivo Delta-Opioid Receptor Binding | Intravenous (i.v.) | Not Specified | Not Specified |
| Naltrindole-derived ligands | Mouse | Anxiety & Depression | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 0.9% w/v Saline |
| Naltrindole | Mouse | Antagonist Activity | Not specified | 3.2 mg/kg | Not specified |
| Naltriben | Rat | Delta-Opioid Receptor Antagonism (Tail-Flick Test) | Subcutaneous (s.c.) | 0.56 - 3 mg/kg | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration [7][8]
Objective: To prepare a sterile solution of this compound for injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (0.22 µm filter)
Procedure:
-
Stock Solution Preparation (if required):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the powder.
-
Gently vortex to ensure full dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the DMSO stock solution or dissolve the Naltriben powder directly in sterile 0.9% saline to the desired final concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%).[7]
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Protocol 2: Administration of this compound to Mice [1][8]
Objective: To administer this compound to mice via various routes.
a) Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back.
-
Inject the solution slowly.
b) Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Aspirate briefly to check for blood.
-
Inject the solution to form a small bleb under the skin.
c) Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
Mandatory Visualization
References
- 1. Tissue-specific expression of TRP channel genes in the mouse and its variation in three different mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences among mouse strains in the regulation by mu, delta 1 and delta 2 opioid receptors of striatal adenylyl cyclases activated by dopamine D1 or adenosine A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of delta and mu opioid receptor mRNA in rodent dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 018784 - Strain Details [jax.org]
- 5. [PDF] Species and strain differences in drug metabolism in liver and intestine | Semantic Scholar [semanticscholar.org]
- 6. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPM7 is essential for Mg2+ homeostasis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ischemia-Reperfusion Increases TRPM7 Expression in Mouse Retinas [mdpi.com]
- 9. Developmental expression of the mu, kappa, and delta opioid receptor mRNAs in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected results with Naltriben mesylate in behavioral studies
Welcome to the Technical Support Center for Naltriben mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in behavioral studies. Here, you will find information to help interpret unexpected results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective antagonist for the delta-opioid receptor (DOR), with a notable preference for the δ2 subtype.[1][2][3][4][5] It is widely used in research to differentiate between the physiological and pathological roles of δ1 and δ2 opioid receptor subtypes.[1][5]
Q2: I am observing a loss of the expected delta-opioid receptor antagonism at higher concentrations of this compound. Is this an expected outcome?
Yes, this is a documented phenomenon.[6][7] While Naltriben is a selective DOR antagonist at lower doses, it can exhibit agonist activity at the kappa-opioid receptor (KOR) at higher concentrations.[2][3][6][8] This KOR agonism can counteract or mask the intended DOR antagonist effects, leading to a paradoxical loss of the expected behavioral outcome.[1][6][7] For instance, in rats, increasing the subcutaneous dose from 1 mg/kg to 3 mg/kg resulted in a loss of antagonism against DOR agonists.[1][6]
Q3: My behavioral results are inconsistent with opioid receptor signaling. Are there known non-opioid targets for this compound?
Yes, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][3][9][10] Activation of TRPM7 can lead to an influx of calcium and influence various cellular processes, including cell migration and invasion, which may contribute to unexpected behavioral phenotypes independent of opioid receptor blockade.[6][10][11]
Q4: What are the best practices for dissolving and storing this compound to ensure its stability and efficacy?
This compound is sparingly soluble in aqueous solutions but is soluble in DMSO up to 50 mM, sometimes requiring gentle warming.[6][12][13] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][13][14] For experiments, the DMSO stock solution should be diluted into your aqueous experimental buffer on the day of use.[6] It is not recommended to store aqueous solutions for more than 8 hours at 4°C.[6]
Q5: How can I confirm if my unexpected results are due to off-target effects of this compound?
To determine if off-target effects are influencing your results, you can perform control experiments. To test for KOR agonist effects, co-administer Naltriben with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).[1][7] If the unexpected effect is blocked or reversed, it is likely due to KOR agonism.[1] To investigate MOR antagonism, you can assess if Naltriben blocks the effect of a selective MOR agonist.[1] For TRPM7-related effects, using a known TRPM7 inhibitor alongside Naltriben can help elucidate its contribution to the observed phenotype.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of antagonist effect at high doses | At high concentrations (e.g., >1 mg/kg in rats), Naltriben can act as a KOR agonist, which can functionally oppose its DOR antagonist effects.[6][7][10] | 1. Perform a Dose-Response Curve: Determine the optimal concentration range for DOR antagonism in your model.[6][7] 2. Co-administer with a KOR Antagonist: Use a selective KOR antagonist like nor-BNI to see if the DOR antagonist effect is restored.[1][6][7] |
| Unexpected behavioral phenotypes (e.g., changes in locomotion, anxiety) | Naltriben can activate the non-opioid TRPM7 channel, leading to downstream signaling that can influence behavior.[10] | 1. Use a TRPM7 Inhibitor: Co-administer Naltriben with a TRPM7 inhibitor to see if the unexpected behavior is attenuated.[6] 2. Utilize Knockout Models: If available, use DOR knockout animals to distinguish between on-target and off-target effects.[15] |
| Inconsistent results between experiments | Issues with solubility and stability of this compound can lead to variability in effective concentrations. | 1. Prepare Fresh Solutions: Prepare working aqueous solutions from a DMSO stock on the day of the experiment.[6] 2. Ensure Complete Dissolution: When preparing the DMSO stock, ensure the compound is fully dissolved, using gentle warming if necessary.[12][13] 3. Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution to avoid degradation.[6][14] |
| Lack of selectivity between δ1 and δ2 receptor subtypes in vivo | The in vivo selectivity of Naltriben can be influenced by factors such as brain uptake and regional receptor density.[16] | 1. Compare with Other Antagonists: Use other δ-opioid antagonists with different subtype selectivity profiles, such as naltrindole (B39905) (non-selective) or 7-benzylidenenaltrexone (B1236580) (BNTX, δ1-selective), to delineate subtype-specific effects.[5][17][18] |
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Activity of this compound
| Receptor/Channel | Action | Ki (nM) | EC50/IC50 | Species | Reference |
| δ-Opioid Receptor (DOR) | Antagonist/Inverse Agonist | 0.013 - 7 | - | Mouse, Rat | [2][15] |
| δ2 Subtype | Antagonist | - | - | - | [1][4][5] |
| μ-Opioid Receptor (MOR) | Noncompetitive Antagonist | 12 - 19.79 | - | Rat | [8][15] |
| κ-Opioid Receptor (KOR) | Agonist (at high doses) | 13 - 82.75 | >100 nM | Rat | [8][15] |
| TRPM7 Channel | Activator | - | ~20 µM | - | [15] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, μ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]-Naltrindole for DOR).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM Naloxone).
-
96-well filter plates and a cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a high concentration of an unlabeled ligand like naloxone (B1662785) is used instead of Naltriben.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.[15][18]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of Naltriben that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[15][18]
Protocol 2: In Vivo Administration in Mice
This protocol outlines the general procedure for administering this compound to mice for behavioral studies.
Materials:
-
This compound.
-
Vehicle (e.g., sterile 0.9% saline, potentially with a small amount of DMSO to aid solubility).[19][20]
-
Sterile syringes and needles appropriate for the route of administration.
Procedure:
-
Solution Preparation: Dissolve this compound in the vehicle to the desired concentration. If using DMSO, prepare a stock solution and dilute it with saline on the day of the experiment, ensuring the final DMSO concentration is minimal (ideally <5%).[19][20]
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.)).[19][20] Dosage can range from 0.5 to 10 mg/kg depending on the study and route of administration.[19]
-
Acclimation and Pre-treatment: Acclimate the animals to the testing environment. Administer this compound at a specified time before the behavioral test (e.g., 15-60 minutes).[10][20]
-
Behavioral Assay: Conduct the behavioral test (e.g., hot plate test, elevated plus maze).[10][20]
-
Data Collection and Analysis: Record the behavioral parameters and analyze the data to determine the effect of this compound.
Mandatory Visualization
Caption: Naltriben's dose-dependent primary and off-target effects.
Caption: A typical experimental workflow for in vivo behavioral studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Naltriben Mesylate and MTT Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues when using naltriben (B52518) mesylate in conjunction with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability and cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and how does it work?
This compound is a highly potent and selective antagonist for the δ-opioid receptor, with a particular preference for the δ2 subtype.[1][2] It is a derivative of naltrexone (B1662487) and is a valuable pharmacological tool for differentiating between δ-opioid receptor subtypes (δ1 and δ2) to understand their distinct physiological and pathological roles.[1] this compound exerts its effects by competitively blocking the binding of agonists to the δ-opioid receptor, which is a G protein-coupled receptor (GPCR).[2][3] This blockade inhibits downstream signaling cascades, such as the inhibition of adenylyl cyclase.[3] At higher concentrations, naltriben can also exhibit agonist activity at κ-opioid receptors and act as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4]
Q2: I am observing no change in cell viability with this compound in my MTT assay. Is this an expected result?
This can be an expected outcome, especially with shorter incubation periods. For instance, research on glioblastoma cell lines indicated that this compound did not have a significant impact on cell viability or proliferation as measured by MTT assays.[5] However, the effect of this compound on cell viability can be dependent on the specific cell type, the concentration used, and the duration of exposure.[5] In some cases, prolonged treatment may be necessary to observe cytotoxic effects.[5]
Q3: My MTT assay results show an unexpected increase in cell viability after treatment with this compound. What could be the cause?
An apparent increase in cell viability, or a masking of cytotoxicity, could be due to direct interference of this compound with the MTT reagent. Some chemical compounds possess reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, independent of cellular metabolic activity.[6][7] This leads to a false-positive signal, suggesting higher metabolic activity and, therefore, higher cell viability. It is crucial to perform a cell-free control experiment to test for this possibility.[5]
Q4: What are the recommended concentrations for testing this compound in a cell viability assay?
The optimal concentration range for this compound will vary depending on the cell line and the research question. A typical starting point for a dose-response experiment could be from 1 µM to 100 µM.[5] It's important to note that for its activity as a TRPM7 activator, the EC50 has been reported to be around 20 µM.[5]
Q5: Are there any off-target effects of this compound that I should be aware of?
Yes, at high concentrations, naltriben has been reported to act as a kappa-opioid agonist, which could lead to unintended biological effects.[5] This is an important consideration when interpreting results, especially at higher concentration ranges.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in MTT assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate to avoid edge effects.[8] |
| Unexpected dose-response curve | Compound Instability: this compound may not be stable in the cell culture medium over long incubation periods. Direct Interaction with MTT Reagent: The compound may be directly reducing the MTT. Cell-Type Specific Effects: The response to this compound can differ significantly between cell lines due to varying expression levels of δ-opioid receptors and TRPM7 channels.[5] Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] | Consider shorter incubation times or refreshing the medium with the compound for longer experiments.[5] Run a cell-free control with this compound and the MTT reagent to check for direct chemical reactions.[5] Characterize the expression of target receptors in your cell line. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO) and always include a vehicle control.[5] |
| No effect on cell viability observed | Short Incubation Time: Cytotoxic effects may only become apparent after prolonged exposure.[5] Sub-optimal Concentration: The concentrations tested may be too low to induce a response. | Increase the incubation period (e.g., 48 or 72 hours). Perform a broader dose-response experiment. |
| Suspected interference with the MTT assay | This compound may have properties that interfere with the assay chemistry. | Use an alternative cell viability assay that is based on a different principle.[5] |
Experimental Protocols
Protocol 1: Standard MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.[9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of more than 650 nm can be used.[13]
-
Data Analysis: Subtract the average absorbance of blank wells (medium, MTT, and solvent only) from all other wells.[11] Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.[11]
Protocol 2: Cell-Free Control for MTT Interference
This protocol is essential to determine if this compound directly interacts with the MTT reagent.[5][6]
Materials:
-
Complete culture medium (without cells)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Addition: Add 100 µL of complete culture medium containing various concentrations of this compound to the wells of a 96-well plate. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100-150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: An increase in absorbance in the presence of this compound compared to the vehicle control indicates a direct reduction of MTT by the compound.
Alternative Cell Viability Assays
If interference with the MTT assay is suspected, consider using an alternative method based on a different principle.[5]
| Assay | Principle | Advantages |
| Resazurin (B115843) (AlamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.[5][14] | Less toxic to cells than MTT, allowing for longer-term studies.[5] Rapid results and high sensitivity.[14] |
| ATP-Based Assays (e.g., CellTiter-Glo) | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[5][15] | Highly sensitive and has a broad linear range.[5] The quickest and most sensitive viability assay.[15] |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[5][15] | Simple, rapid, and provides a direct count of viable and non-viable cells.[5] |
| Cell Counting Kit-8 (CCK-8) Assay | Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a soluble formazan dye. | High sensitivity, shorter incubation times, and compatible with high-throughput screening.[14] |
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Logical troubleshooting flow for MTT assay issues.
Caption: Signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. blog.quartzy.com [blog.quartzy.com]
Ensuring consistent Naltriben mesylate activity between experimental batches
Welcome to the technical support center for Naltriben mesylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent activity of this compound between experimental batches. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the δ-opioid receptor, with a preference for the δ₂ subtype.[1][2][3] Its primary action is to competitively block the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting its downstream signaling pathways, such as the inhibition of adenylyl cyclase.[1][4]
Q2: Are there any known off-target effects of this compound that could contribute to batch-to-batch variability? A2: Yes, at higher concentrations, this compound can exhibit off-target activities. It can act as a kappa (κ)-opioid receptor agonist and a positive modulator or activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][5] This dual activity is a critical consideration, as slight variations in the effective concentration between batches could lead to differing levels of off-target effects, causing inconsistent results.[6][7]
Q3: What are the recommended storage and handling procedures for this compound to ensure its stability? A3: To maintain stability and ensure consistent activity, solid this compound should be stored desiccated at -20°C for long-term use, where it is stable for at least four years.[8][9] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months to avoid repeated freeze-thaw cycles.[9] It is not recommended to store aqueous solutions for more than eight hours at 4°C due to potential instability.[9][10]
Q4: I'm having trouble with this compound solubility. What are the best practices for preparing solutions? A4: this compound is sparingly soluble in aqueous solutions but is soluble in DMSO up to 50 mM, often requiring gentle warming.[8][11] When preparing working solutions in aqueous buffers, it is crucial to add the DMSO stock solution slowly while mixing to prevent precipitation.[11] The final concentration of DMSO in the experimental medium should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.[11]
Q5: How can I be sure that the this compound I purchased is of high quality? A5: Reputable suppliers will provide a batch-specific Certificate of Analysis (CoA) that details the compound's purity, typically determined by HPLC, and other quality control data. Always review the CoA for each new batch to ensure it meets the required specifications (typically ≥98% purity).[8]
Troubleshooting Guide: Inconsistent this compound Activity
This guide addresses specific issues researchers might encounter that could point to batch-to-batch variability.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Reduced or no δ-opioid receptor antagonism compared to previous batches. | 1. Compound Degradation: Improper storage or handling of the new batch.[9]2. Precipitation: Poor solubility of the compound in the experimental buffer.[11]3. Inaccurate Concentration: Weighing or dilution errors. | 1. Verify Storage: Confirm that the new batch was stored at -20°C (solid) or -80°C (DMSO stock). Use a fresh aliquot.[9]2. Check Solubility: Visually inspect your working solution for any precipitate. If present, prepare a fresh solution, ensuring the DMSO stock is added slowly to the aqueous buffer with constant mixing.[11]3. Confirm Concentration: Prepare a fresh stock solution from the solid, carefully weighing the compound and measuring the solvent volume. |
| Unexpected agonist-like effects or loss of antagonism at higher concentrations. | 1. Off-Target κ-Opioid Agonism: At higher concentrations, Naltriben's κ-opioid agonist activity can mask its δ-opioid antagonist effects.[6][10] | 1. Perform a Dose-Response Curve: Determine the optimal concentration range for selective δ-opioid antagonism in your model.[10]2. Use a κ-Opioid Antagonist: Co-administer a selective κ-opioid antagonist (e.g., nor-binaltorphimine) to block the off-target effects and isolate the δ-antagonist activity.[6] |
| Effects on cell migration, invasion, or intracellular calcium levels inconsistent with opioid receptor signaling. | 1. TRPM7 Channel Activation: Naltriben is a known activator of TRPM7 channels, which can influence these cellular processes independently of opioid receptors.[5][10][12] | 1. Confirm TRPM7 Expression: Verify if your cell model expresses TRPM7 channels.[7]2. Use a TRPM7 Inhibitor: Co-administer a TRPM7 inhibitor to see if the unexpected effects are blocked.[10]3. Measure Intracellular Calcium: A transient increase in intracellular calcium upon Naltriben application could indicate TRPM7 activation.[13] |
| General variability in results between experiments using different batches. | 1. Subtle Differences in Purity/Potency: Minor, un-reported variations between manufacturing lots.2. Inconsistent Solution Preparation: Variations in solvent, pH, or temperature during solution preparation. | 1. Batch Qualification: Before starting a new series of experiments with a new batch, perform a simple functional assay (e.g., a competitive binding assay or a functional antagonism assay) to confirm its potency relative to the previous batch.2. Standardize Protocols: Ensure that the protocol for preparing this compound solutions is strictly followed for every experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference(s) |
| Molecular Weight | 511.59 g/mol | N/A | [8] |
| Purity | ≥98% (typical) | N/A | [8] |
| Solubility in DMSO | Up to 50 mM (with gentle warming) | N/A | [8][11] |
| Storage (Solid) | Desiccate at -20°C | N/A | [8][9] |
| Storage (DMSO Stock) | -80°C (up to 6 months) | N/A | [9] |
| Binding Affinity (Ki) for δ-opioid receptor | 0.013 - 7 nM | Mouse, Rat | [4][8] |
| Binding Affinity (Ki) for µ-opioid receptor | ~19 nM | Rat | [4][8] |
| Binding Affinity (Ki) for κ-opioid receptor | ~82 - 152 nM | Rat | [4][8] |
| TRPM7 Activation (EC₅₀) | ~20 µM | Cell-based assays | [14] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for δ-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of a new batch of this compound and confirm its potency.
Materials:
-
Membrane preparation from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).[15]
-
Radioligand: [³H]-Naltrindole.[15]
-
This compound (from the new batch).
-
Non-specific binding control: Naloxone (B1662785).[16]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.[15]
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Naltrindole (at or below its Kd), and varying concentrations of unlabeled this compound. For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).[16][18]
-
Initiate Binding: Add the membrane preparation (10-20 µg of protein per well) to all wells to start the reaction.[15]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[15][16]
-
Washing: Wash the filters three times with ice-cold wash buffer.[15][18]
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[16]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[18]
Protocol 2: cAMP Functional Assay
This assay assesses the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., HEK293 cells).[19]
-
A δ-opioid receptor agonist (e.g., DPDPE).
-
This compound.
-
cAMP assay kit (e.g., GloSensor).[19]
-
Forskolin or another adenylyl cyclase activator.
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to attach overnight.[19]
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (typically the EC₈₀) in the presence of an adenylyl cyclase activator like forskolin.
-
cAMP Measurement: After incubation, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The data should show that Naltriben blocks the agonist's ability to inhibit cAMP production in a dose-dependent manner. Compare the IC₅₀ value to that of previous batches.
Visualizations
Caption: Naltriben antagonism of δ-opioid receptor signaling.
Caption: Workflow for qualifying a new this compound batch.
Caption: Decision tree for troubleshooting batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (CAS 122517-78-6): R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben mesylate cross-reactivity with non-opioid receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of naltriben (B52518) mesylate with non-opioid receptors. Our aim is to equip researchers with the necessary information to design robust experiments and accurately interpret their findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of naltriben mesylate?
This compound is a potent and selective antagonist of the delta-opioid receptor (DOR), with a preference for the δ₂ subtype.[1][2][3][4][5] It is widely used in research to differentiate between the roles of δ₁ and δ₂ opioid receptor subtypes.[3][5]
Q2: Does this compound have known cross-reactivity with non-opioid receptors?
Yes, accumulating evidence has identified a significant non-opioid target for naltriben. It has been shown to act as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][6][7] This interaction is independent of opioid receptor signaling.
Q3: What are the off-target effects of naltriben on other opioid receptors?
While the focus is on non-opioid receptors, it is crucial to be aware of naltriben's dose-dependent interactions with other opioid receptors, as these can confound experimental results. At higher concentrations, naltriben can act as a noncompetitive antagonist at mu-opioid receptors (MOR) and an agonist at kappa-opioid receptors (KOR).[2][6][8][9][10]
Q4: At what concentrations do the off-target effects of naltriben become significant?
The concentration at which off-target effects are observed is critical for experimental design.
-
Mu-Opioid Receptor (MOR) Antagonism: Noncompetitive antagonism has been observed with a Ki of approximately 19.79 nM.[9] Functionally, effects can be seen at concentrations around 30 nM.[9]
-
Kappa-Opioid Receptor (KOR) Agonism: Agonist activity at KOR is typically seen at higher concentrations, generally above 100 nM.[1][6][9] In vivo studies in rats have shown that increasing the dose from 1 mg/kg to 3 mg/kg can lead to a loss of δ-opioid antagonism, which is attributed to its KOR agonist activity.[3]
-
TRPM7 Channel Activation: Activation of the TRPM7 channel occurs at micromolar concentrations, with a reported EC₅₀ of approximately 20 µM.[1]
Q5: Is there evidence of naltriben cross-reactivity with other non-opioid receptors like adrenergic, dopaminergic, or serotonergic receptors?
Current research has not established direct, significant binding of naltriben to adrenergic, dopaminergic, or serotonergic receptors. While structurally related opioid antagonists like naltrexone (B1662487) may have indirect modulatory effects on these neurotransmitter systems, direct cross-reactivity of naltriben with these G-protein coupled receptors has not been a prominent finding in selectivity profiling studies.[11][12][13][14]
Data Presentation: Quantitative Summary of this compound Cross-Reactivity
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of naltriben at its primary target and key off-targets.
| Target Receptor/Channel | Species/System | Action | Binding Affinity (Ki) | Functional Potency (EC₅₀/IC₅₀) | Reference(s) |
| δ-Opioid Receptor (δ₂ subtype) | Mouse brain | Antagonist | ~0.09 nM | - | [5] |
| μ-Opioid Receptor | Rat cerebral cortex membranes | Noncompetitive Antagonist | 19.79 ± 1.12 nM | IC₅₀ ~30 nM | [9] |
| κ-Opioid Receptor | Rat cerebral cortex membranes | Agonist | 82.75 ± 6.32 nM | >100 nM | [6][9] |
| TRPM7 Channel | Human Glioblastoma U87 Cells | Activator | - | EC₅₀ ~20 µM | [1] |
Troubleshooting Guides
Issue 1: Unexpected agonist-like effects are observed in my experiment.
-
Possible Cause: You may be using a high concentration of naltriben, leading to its agonist activity at κ-opioid receptors.[6][9]
-
Troubleshooting Steps:
-
Review Concentration: Check if the naltriben concentration is above 100 nM.
-
Dose-Response Curve: Perform a dose-response experiment to see if the effect is concentration-dependent.
-
Use a KOR Antagonist: Pre-treat with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). If the agonist effect of naltriben is blocked, it confirms off-target activity at the KOR.[1]
-
Issue 2: I am observing effects on cell migration, invasion, or ion channel activity inconsistent with opioid receptor signaling.
-
Possible Cause: These effects may be mediated by the activation of the TRPM7 ion channel.[7]
-
Troubleshooting Steps:
-
Confirm TRPM7 Expression: Verify that your experimental system (e.g., cell line) expresses TRPM7 channels.
-
Use a TRPM7 Blocker: Employ a known TRPM7 inhibitor to see if it reverses the effects of naltriben.[15]
-
Measure Intracellular Calcium: Naltriben-induced TRPM7 activation leads to an influx of cations like Ca²⁺. Measuring changes in intracellular calcium can provide evidence for TRPM7 activation.[15]
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of naltriben for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of naltriben. Include tubes with excess unlabeled ligand to determine non-specific binding.
-
Equilibration: Incubate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of naltriben to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[4][9]
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation and can determine agonist or antagonist activity.
Materials:
-
Cell membranes expressing the G-protein coupled receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and a known agonist for the receptor.
-
Assay Buffer.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate cell membranes with GDP and varying concentrations of naltriben (to test for antagonism, also include a fixed concentration of a known agonist).
-
Initiation: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration.
-
Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: For agonist activity, an increase in [³⁵S]GTPγS binding is observed. For antagonist activity, a decrease in agonist-stimulated [³⁵S]GTPγS binding is measured.[9]
Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: Naltriben's primary and off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naltriben - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of extended-release naltrexone on striatal dopamine transporter availability, depression and anhedonia in heroin-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naltrexone modulates dopamine release following chronic, but not acute amphetamine administration: a translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naltrexone, serotonin receptor subtype antagonists, and carbohydrate intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opioid and Dopamine Genes Interact to Predict Naltrexone Response in a Randomized Alcohol Use Disorder Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Best practices for storing Naltriben mesylate to maintain potency
Technical Support Center: Naltriben Mesylate
This technical support center provides best practices for storing and handling this compound to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] For short-term storage, desiccating at room temperature is also mentioned, but -20°C is recommended for long-term stability.[3]
Q2: How long is solid this compound stable when stored correctly?
A2: When stored at -20°C, solid this compound is stable for at least four years.[2][4][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][5][6] Methanol is also mentioned as a solvent.[2]
Q4: What is the maximum concentration at which I can dissolve this compound in DMSO?
A4: You can prepare stock solutions of this compound in DMSO up to 50 mM, and gentle warming can aid in dissolution.[5][6][7] Another source suggests a solubility of 14 mg/mL in DMSO at approximately 60°C.[2][6]
Q5: How should I store this compound stock solutions?
A5: For optimal stability, stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare aliquots from a frozen stock to avoid repeated freeze-thaw cycles.[5]
Q6: Can I store this compound in an aqueous solution?
A6: Storage of aqueous solutions for more than eight hours at 4°C is not recommended due to potential instability.[2] It is best to prepare fresh working solutions in aqueous buffers for immediate use.[6]
Q7: Is this compound sensitive to light?
Q8: What factors can affect the stability of this compound in cell culture media?
A8: Several factors can influence stability in cell culture media, including temperature (degradation can accelerate at 37°C), pH of the media (typically 7.2-7.4), light exposure, and potential interactions with media components like serum proteins or enzymatic degradation.[4]
Troubleshooting Guide
Issue 1: My this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the solvent is not at an optimal temperature.[5]
-
Solution:
Issue 2: I observe precipitation in my stock solution after storing it in the freezer.
-
Possible Cause: The compound may be precipitating out of the solution at low temperatures, which can occur with highly concentrated stock solutions.[5]
-
Solution:
-
Before use, allow the vial to warm to room temperature and vortex to ensure it is fully redissolved.[5]
-
If precipitation persists, gentle warming and sonication may help.[6]
-
To prevent this, consider preparing a slightly lower concentration stock solution or storing it at the recommended -80°C for long-term stability.[2]
-
Issue 3: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: This could be due to compound degradation if the stock solution has been stored for an extended period, has undergone multiple freeze-thaw cycles, or if aqueous working solutions were not freshly prepared.[2]
-
Solution:
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent | Concentration | Stability |
| Solid | -20°C | N/A | N/A | At least 4 years[2][4][5] |
| Stock Solution | -20°C | DMSO | Up to 50 mM[5][6] | Up to 1 month[2] |
| Stock Solution | -80°C | DMSO | Up to 50 mM[5][6] | Up to 6 months[2] |
| Aqueous Solution | 4°C | Aqueous Buffer | Experiment-dependent | Not recommended for >8 hours[2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a chemical fume hood.[1]
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., up to 50 mM).[5][6] To minimize powder dispersal, add the solvent to the solid.[1]
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the solution to aid dissolution.[5][6]
-
Once fully dissolved, aliquot the stock solution into light-protected, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]
Protocol: General Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare solutions of this compound in the solvent of interest (e.g., DMSO and an aqueous buffer).
-
Stress Conditions: Expose aliquots of the solution to different stress conditions, including:
-
Acidic Hydrolysis: Adjust pH to ~1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Adjust pH to ~12-13 with NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution to a light source (e.g., UV or fluorescent light).
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining this compound.[4]
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the rate of degradation under each condition.
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting guide for this compound potency issues.
References
Validation & Comparative
A Comparative Guide to Naltriben Mesylate and Naltrindole for Delta-2 Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Naltriben mesylate and naltrindole (B39905), two prominent antagonists of the delta-opioid receptor (δ-opioid receptor). The focus of this analysis is their utility in selectively targeting the delta-2 (δ₂) opioid receptor subtype. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Naltrindole |
| Primary Target | Selective antagonist for the δ₂-opioid receptor subtype.[1][2] | Potent and selective antagonist for δ-opioid receptors (non-subtype selective).[1][3] |
| Receptor Selectivity | High selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[1] | High selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[1] |
| Key Advantage | Useful for differentiating the roles of δ₁ and δ₂ receptor subtypes.[2][4] | General blockade of δ-opioid receptor-mediated effects.[1] |
| Off-Target Effects | Can exhibit κ-opioid receptor agonism at higher doses.[4] May also act on TRPM7 channels.[1] | May exert immunosuppressive effects through a non-opioid receptor mechanism.[1] |
Quantitative Comparison: Binding Affinity and Functional Antagonism
The following tables summarize the binding affinities (Kᵢ) and functional antagonist potencies (pA₂/pKB/Dose Ratio) of this compound and naltrindole. Lower Kᵢ values indicate higher binding affinity, while higher pA₂ or pKB values indicate greater antagonist potency. The dose ratio indicates the fold-shift in the agonist ED50 in the presence of the antagonist.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | δ-Opioid Receptor | µ-Opioid Receptor | κ-Opioid Receptor | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| Naltriben | 0.21 | 16.2 | 3.5 | 77 | 16.7 | [5] |
| Naltrindole | 0.05 - 0.25 | 1.5 - 158 | 2.5 - 200 | ~6-632 | ~10-800 | [5] |
Note: Kᵢ values are compiled from various studies and may vary based on experimental conditions.
Table 2: Functional Antagonist Potency
| Compound | Assay | Agonist (Subtype Preference) | Antagonist Effect | Implied Selectivity | Reference |
| Naltriben (NTB) | Mouse Tail-Flick (intrathecal) | DSLET (δ₂-preferring) | Dose Ratio: 12.5 | δ₂-selective | [2][6] |
| DPDPE (δ₁-preferring) | No significant antagonism | [2][6] | |||
| Naltrindole (NTI) | Mouse Tail-Flick (intracerebroventricular) | DSLET (δ₂-preferring) | Dose Ratio: ~4 | Less selective than NTB | [2][6] |
| DPDPE (δ₁-preferring) | Dose Ratio: 1.8 | [2][6] | |||
| Naltrindole | Mouse Vas Deferens | δ-agonist | pKB: 9.7 | Potent δ-antagonist | [7] |
| µ-agonist | pKB: 8.3 | [7] | |||
| κ-agonist | pKB: 7.5 | [7] |
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is essential to visualize the underlying molecular mechanisms and the experimental procedures used for their characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Naltriben Mesylate vs. BNTX for Delta-1 and Delta-2 Opioid Receptor Selectivity
For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is critical for dissecting the complex roles of opioid receptor subtypes. This guide offers an objective comparison of two prominent antagonists, Naltriben mesylate and 7-benzylidenenaltrexone (B1236580) (BNTX), in their selectivity for the delta-1 (δ₁) and delta-2 (δ₂) opioid receptors. This comparison is supported by experimental data to facilitate informed decisions in research applications.
The delta-opioid receptor (DOR) system, implicated in pain modulation, mood regulation, and addiction, is comprised of at least two pharmacologically distinct subtypes: δ₁ and δ₂.[1][2] Emerging evidence suggests that the δ₂ receptor is a homomer of the δ-opioid receptor, while the δ₁ receptor is a heterodimer of the μ- and δ-opioid receptors.[3][4][5] The differential pharmacology of these subtypes necessitates the use of selective antagonists to elucidate their specific physiological and pathological functions. This compound is widely recognized as a selective antagonist for the δ₂-opioid receptor subtype, whereas BNTX is characterized as a selective antagonist for the δ₁-opioid receptor subtype.[1][6]
Quantitative Comparison of Receptor Binding Affinity and Antagonist Potency
The following tables summarize the binding affinities (Ki) and in vivo antagonist potencies of this compound and BNTX, providing a clear comparison of their selectivity profiles. Lower Ki values are indicative of higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Subtype Selectivity | References |
| This compound | 0.1 - 0.5 | 19.79 | 82.75 | Prefers δ₂ over δ₁ | [7][8] |
| BNTX | 0.1 | - | - | Highly selective for δ₁ | [7] |
Table 2: In Vivo Antagonist Potency
| Antagonist | Agonist (Subtype Selectivity) | Route of Administration | Fold Increase in Agonist ED50 | Reference |
| This compound | DELT II (δ₂) | s.c. | 12.5 | [9] |
| DPDPE (δ₁) | s.c. | No significant change | [9] | |
| BNTX | DPDPE (δ₁) | s.c. | 5.9 | [9] |
| DELT II (δ₂) | s.c. | No significant change | [9] |
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound and BNTX relies on standardized and reproducible experimental protocols.
Radioligand Competition Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[10]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Naltriben or BNTX) by measuring its ability to displace a radiolabeled ligand with a known affinity for the receptor.[1]
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-hDOR cells).[1]
-
Radioligand (e.g., [³H]-Naltrindole for δ-receptors).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Unlabeled test compounds (Naltriben, BNTX).[1]
-
Non-specific binding control (e.g., high concentration of unlabeled Naloxone).[1]
-
Glass fiber filters and a cell harvester.[1]
-
Scintillation fluid and a scintillation counter.[1]
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
In Vivo Antinociception Assay (Tail-flick or Hot-plate test)
This functional assay measures the ability of an antagonist to block the analgesic effects of an agonist in a living animal model.
Objective: To determine the in vivo antagonist potency of this compound and BNTX against subtype-selective agonists.
Materials:
-
Male Swiss-Webster mice or other suitable rodent models.
-
δ₁-selective agonist (e.g., DPDPE).[9]
-
δ₂-selective agonist (e.g., Deltorphin II).[9]
-
Test antagonists (this compound, BNTX).
-
Apparatus for measuring nociceptive threshold (e.g., tail-flick apparatus or hot-plate).
Procedure:
-
The baseline nociceptive threshold of the animals is determined.
-
Animals are pre-treated with either vehicle or the antagonist (this compound or BNTX) via a specific route of administration (e.g., subcutaneous, s.c.).[9]
-
After a set pre-treatment time, a dose-response curve for the agonist (DPDPE or Deltorphin II) is generated by administering increasing doses of the agonist and measuring the antinociceptive effect at each dose.
-
The ED50 (the dose of the agonist that produces a 50% maximal antinociceptive effect) is calculated for the agonist in the presence and absence of the antagonist.
-
The fold increase in the agonist's ED50 in the presence of the antagonist is a measure of the antagonist's potency.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of delta-opioid receptors and a typical workflow for determining receptor selectivity.
Conclusion
This compound and BNTX are indispensable pharmacological tools for differentiating the roles of δ₁ and δ₂ opioid receptor subtypes. This compound's selectivity for the δ₂ subtype and BNTX's high selectivity for the δ₁ subtype have been instrumental in advancing our understanding of the delta-opioid system.[1][6][7] However, researchers should be mindful of potential off-target effects. For instance, Naltriben can exhibit κ-opioid agonism at higher concentrations.[11] The choice between these antagonists should be guided by the specific research question, the experimental model, and a thorough consideration of their distinct pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Naltriben Mesylate: A Comparative Guide for Selective Delta-2 Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate, a potent and selective delta-2 (δ₂) opioid receptor antagonist, with other key delta-opioid antagonists. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Naltriben has been instrumental in differentiating the pharmacological and physiological roles of δ-opioid receptor subtypes.[1] Its preference for the δ₂ subtype distinguishes it from non-subtype-selective antagonists like Naltrindole and the delta-1 (δ₁) selective antagonist, 7-Benzylidenenaltrexone (BNTX).[2]
Quantitative Comparison of Delta-Opioid Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other relevant delta-opioid antagonists. A lower Ki value indicates a higher binding affinity. It is important to note that these values can vary between studies due to different experimental conditions.[3][4]
| Antagonist | Receptor Subtype | Ki (nM) | Selectivity Profile | Reference |
| This compound | δ₂-Opioid | ~0.2-0.5 | Selective for δ₂ over δ₁ | [3] |
| µ-Opioid | 19.79 | ~40-100 fold vs. µ | [3] | |
| κ-Opioid | 82.75 | ~165-414 fold vs. κ | [3] | |
| Naltrindole | δ-Opioid (non-selective) | 0.02 | High affinity for δ, but not subtype selective | [3] |
| µ-Opioid | 14 | [3] | ||
| 7-Benzylidenenaltrexone (BNTX) | δ₁-Opioid | - | Selective for δ₁ | [2] |
Experimental Protocols
Accurate characterization of these antagonists relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound and other antagonists for the delta-opioid receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the desired opioid receptor subtype (e.g., CHO-δ₂ cells).
-
Radioligand: A tritiated ligand with high affinity for the delta-opioid receptor, such as [³H]-naltrindole.[3]
-
Unlabeled test compounds: this compound, Naltrindole, BNTX.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled antagonist.
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: To separate the bound from the free radioligand, rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Antagonist potency is determined by its ability to inhibit this agonist-induced stimulation.
Objective: To determine the functional antagonist potency (pA₂) of this compound.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Delta-opioid receptor agonist (e.g., DPDPE or deltorphin).[3]
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the delta-opioid agonist in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Construct agonist dose-response curves in the absence and presence of different concentrations of this compound. The potency of the antagonist is determined by the extent of the rightward shift in the agonist dose-response curve and is often expressed as a pA₂ value, calculated using a Schild plot.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the delta-opioid receptor and a typical experimental workflow for characterizing antagonist selectivity.
References
- 1. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 2. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating Naltriben Mesylate Binding Affinity Using [3H]naltriben: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance, validated using [3H]naltriben, against other common opioid receptor ligands. The information is supported by experimental data to aid in the selection of appropriate research tools for studies involving the delta-opioid receptor system.
This compound is a highly selective antagonist for the delta-opioid receptor (δ-OR), playing a crucial role in the pharmacological dissection of the opioid system.[1] Its preference for the δ-OR over the mu (μ-OR) and kappa (κ-OR) opioid receptors has made it an invaluable tool in neuroscience research.[1] This guide synthesizes the current understanding of Naltriben's interaction with opioid receptors, providing a comprehensive resource for researchers.
Comparative Binding Affinity of Opioid Receptor Ligands
The binding affinity of an antagonist to its receptor is a key indicator of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.[2] The following table summarizes the Ki values for this compound and other commonly used opioid receptor antagonists at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Receptor Selectivity | Reference |
| This compound | 19.79 | ~0.126 (pKi 10.9) | 82.75 (κ₂) | δ > µ > κ | [3] |
| Naltrindole | 14 | ~0.2 (pKi 10.7) | 65 | δ > µ > κ | [3] |
| 7-Benzylidenenaltrexone (BNTX) | Data not consistently available | Reported to be 9.6- to 12.9-fold less potent than Naltriben at inhibiting [³H]naltriben binding | Data not consistently available | Selective for δ₁ subtype | [3] |
| Naltrexone | 1.518 | - | - | Non-selective | [2] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to characterize the antagonist activity of compounds like this compound.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[4]
Objective: To quantify the affinity of this compound for the delta-opioid receptor using [3H]naltriben.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat or mouse cortex).[5]
-
Radioligand: [3H]naltriben.[6]
-
Competitor: Unlabeled this compound or other test compounds.[5]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM Naloxone).[5]
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation Cocktail and a Liquid Scintillation Counter.[5]
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.[5]
-
Centrifuge to remove nuclei and debris.[5]
-
Pellet the membranes by further centrifugation at a higher speed.[5]
-
Wash and resuspend the final pellet in binding buffer.[5]
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).[6]
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation, varying concentrations of the competitor (unlabeled this compound), and a fixed concentration of the radioligand ([3H]naltriben).[1][6]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[6]
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[6]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.[6]
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[6]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][6]
Visualizing Key Processes
Delta-Opioid Receptor Signaling Pathway
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3]
Caption: Delta-Opioid Receptor Signaling Cascade.
Experimental Workflow for [3H]naltriben Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay using [3H]naltriben to determine the binding affinity of a test compound.
References
Naltriben Mesylate: A Comparative Analysis of its Opioid Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance against other opioid ligands, focusing on its cross-reactivity profile. The information is supported by experimental data to assist in the precise interpretation of research findings and to guide the development of novel, more selective therapeutic agents.
This compound is a highly potent and selective antagonist of the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity has established it as an indispensable pharmacological tool for distinguishing the roles of different opioid receptor subtypes in various physiological and pathological processes.[2] While its primary action is at the δ-opioid receptor, it is crucial for researchers to understand its potential for cross-reactivity with mu (µ)- and kappa (κ)-opioid receptors, especially at higher concentrations.[3][4]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency and selectivity. A lower Ki value signifies a higher binding affinity.[4][5] The following tables summarize the Ki values of this compound and other common opioid ligands for the µ, δ, and κ opioid receptors, providing a quantitative comparison of their selectivity. This data has been compiled from various radioligand binding assays.[3]
Table 1: Binding Affinity (Ki) of this compound and Other Opioid Antagonists (in nM)
| Ligand | Primary Target | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | δ-Antagonist | 19.79[3][4] | ~0.1-1[3] | 82.75[3][4] |
| Naltrindole | δ-Antagonist | 26.7[3] | 0.08[3] | 108[3] |
| Naltrexone | Non-selective | 1.518[6] | - | - |
| TIPP[psi] | δ-Antagonist | > 5000[1] | < 1[1] | > 5000[1] |
Table 2: Binding Affinity (Ki) of Common Opioid Agonists (in nM)
| Ligand | Primary Target | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| DAMGO | µ-Agonist | 0.9[3] | 2400[3] | 18000[3] |
| DPDPE | δ-Agonist | 2800[3] | 1.1[3] | >10000[3] |
| U-50,488H | κ-Agonist | 1500[3] | 2000[3] | 1.2[3] |
As the data illustrates, this compound demonstrates a pronounced selectivity for the δ-opioid receptor over both µ- and κ-opioid receptors.[7] However, it is important to note that at higher concentrations, Naltriben can exhibit kappa-opioid receptor agonist activity.[8][9]
Experimental Protocols
The determination of binding affinities and functional activities relies on standardized and reproducible experimental protocols.[5]
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[5] It determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[1][4]
Objective: To determine the Ki of a test compound (e.g., this compound) for µ, δ, and κ opioid receptors.[5]
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.[5][6]
-
Radioligands:
-
Unlabeled Ligand: this compound[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[10]
-
Scintillation Counter: For measuring radioactivity.[10]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the binding buffer.[5]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.[5]
-
Non-specific Binding: Additionally includes a high concentration of a non-selective antagonist (e.g., Naloxone) to determine the level of non-specific binding.[10]
-
Competitive Binding: Includes varying concentrations of the unlabeled test compound (this compound).[10]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.[10]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[11]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2][5]
cAMP Functional Assay
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, which in turn modulates the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][12]
Objective: To assess the functional antagonist activity of this compound at opioid receptors.
Materials:
-
Cell Line: A cell line expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[1]
-
Opioid Agonist: A selective agonist for the receptor being tested (e.g., DPDPE for δ-receptors).[1]
-
Test Antagonist: this compound.[1]
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).[1]
-
cAMP Assay Kit: For the quantification of intracellular cAMP levels.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.[12]
-
Agonist Stimulation: Add a fixed concentration of the opioid agonist to the wells.
-
Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its IC50 or pA2 value.[1][7]
Signaling Pathways and Experimental Workflows
To better understand the context of this compound's action, the following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Simplified Opioid Receptor Signaling Pathway.[4]
Caption: Radioligand Binding Assay Workflow.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Naltriben Mesylate and TIPP[psi] Peptide at the Delta-2 Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent antagonists of the delta-opioid receptor (DOR), Naltriben mesylate and the TIPP[psi] peptide, with a specific focus on their interaction with the delta-2 (δ₂) receptor subtype. The information presented herein is a synthesis of experimental data from scientific literature, intended to aid in the selection of appropriate pharmacological tools for research and drug development.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | TIPP[psi] Peptide |
| Primary Target | Selective antagonist for the δ₂-opioid receptor subtype.[1][2][3] | Potent and highly selective antagonist for δ-opioid receptors.[4] |
| Receptor Selectivity | High selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[1] | Extraordinary selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[4] |
| Off-Target Effects | Can exhibit κ-opioid receptor agonism at higher doses.[5] | No reported µ or κ antagonist properties.[4] |
| Molecular Nature | Non-peptide small molecule | Pseudopeptide |
| Functional Activity | Primarily an antagonist, but can attenuate the agonist-like effects of TIPP[psi].[6] | Can exhibit partial agonist activity by inhibiting adenylyl cyclase.[6] |
Quantitative Comparison: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Kᵢ) and functional antagonist potencies (pA₂/Kₑ) of this compound and TIPP[psi] peptide. It is important to note that these values are compiled from various studies, and experimental conditions may differ.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 19.79 | ~0.013 | 82.75 (κ₂) | 1522 | 6365 | [1] |
| TIPP[psi] Peptide | > 5000 | < 1 | > 5000 | > 5000 | > 5000 | [4][7] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA₂ / Kₑ)
| Antagonist | δ-Opioid Receptor | Assay System | Reference |
| This compound | Kₑ = 0.51 nM | Mouse vas deferens | [8] |
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and modulation of ion channels. This compound and TIPP[psi], as antagonists, block these downstream effects by preventing agonist binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naltriben - Wikipedia [en.wikipedia.org]
- 6. Agonist Activity of the delta-antagonists TIPP and TIPP-psi in cellular models expressing endogenous or transfected delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle at the Delta-Opioid Receptor: Naltriben Mesylate vs. Deltorphin II
A comprehensive guide to the competitive interaction of a potent antagonist and a selective agonist, providing researchers with essential data, detailed experimental protocols, and visual insights into the underlying molecular mechanisms.
In the intricate world of opioid pharmacology, the delta-opioid receptor (DOR) stands as a key target for the development of novel analgesics and therapeutics for mood disorders and other neurological conditions. Understanding the binding dynamics of ligands to this receptor is paramount for advancing drug discovery. This guide provides a detailed comparison of two critical research tools: Naltriben mesylate, a selective DOR antagonist, and Deltorphin II, a highly selective DOR agonist. Through a synthesis of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these compounds in their studies.
Quantitative Comparison: Binding Affinities at the Delta-Opioid Receptor
The cornerstone of understanding the interaction of this compound and Deltorphin II with the delta-opioid receptor lies in their binding affinities. Competition binding assays are the gold standard for quantifying these interactions, typically yielding the inhibition constant (Ki), where a lower value signifies a higher binding affinity. The following table summarizes the binding affinities of both compounds for the delta-opioid receptor, compiled from various in vitro studies. It is important to note that experimental conditions can influence these values.
| Compound | Ligand Type | Radioligand Used in Assay | Receptor Source | Ki (nM) for Delta-Opioid Receptor |
| This compound | Antagonist | [3H]Naltrindole | Membranes from cells expressing human DOR | ~0.126[1] |
| [3H]DPDPE | Membranes from CHO cells expressing human DOR | ~0.2[1] | ||
| Deltorphin II | Agonist | [3H]Naltrindole | Membranes from cells expressing human DOR | Data not available in a direct competitive assay with Naltriben |
| Various | Rat brain membranes | High affinity and selectivity[2] |
Note: The Ki values are compiled from different studies and are presented for comparative purposes. A direct head-to-head competition assay in the same experimental setup would provide the most accurate comparison.
Visualizing the Molecular Interaction and Experimental Process
To better understand the concepts discussed, the following diagrams illustrate the competitive binding at the receptor, the experimental workflow, and the subsequent signaling pathway.
Experimental Protocols: A Guide to Performing a Competition Binding Assay
Reproducibility is the bedrock of scientific advancement. This section provides a detailed protocol for a radioligand competition binding assay to determine the Ki of this compound and Deltorphin II for the delta-opioid receptor.
Objective: To determine and compare the binding affinities (Ki) of this compound and Deltorphin II for the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist) with a specific activity of ~30-60 Ci/mmol.
-
Unlabeled Competitors: this compound and Deltorphin II.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the DOR to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the unlabeled competitors (this compound or Deltorphin II) to the appropriate wells.
-
For determining non-specific binding, add a high concentration of a non-labeled DOR ligand (e.g., 10 µM naloxone) to a set of control wells.
-
Add the radioligand, [³H]-Naltrindole, at a final concentration close to its Kd value.
-
Initiate the binding reaction by adding the membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 25°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration of the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value for each competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8][9]
-
Conclusion
This guide provides a comparative overview of this compound and Deltorphin II in the context of a competition assay at the delta-opioid receptor. This compound stands out as a potent antagonist with high affinity, making it an invaluable tool for blocking DOR signaling. Deltorphin II, a highly selective agonist, is crucial for activating the receptor and studying its downstream effects. The provided data, protocols, and visualizations offer a robust framework for researchers to design and execute experiments aimed at unraveling the complexities of the delta-opioid system, ultimately paving the way for the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Confirming the δ₂ Selectivity of Naltriben Mesylate in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the δ₂-opioid receptor selectivity of Naltriben mesylate in a novel cell line. By objectively comparing its performance with alternative δ-opioid antagonists and providing detailed experimental protocols, researchers can effectively characterize their new cellular model.
This compound is a potent and selective antagonist of the δ-opioid receptor, exhibiting a notable preference for the δ₂ subtype.[1][2][3][4][5] This selectivity makes it an invaluable tool for differentiating the physiological and pathological roles of δ₁ and δ₂ receptor subtypes.[4][6][7] This guide outlines the necessary experiments, data presentation, and expected outcomes to validate this selectivity in a new experimental system.
Comparative Analysis of δ-Opioid Antagonists
To confirm the δ₂ selectivity of this compound, it is essential to compare its binding affinity and functional potency against other standard δ-opioid receptor antagonists with varying subtype preferences. The primary comparators include the non-subtype-selective antagonist Naltrindole and the δ₁-selective antagonist 7-Benzylidenenaltrexone (BNTX).[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA₂) of this compound and comparator compounds at δ₁ and δ₂ opioid receptors, compiled from existing literature. These values serve as a benchmark for newly obtained experimental data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of δ-Antagonists [6]
| Compound | δ₁ | δ₂ | μ | κ | Selectivity (δ₁/δ₂) |
| Naltriben | 1.2 | 0.13 | 23 | 14 | 9.2 |
| Naltrindole | 0.18 | 0.25 | 2.6 | 12 | 0.72 |
| 7-Benzylidenenaltrexone (BNTX) | 0.26 | 29.5 | 1.8 | 34.5 | 0.009 |
| Lower Ki values indicate higher binding affinity. |
Table 2: Functional Antagonist Potency (pA₂) of δ-Antagonists in Mouse Vas Deferens Assay [6]
| Compound | Antagonism of DPDPE (δ₁ agonist) | Antagonism of [D-Ala²]deltorphin II (δ₂ agonist) |
| Naltriben | 8.8 | 9.7 |
| Naltrindole | 9.1 | 9.4 |
| 7-Benzylidenenaltrexone (BNTX) | 9.5 | 7.4 |
| Higher pA₂ values indicate greater antagonist potency. |
Experimental Protocols
To validate the δ₂ selectivity of this compound in a new cell line, two primary types of experiments are recommended: radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.[1]
Objective: To determine the Ki of this compound and comparator compounds for δ₁ and δ₂ opioid receptors expressed in the new cell line.
Materials:
-
Cell membranes from the new cell line expressing either δ₁ or δ₂ opioid receptors.
-
Radioligand: [³H]DPDPE (for δ₁) or [³H]Deltorphin II (for δ₂).[6]
-
Test Compounds: this compound, Naltrindole, 7-Benzylidenenaltrexone (BNTX).
-
96-well microplates.
-
Glass fiber filters.[6]
-
Liquid scintillation counter.[6]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to remove nuclei and debris, then pellet the membranes at high speed. Wash the pellet and resuspend in binding buffer.[6]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, a key step in the receptor's signaling cascade.
Objective: To determine the functional antagonist potency (e.g., pA₂) of this compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[6]
Materials:
-
Cell membranes from the new cell line expressing the δ-opioid receptor subtype of interest.[6]
-
δ-Opioid Agonist: DPDPE (for δ₁) or a δ₂-selective agonist.
-
Test Antagonist: this compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist to stimulate G-protein activation.
-
[³⁵S]GTPγS Binding: Add [³⁵S]GTPγS and incubate to allow for its binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different antagonist concentrations. Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist dose-response curve.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: δ-Opioid Receptor Signaling Pathway Antagonism by Naltriben.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for Functional [³⁵S]GTPγS Binding Assay.
Conclusion
By following the outlined experimental protocols and comparing the obtained data with the provided reference values, researchers can effectively confirm the δ₂ selectivity of this compound in their new cell line. This validation is a critical step in utilizing the new model for further pharmacological and drug discovery research involving the δ-opioid receptor system. It is important to note that while Naltriben is a highly selective δ₂ antagonist, it can exhibit agonist activity at κ-opioid receptors at higher concentrations, an important consideration in experimental design.[2][5][6] Furthermore, off-target effects, such as the activation of the TRPM7 channel, have been reported and should be considered when interpreting results.[4][6][8]
References
A Comparative Guide to the Efficacy of Naltriben Mesylate in Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Naltriben mesylate, a potent and selective δ-opioid receptor antagonist, with other widely used alternatives. Designed for professionals in the field of pain research and drug development, this document synthesizes experimental data on receptor binding affinities, functional antagonism, and the application of this compound in preclinical animal models of pain.
The δ-opioid receptor (DOR) is a critical target in the development of novel analgesics. Selective antagonists like this compound are invaluable pharmacological tools for dissecting the physiological and pathological roles of these receptors in nociceptive pathways. Naltriben is particularly distinguished by its preference for the δ₂-opioid receptor subtype, setting it apart from other antagonists and allowing for more nuanced investigations into opioid system signaling.[1][2][3]
In Vitro Efficacy: A Quantitative Comparison
The initial characterization of a receptor antagonist is defined by its binding affinity (Kᵢ) and its functional potency (pA₂ or Kₑ). The following tables summarize the available quantitative data for this compound and other key δ-opioid antagonists. It is important to note that these values are compiled from various studies, and experimental conditions may differ.
Table 1: Binding Affinity (Kᵢ) at Opioid Receptors
Lower Kᵢ values are indicative of higher binding affinity. This table highlights Naltriben's high affinity for the δ-opioid receptor and its selectivity over µ- and κ-opioid receptors.
| Antagonist | δ-Opioid Receptor Kᵢ (nM) | µ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| Naltriben | ~0.2 - 0.5 | 16.2 - 19.79 | 3.5 - 82.75 | ~40 - 100 fold | ~165 - 414 fold | [1][4] |
| Naltrindole | 0.02 - 0.25 | 1.5 - 158 | 2.5 - 200 | ~6 - 632 fold | ~10 - 800 fold | [1][4] |
| TIPP[ψ] | < 1 | > 5000 | > 5000 | > 15,000 fold | > 5000 fold | [1] |
| BNTX | Varies | Varies | Varies | Highly δ₁ selective | Highly δ₁ selective | [2] |
Table 2: Functional Antagonist Potency (pA₂ / Kₑ)
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. Higher pA₂ values indicate greater potency.
| Antagonist | δ-Opioid Receptor pA₂ / Kₑ (nM) | Assay System | Reference |
| Naltriben | Kₑ = 0.51 | Mouse vas deferens | [1] |
| Naltrindole | pA₂ = 8.6 - 9.3 | Mouse vas deferens | [4] |
Signaling Pathway of δ-Opioid Receptor Antagonism
This compound exerts its effect by competitively blocking the canonical signaling pathway of δ-opioid receptors.[3] As a G-protein coupled receptor (GPCR), agonist binding typically inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[3][5] Naltriben binds to the receptor but does not trigger this inhibitory cascade; instead, it prevents endogenous or exogenous agonists from binding and initiating the signal.[3]
Application in Animal Pain Models
While extensive in vitro data exists, direct head-to-head in vivo efficacy comparisons of this compound across different pain modalities are less prevalent in published literature. However, its use as a selective antagonist is critical for determining the role of the δ-opioid system in these models. The following sections detail standard methodologies for key animal pain models in which Naltriben is a valuable research tool.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
Neuropathic pain is caused by damage or disease affecting the somatosensory nervous system. The CCI model is a widely used model that mimics symptoms of chronic nerve compression.[6]
Experimental Protocol: CCI and von Frey Test
-
Animal Acclimatization: Male Sprague-Dawley rats are housed and acclimatized to the testing environment.
-
Baseline Testing: The 50% paw withdrawal threshold (PWT) in response to mechanical stimulation is determined using von Frey filaments. The animal is placed on an elevated mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw.
-
CCI Surgery: Animals are anesthetized. The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with about 1 mm spacing. The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.[7]
-
Pain Development: Animals are allowed to recover, and neuropathic pain symptoms typically develop and stabilize over 7-14 days.
-
Drug Administration: this compound, an alternative antagonist, or vehicle is administered (e.g., intraperitoneally or intrathecally).
-
Post-treatment Assessment: The PWT is measured at various time points after drug administration to determine the compound's effect on mechanical allodynia. A significant increase in PWT compared to the vehicle group indicates an analgesic effect.
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This model induces a robust and persistent localized inflammation, mimicking chronic inflammatory pain conditions like arthritis.[1][8] It is characterized by thermal hyperalgesia, mechanical allodynia, and edema.[1]
Experimental Protocol: CFA and Hargreaves Test
-
Animal Acclimatization: Animals are accustomed to the testing apparatus.
-
Baseline Testing: The basal paw withdrawal latency (PWL) to a thermal stimulus is measured using a plantar test apparatus (Hargreaves test). A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.[9]
-
CFA Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw.[1] This induces a localized inflammatory response.
-
Pain Development: Peak thermal hyperalgesia is typically observed within 24 hours.
-
Drug Administration: The test compound (this compound) or vehicle is administered.
-
Post-treatment Assessment: PWL is reassessed at set intervals following drug administration. An increase in the time to paw withdrawal compared to the vehicle-treated group signifies an anti-hyperalgesic effect.
Visceral Pain: Acetic Acid-Induced Writhing Test
The writhing test is a chemical method used to screen for analgesic compounds effective against visceral pain.[4] Intraperitoneal injection of an irritant like acetic acid induces a characteristic behavior known as writhing, which includes contractions of the abdominal muscles and stretching of the hind limbs.[4][10]
Experimental Protocol: Acetic Acid Writhing Test
-
Animal Selection: Swiss mice are commonly used for this assay.
-
Drug Administration: Animals are divided into groups and pre-treated with the vehicle, a standard analgesic (e.g., aspirin), or different doses of the test compound (this compound) via an appropriate route (e.g., oral or intraperitoneal).[11][12]
-
Absorption Period: A waiting period (e.g., 30-60 minutes) is allowed for the drug to be absorbed.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[12]
-
Observation: Immediately after injection, each mouse is placed in an individual observation box, and the number of writhes is counted for a predetermined period (e.g., 20-30 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage inhibition of writhing is determined relative to the vehicle control group, with a significant reduction indicating analgesic activity.[11]
Conclusion
This compound is a highly potent and selective δ₂-opioid receptor antagonist, a characteristic confirmed by robust in vitro binding and functional assay data. This distinct pharmacological profile makes it an essential tool for differentiating the roles of δ₁ and δ₂ receptor subtypes in various physiological processes, including pain modulation. While direct comparative in vivo efficacy data across different pain models is not as extensively published, its utility in preclinical research is clear. By using Naltriben in well-established models of neuropathic, inflammatory, and visceral pain, researchers can effectively probe the contribution of the δ-opioid system to these distinct pain states. Further studies directly comparing the in vivo performance of Naltriben with other antagonists will be crucial in fully elucidating the therapeutic potential of targeting specific δ-opioid receptor subtypes.
References
- 1. Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Visceral Pain | Semantic Scholar [semanticscholar.org]
- 3. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical evaluation of animal models of visceral pain for therapeutics development: A focus on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
A Head-to-Head Comparison of Naltriben Mesylate and Other TRPM7 Modulators for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of Naltriben (B52518) mesylate's performance against other Transient Receptor Potential Melastatin 7 (TRPM7) modulators. The information is supported by experimental data to provide a comprehensive overview for your research needs.
Naltriben mesylate, traditionally known as a δ-opioid receptor antagonist, has been identified as a potent and selective activator of the TRPM7 channel.[1][2][3] TRPM7 is a unique protein that functions as both an ion channel and a kinase, playing a crucial role in cellular divalent cation homeostasis, particularly of Ca²⁺ and Mg²⁺.[1][4] Dysregulation of TRPM7 activity has been implicated in various diseases, including cancer, making it a significant therapeutic target.[1][2][5] This guide provides a comparative analysis of this compound with other known TRPM7 modulators, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Comparison of TRPM7 Modulators
The following tables summarize the key pharmacological and electrophysiological data for this compound and a selection of other TRPM7 modulators.
Table 1: Pharmacological Profile of TRPM7 Activators
| Compound | Action | EC₅₀ (µM) | Cell Type | Assay Method | Selectivity Notes | Reference |
| This compound | Activator | ~20 | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | At 50 µM, no effect on TRPM2, TRPM8, TRPV1.[4][6] | [4] |
| Clozapine | Activator | Not Determined | Recombinant TRPM7 | Ca²⁺ imaging-based assay | Tested at 30–50 μM.[2] | [2] |
| Proadifen | Activator | Not Determined | Recombinant TRPM7 | Ca²⁺ imaging-based assay | Tested at 30–50 μM.[2] | [2] |
Table 2: Pharmacological Profile of TRPM7 Inhibitors
| Compound | Action | IC₅₀ (µM) | Cell Type / Condition | Notes | Reference |
| NS8593 | Inhibitor | 1.6 | HEK293 cells | Mg²⁺-dependent inhibition.[2] | [2] |
| FTY720 (Fingolimod) | Inhibitor | Low µM range | HEK293 cells | Suppresses TRPM7-dependent cell motility.[2] | [2] |
| Sphingosine | Inhibitor | Low µM range | HEK293 cells | Suppresses TRPM7-dependent cell motility.[2] | [2] |
| Waixenicin A | Inhibitor | Not specified | Soft coral extract | Natural metabolite.[2] | [2] |
| 2-APB | Inhibitor | Not specified | Jurkat T cells | Non-specific channel blocker, also affects other TRP channels.[2][5] | [2] |
| Carvacrol | Inhibitor | Not specified | U87 Glioblastoma cells | Used to block Naltriben-induced TRPM7 currents.[7] | [7] |
Table 3: Electrophysiological Effects of this compound on Endogenous TRPM7 in U87 Glioblastoma Cells
| Parameter | Condition | Value (pA/pF) | Statistical Significance | Reference |
| Outward Current Density at +100 mV | Baseline | 9.7 ± 2.4 | - | [4] |
| Outward Current Density at +100 mV | 50 µM Naltriben | 31.3 ± 4.9 | p < 0.05 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize TRPM7 modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion channel activity of TRPM7 in response to modulators.
-
Cell Preparation: Culture cells (e.g., U87 glioblastoma or HEK293 cells overexpressing TRPM7) on glass coverslips to 50-70% confluency.[7]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[8]
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (to chelate intracellular Ca²⁺) (pH adjusted to 7.2 with CsOH).[8] Intracellular Mg²⁺ is typically omitted to allow for robust TRPM7 current development.[5]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using an appropriate amplifier (e.g., Axopatch 700B).[7][8]
-
Hold the cell at a potential of -60 mV.[8]
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.[8]
-
Obtain a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing the TRPM7 modulator (e.g., 20-50 µM Naltriben).[8]
-
-
Data Analysis: The application of an activator like Naltriben is expected to potentiate a characteristic outwardly rectifying current, which is the signature of TRPM7 activation.[8] This effect should be reversible upon washout of the compound. For inhibitors, a reduction in the baseline or agonist-induced current is measured.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPM7 modulation.
-
Cell Preparation: Seed cells on glass coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's protocol.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Record a stable baseline of the Fura-2 fluorescence ratio (F340/F380) in a standard external solution.
-
Perfuse the cells with an external solution containing the TRPM7 modulator.
-
-
Data Analysis: An increase in the F340/F380 ratio following the application of an activator indicates a rise in [Ca²⁺]i due to calcium influx through TRPM7 channels.[4]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of TRPM7 modulators on cell migratory capacity.
-
Cell Preparation: Grow cells to a confluent monolayer in a multi-well plate.[4]
-
Procedure:
-
Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[4]
-
Wash the wells to remove detached cells and replace the media with fresh media containing the TRPM7 modulator or vehicle control.
-
Image the scratch at the beginning of the experiment (time 0) and at subsequent time points (e.g., 24 hours).
-
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. Faster closure in the modulator-treated group compared to the control indicates enhanced cell migration.[4]
Western Blotting
This technique is used to quantify changes in the expression or phosphorylation of proteins in signaling pathways downstream of TRPM7 activation.
-
Cell Treatment and Lysis: Treat cells with the TRPM7 modulator or vehicle for a specified duration. Lyse the cells to extract total protein.[4]
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., phosphorylated ERK1/2, total ERK1/2, MMP-2).[4]
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine relative protein expression or activation levels.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the roles of TRPM7.[1] Its ability to selectively activate the channel under physiological conditions has been instrumental in elucidating downstream signaling pathways.[1] However, researchers should be mindful of its dual activity as a δ-opioid receptor antagonist, especially when interpreting cellular effects.[7] The comparative data and detailed protocols provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at understanding the multifaceted roles of TRPM7 and in the development of novel therapeutics targeting this important "chanzyme."
References
- 1. benchchem.com [benchchem.com]
- 2. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Antagonist Properties of Naltriben Mesylate Using an Adenylyl Cyclase Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance as a δ-opioid receptor antagonist against other common alternatives, with a focus on validation using adenylyl cyclase assays. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies involving the δ-opioid receptor system.
This compound is a potent and highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable tool for distinguishing between δ-opioid receptor subtypes and investigating their respective physiological roles.[1] The adenylyl cyclase assay is a functional assay used to determine the antagonist's potency by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of δ-opioid receptor activation.[3]
Comparative Analysis of δ-Opioid Receptor Antagonists
The antagonist properties of this compound can be compared to other δ-opioid receptor antagonists using data from both receptor binding assays (affinity) and functional assays like the adenylyl cyclase inhibition assay (potency).
Receptor Binding Affinity (Ki)
The binding affinity of an antagonist to its receptor is a primary indicator of its potency and is often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 0.013[1] | 19[1] | 152[1] | 1462 | 11692 |
| Naltrindole | 0.02[1] | 64[1] | 65[1] | 3200 | 3250 |
| 7-Benzylidenenaltrexone (BNTX) | ~0.1 (δ₁)[1] | - | - | - | - |
Functional Antagonist Potency (pA2) in Adenylyl Cyclase Assays
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[3] It is a measure of the functional potency of a competitive antagonist. Higher pA2 values indicate greater antagonist potency.
| Compound | δ-Opioid Receptor pA2 | Assay System |
| This compound | Data not available | Adenylyl Cyclase Inhibition Assay |
| Naltrindole | 8.93 - 9.39[1] | Adenylyl Cyclase Stimulation Assay (rat olfactory bulb) |
| 7-Benzylidenenaltrexone (BNTX) | Data not available | Adenylyl Cyclase Inhibition Assay |
Note: The pA2 value for Naltrindole was obtained from an assay measuring the stimulation of adenylyl cyclase, which may differ from inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a standard protocol for an adenylyl cyclase inhibition assay to characterize the antagonist activity of compounds like this compound.
Adenylyl Cyclase Inhibition Assay Protocol
Objective: To determine the functional potency (IC50 or pA2) of this compound in antagonizing the effects of a δ-opioid receptor agonist on adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
δ-Opioid Agonist: A selective δ-opioid agonist (e.g., SNC80, DPDPE).[3]
-
Test Antagonists: this compound and other comparators.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).[3]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture: Plate the δ-opioid receptor-expressing cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of the δ-opioid agonist in assay buffer.
-
Prepare several fixed concentrations of the antagonist (e.g., this compound) in assay buffer. A vehicle control (0 nM antagonist) is essential.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer.
-
Add the different fixed concentrations of the antagonist to the respective wells.
-
Incubate for 15-30 minutes at 37°C to allow the antagonist to reach equilibrium with the receptors.
-
-
Agonist Stimulation:
-
Add the serial dilutions of the agonist to the wells.
-
Immediately add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically.
-
-
Incubation: Incubate the plate for a time specified by the cAMP detection kit manufacturer (typically 15-60 minutes) at 37°C.
-
cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the signal on a plate reader.
-
For IC50 determination, plot the inhibition of the forskolin-stimulated cAMP levels against the log concentration of the antagonist.
-
For pA2 determination (Schild analysis):
-
Construct agonist concentration-response curves for each fixed antagonist concentration.
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) versus the log of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the linear regression line. A slope of approximately 1 is indicative of competitive antagonism.[5]
-
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: δ-Opioid receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Adenylyl Cyclase Assay
Caption: Workflow for a competitive antagonist adenylyl cyclase assay.
References
A Comparative Guide: Naltriben Mesylate vs. Naltrindole for In Vivo Delta-Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used delta-opioid receptor (DOR) antagonists, naltriben (B52518) mesylate and naltrindole (B39905). The focus is on their in vivo potency and duration of action, supported by experimental data to aid in the selection of the most appropriate pharmacological tool for specific research applications.
At a Glance: Key Pharmacological Distinctions
| Feature | Naltriben Mesylate | Naltrindole |
| Primary Target | Delta-opioid receptor (δOR) | Delta-opioid receptor (δOR) |
| δOR Subtype Selectivity | Preferential for δ₂ subtype | High affinity for both δ₁ and δ₂ subtypes (less subtype-selective) |
| In Vivo Potency | Potent antagonist, particularly against δ₂-preferring agonists | Potent antagonist of δOR-mediated effects |
| Duration of Action | Information on the full time-course of antagonist action is limited in direct comparative studies. | Long-acting, with antagonist effects observed for at least 28 hours in some models. |
| Off-Target Effects | Can exhibit κ-opioid receptor agonism at higher doses. Also reported to act on TRPM7 channels.[1] | May exert immunosuppressive effects through a non-opioid receptor mechanism. |
| Common Applications | Differentiating the roles of δ₁ and δ₂ receptor subtypes. | General blockade of δOR-mediated effects. |
Quantitative Comparison: In Vivo Potency
A key study by Sofuoglu et al. (1991) provides a direct comparison of the in vivo antagonist potency of naltriben (NTB) and naltrindole (NTI) in the mouse tail-flick test. This assay measures the ability of an antagonist to block the antinociceptive (pain-relieving) effects of a δ-opioid agonist. The potency is expressed as a dose ratio, which is the factor by which the agonist ED₅₀ (the dose required to produce 50% of the maximum effect) is shifted in the presence of the antagonist. A higher dose ratio indicates greater antagonist potency.[2][3]
| Antagonist | Agonist (δ-subtype preference) | Route of Administration | Dose Ratio* | Interpretation | Reference |
| Naltriben (NTB) | DSLET (δ₂-preferring) | s.c. | ~11 | Highly potent against the δ₂-preferring agonist. | Sofuoglu et al., 1991[2] |
| DPDPE (δ₁-preferring) | s.c. | No significant antagonism | Demonstrates δ₂ selectivity in vivo. | Sofuoglu et al., 1991[2] | |
| Naltrindole (NTI) | DSLET (δ₂-preferring) | i.c.v. | ~4 | Potent, but less so than NTB against the δ₂-preferring agonist. | Sofuoglu et al., 1991[2] |
| DPDPE (δ₁-preferring) | i.c.v. | 1.8 | Antagonizes both δ₁ and δ₂ preferring agonists, indicating less subtype selectivity. | Sofuoglu et al., 1991[2] |
*Dose Ratio: The factor by which the agonist ED₅₀ is shifted in the presence of the antagonist.
Duration of Action
Direct comparative studies on the duration of action of this compound and naltrindole are limited. However, individual studies provide insights into their pharmacokinetic profiles.
Naltrindole is generally considered to have a long duration of action in vivo. One study demonstrated that a single administration of naltrindole could produce an attenuation of alcohol intake that lasted for at least 28 hours.
Information on the full time-course of the antagonist action of This compound is less clearly defined in the available literature. Studies often report its effectiveness at specific pre-treatment times rather than detailing the complete duration of its antagonist effects.
Experimental Protocols
In Vivo Antinociception Assay: Mouse Tail-Flick Test
This assay is a common method to assess the in vivo antagonist potency of compounds against opioid-induced analgesia.[2][4]
Objective: To determine the in vivo antagonist potency of this compound and naltrindole against agonist-induced antinociception.
Animal Model: Male Swiss-Webster mice are commonly used.[2]
Drug Administration:
-
Agonists: Typically administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.) to target supraspinal or spinal receptors, respectively.[2]
-
Antagonists: this compound is often administered subcutaneously (s.c.), while naltrindole can be given i.c.v.[2]
Procedure:
-
Baseline Latency: A focused beam of high-intensity light is directed onto the ventral surface of the mouse's tail. The time it takes for the mouse to flick its tail out of the beam is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[2]
-
Antagonist Administration: The antagonist (this compound or naltrindole) or vehicle is administered at a predetermined time before the agonist.
-
Agonist Administration: The δ-opioid agonist is administered.
-
Post-treatment Latency: At the time of the peak effect of the agonist, the tail-flick latency is measured again.[5]
Data Analysis:
-
The antinociceptive effect is often expressed as the percentage of maximal possible effect (%MPE).
-
The ED₅₀ of the agonist is calculated in the presence and absence of the antagonist.
-
The dose ratio is determined to quantify the antagonist's potency.[2]
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
This compound and naltrindole act as competitive antagonists at the δ-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they block the downstream signaling cascade initiated by endogenous or exogenous agonists. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Assessing the Specificity of Naltriben Mesylate: A Comparative Guide for Delta-Opioid Receptor Research in Knockout Models
For Immediate Release
This guide provides a comprehensive analysis of Naltriben mesylate, a widely used delta-opioid receptor (DOR) antagonist, with a specific focus on assessing its receptor specificity through the lens of delta-opioid receptor knockout (DOR-KO) models. The objective is to offer researchers, scientists, and drug development professionals a critical evaluation of Naltriben's performance, comparing it with other alternatives and highlighting crucial experimental data for informed decision-making in opioid research.
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a preference for the δ₂ subtype, making it a valuable tool for differentiating the roles of δ₁ and δ₂ receptor subtypes.[1] However, a thorough understanding of its on-target and off-target effects is paramount for the accurate interpretation of experimental results. The use of DOR-KO models provides a definitive approach to dissecting these effects.
Quantitative Data on this compound's Opioid Receptor Affinity
The following table summarizes the binding affinities (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| This compound | 19.79 ± 1.12 | Sub-nanomolar (selective for δ₂) | 82.75 ± 6.32 | [1] |
| Naltrindole (B39905) | 8.1 | 0.09 | 2.7 | [1] |
Assessing Specificity in Delta-Opioid Receptor Knockout Models
The gold standard for validating the on-target activity of a receptor ligand is to assess its effects in a knockout animal model. In the context of Naltriben, DOR-KO mice serve as a critical tool to distinguish between DOR-mediated and off-target effects.
A pivotal study investigating the immunosuppressive properties of Naltriben and the related compound naltrindole revealed that these effects are not mediated by opioid receptors. The study demonstrated that both compounds inhibited mixed lymphocyte reactions in cells from wild-type, DOR-KO, and even triple mu/delta/kappa-opioid receptor knockout mice with comparable potency.[1] This finding unequivocally points to a non-opioid receptor target for the immunosuppressive actions of Naltriben.
While this study provides definitive evidence for off-target effects in the immune system, there is a notable lack of publicly available research directly comparing the behavioral effects of Naltriben (e.g., on analgesia, locomotion, or anxiety) in wild-type versus DOR-KO mice. Such studies would be invaluable for a complete in vivo specificity profile of the compound.
Off-Target Considerations: Kappa-Opioid Agonism and TRPM7 Channel Activation
Beyond its primary antagonist activity at DORs, Naltriben has been shown to exhibit agonist activity at kappa-opioid receptors (KORs) at higher concentrations.[1] This can lead to confounding effects in vivo, potentially masking its DOR antagonist properties.
More recently, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-opioid ion channel.[2] This interaction has been shown to promote glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.[3]
| Off-Target | Activity | Effective Concentration |
| Kappa-Opioid Receptor | Agonist | >100 nM |
| TRPM7 Channel | Activator | EC₅₀ of ~20 µM |
Alternative Delta-Opioid Receptor Antagonists
For researchers seeking alternatives to Naltriben, several other DOR antagonists are available, each with its own pharmacological profile.
| Antagonist | Primary Target | Key Features |
| Naltrindole | Delta-Opioid Receptors (non-subtype selective) | Potent and widely used general DOR antagonist. |
| 7-Benzylidenenaltrexone (BNTX) | δ₁-Opioid Receptor Subtype | Highly selective antagonist for the δ₁ subtype. |
| N,N-diallyl-Tyr-Aib-Aib-Phe-Leu (ICI 174,864) | Delta-Opioid Receptors | Peptide-based, selective DOR antagonist. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist specificity. Below are summaries of key experimental protocols.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Naltriben for different opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single type of opioid receptor (e.g., CHO-K1 cells expressing human μ, δ, or κ receptors).
-
Competitive Binding: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U-69,593 for κ) in the presence of varying concentrations of Naltriben.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonist Assay (cAMP Inhibition Assay)
Objective: To determine the functional potency of Naltriben in blocking agonist-induced signaling.
Methodology:
-
Cell Culture: Use a cell line expressing the delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Naltriben.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a DOR agonist (e.g., SNC80) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Calculate the antagonist's potency, often expressed as the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
In Vivo Behavioral Assay: Tail-Flick Test
Objective: To assess the in vivo antagonist effect of Naltriben on opioid-induced analgesia.
Methodology:
-
Animal Model: Use wild-type and DOR-knockout mice.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time to tail withdrawal.
-
Antagonist Administration: Administer Naltriben or vehicle to the mice.
-
Agonist Administration: After a suitable pre-treatment time, administer a DOR agonist.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Compare the analgesic effect of the DOR agonist in the presence and absence of Naltriben in both wild-type and DOR-knockout mice. A block of analgesia in wild-type but not knockout mice would indicate on-target DOR antagonism.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Immunosuppression by delta-opioid antagonist naltrindole: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of delta-opioid receptor contributes to the antinociceptive effect of oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to Handling Naltriben Mesylate
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Naltriben mesylate, a potent and selective delta-opioid receptor antagonist. Given that the toxicological properties of this compound have not been exhaustively investigated, a high degree of caution is warranted. This document outlines the necessary personal protective equipment (PPE), facility controls, and operational procedures to ensure the safety of laboratory personnel and the integrity of research.
Core Safety and Handling Precautions
Safe handling of potent compounds like this compound, which is typically a solid or powder, relies on a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material and should be considered the primary method of protection.
-
Containment: For procedures involving powder handling, such as weighing, aliquoting, or preparing solutions, a containment system is mandatory. This can range from a chemical fume hood for low-risk solution handling to a more robust containment ventilated enclosure (CVE) or a glovebox isolator for handling powders, which minimizes the risk of aerosolization.
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area with a dedicated exhaust system. The facility's air handling system should be designed for single-pass air to prevent recirculation of contaminated air.
Administrative Controls: Standard Operating Procedures and Training
Clear, written protocols and comprehensive training are critical for minimizing risk.
-
Standard Operating Procedures (SOPs): Detailed SOPs should be developed and readily accessible for all procedures involving this compound. These SOPs should cover receipt, storage, handling, and disposal.
-
Training: All personnel who will handle the compound must be trained on the potential hazards, the specific handling procedures outlined in the SOPs, the proper use of PPE, and emergency procedures.
-
Designated Areas: Establish designated areas for handling this compound to prevent cross-contamination. These areas should be clearly marked.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing exposure. The required level of PPE will depend on the specific procedure and the quantity of this compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 (or higher) respirator within a ventilated enclosure.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine powder. Full respiratory protection and double gloving are critical to prevent inhalation and skin contact.[1][2] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Step-by-Step Guidance
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound is a solid and should be stored at -20°C for long-term stability. The storage location should be clearly labeled as containing a potent compound.
-
Preparation: When preparing a stock solution, do so within a containment ventilated enclosure or chemical fume hood. Use the smallest practical quantities. This compound is soluble in DMSO.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the powder or liquid. Wear appropriate PPE, including respiratory protection, and clean the spill according to the laboratory's established SOP for potent compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous/Solvent Waste | Collect in a sealed, labeled container compatible with the solvent. |
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.[3] Do not dispose of this compound or its solutions down the drain.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
